2-(2-Bromophenyl)-2-methylpropanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUDHLARHDCOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483528 | |
| Record name | 2-(2-Bromophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57775-06-1 | |
| Record name | 2-(2-Bromophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromophenyl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 2-(2-Bromophenyl)-2-methylpropanenitrile: A Technical Whitepaper for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 2-(2-Bromophenyl)-2-methylpropanenitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a phase-transfer catalyzed (PTC) alkylation of 2-bromobenzonitrile with acetone. This document delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental protocol, and provides critical insights into process optimization and troubleshooting. The information presented herein is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this and related arylpropanenitrile compounds.
Introduction and Strategic Overview
This compound (CAS 57775-06-1) is a substituted aromatic nitrile featuring a quaternary carbon center.[1] This structural motif is of significant interest in pharmaceutical development, often serving as a key intermediate for more complex molecular architectures. The presence of the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
The synthesis of such quaternary centers adjacent to an aromatic ring can be challenging. This guide focuses on a practical and efficient method: the nucleophilic addition of a carbanion derived from acetone to 2-bromobenzonitrile. To overcome the challenges of generating and reacting this carbanion in a controlled manner, we will employ phase-transfer catalysis (PTC), a powerful technique for reactions involving immiscible phases.
Retrosynthetic Analysis and Pathway Selection
A retrosynthetic analysis of the target molecule reveals a key C-C bond disconnection at the quaternary center. This suggests an alkylation strategy where an isopropyl carbanion equivalent adds to an activated aromatic ring.
Key Disconnection:
-
Target: this compound
-
Disconnection: Break the bond between the aromatic ring and the quaternary carbon.
-
Precursors: 2-Bromobenzonitrile (electrophile) and an isopropyl anion equivalent (nucleophile).
While Grignard reagents or organolithium species could be considered, they often require strictly anhydrous conditions and can be difficult to handle on a larger scale. A more practical approach is the in situ generation of a carbanion from a readily available C-H acid under basic conditions. Acetone, in the presence of a strong base, can form an enolate that can act as the nucleophile. However, the direct reaction of 2-bromobenzonitrile with the acetone enolate can be sluggish and prone to side reactions.
The chosen pathway, therefore, is a phase-transfer catalyzed alkylation . This method allows for the use of an inexpensive inorganic base (like NaOH) in an aqueous phase, while the organic substrate and the catalyst reside in an organic phase. The phase-transfer catalyst facilitates the transport of the hydroxide ion into the organic phase to generate the nucleophile, which then reacts with the 2-bromobenzonitrile.
In-Depth Analysis of the Synthetic Pathway
Reaction Mechanism
The reaction proceeds via a nucleophilic aromatic substitution-like mechanism, specifically a type of Vicarious Nucleophilic Substitution (VNS), where a carbanion attacks an electron-deficient aromatic ring.[2][3][4] The nitrile group on the 2-bromobenzonitrile is strongly electron-withdrawing, activating the aromatic ring towards nucleophilic attack.
The key steps, facilitated by the phase-transfer catalyst (e.g., a quaternary ammonium salt, Q⁺X⁻), are as follows:
-
Phase Transfer of Base: The hydroxide ion (OH⁻) from the aqueous phase is shuttled into the organic phase by the lipophilic quaternary ammonium cation (Q⁺) to form an ion pair [Q⁺OH⁻].
-
Carbanion Formation: The [Q⁺OH⁻] ion pair is a strong base in the non-polar organic solvent and deprotonates acetone to form the acetone enolate.
-
Nucleophilic Attack: The acetone enolate attacks the electron-deficient aromatic ring of 2-bromobenzonitrile. The attack is directed to the positions activated by the nitrile group.
-
Proton Transfer & Tautomerization: A series of proton transfers and tautomerization steps lead to the final product.
-
Catalyst Regeneration: The catalyst (Q⁺) is regenerated and returns to the aqueous phase to repeat the cycle.
Selection of Reagents and Conditions
A judicious choice of reagents and reaction conditions is paramount for a successful synthesis. The table below outlines the key components and the rationale for their selection.
| Reagent/Parameter | Selection | Rationale |
| Aryl Halide | 2-Bromobenzonitrile | The nitrile group is a strong electron-withdrawing group, activating the ring for nucleophilic attack. The bromine atom provides a site for potential downstream modifications.[5][6][7] |
| Nucleophile Precursor | Acetone | An inexpensive, readily available, and effective source for the isopropyl carbanion equivalent.[8] |
| Base | 50% Aqueous NaOH | A strong, inexpensive base. The use of an aqueous solution is made possible by the phase-transfer catalyst. |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | A common and effective PTC catalyst that is soluble in both organic and aqueous phases to facilitate ion transport. |
| Solvent | Toluene | A water-immiscible solvent with a suitable boiling point for the reaction. It effectively dissolves the organic reactants. |
| Temperature | 50-60 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions or solvent loss. |
Detailed Experimental Protocol
Safety First: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials and Equipment
-
2-Bromobenzonitrile (99%)
-
Acetone (ACS grade)
-
Sodium Hydroxide (pellets)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromobenzonitrile (10.0 g, 54.9 mmol), acetone (16.0 g, 275 mmol, 5 equivalents), and tetrabutylammonium bromide (1.77 g, 5.49 mmol, 0.1 equivalents) in 100 mL of toluene.
-
Addition of Base: While stirring vigorously, slowly add 50% aqueous sodium hydroxide solution (20 mL) to the reaction mixture.
-
Reaction: Heat the mixture to 55 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a liquid.[1]
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrN | [1] |
| Molecular Weight | 224.10 g/mol | [1][9][10] |
| Appearance | Liquid | [1] |
| CAS Number | 57775-06-1 | [1] |
-
¹H NMR: Expect signals corresponding to the aromatic protons and two singlets for the methyl groups.
-
¹³C NMR: Expect signals for the aromatic carbons, the quaternary carbon, the nitrile carbon, and the methyl carbons.
-
IR Spectroscopy: A characteristic sharp peak around 2240 cm⁻¹ for the nitrile (C≡N) stretch.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak and the characteristic isotopic pattern for a bromine-containing compound.
Troubleshooting and Process Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient mixing, low temperature, or deactivated catalyst. | Increase stirring speed to improve phase mixing. Ensure the reaction temperature is maintained. Use fresh, high-purity TBAB. |
| Formation of Side Products | Aldol condensation of acetone. | Maintain the reaction temperature below 60 °C. Ensure slow addition of the base. |
| Emulsion during Work-up | High concentration of catalyst or base. | Add more brine to the separatory funnel to break the emulsion. Allow the mixture to stand for a longer period. |
Conclusion
The phase-transfer catalyzed synthesis of this compound from 2-bromobenzonitrile and acetone is an efficient, scalable, and cost-effective method. It avoids the use of cryogenic conditions and organometallic reagents, making it suitable for both academic research and industrial applications. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce this valuable intermediate for applications in drug discovery and materials science.
References
-
Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Fleming, F. F., et al. (2024). Vicarious substitution of hydrogen versus SNAr of fluorine in p-fluoronitrobenzene. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Contente, M. L., et al. (2025). Enantioselective Synthesis of (R)-2-Arylpropanenitriles Catalysed by Ene-Reductases in Aqueous Media and in Biphasic Ionic Liquid–Water Systems. ResearchGate. Retrieved January 17, 2026, from [Link]
- Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289.
-
Wikipedia. (2025). Vicarious nucleophilic substitution. Retrieved January 17, 2026, from [Link]
- Mąkosza, M. (1991). Vicarious Nucleophilic Substitution of Hydrogen. CHIMIA International Journal for Chemistry, 45(12), 333-339.
-
PubChem. (n.d.). 2-Bromo-2-methylpropanenitrile. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile. Retrieved January 17, 2026, from [Link]
-
SpectraBase. (n.d.). 2-(2-Bromophenyl)-2-methyl-propanenitrile. Retrieved January 17, 2026, from [Link]
-
AHH Chemical. (n.d.). 2-(3-bromophenyl)-2-methyl-propanenitrile. Retrieved January 17, 2026, from [Link]
-
Molbase. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile CAS No.: 101184-73-0. Retrieved January 17, 2026, from [Link]
-
Wang, Y., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Moreno, A., et al. (2018). Acetone: solvent or reagent depending on the order of addition in SET-LRP. University of Pennsylvania ScholarlyCommons. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile. Retrieved January 17, 2026, from [Link]
- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
PubChem. (n.d.). 2-Bromobenzonitrile. Retrieved January 17, 2026, from [Link]
-
MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved January 17, 2026, from [Link]
- Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. (2014). CN103980158A - Method of synthesizing phthalonitrile aryl ether by phase-transfer catalysis.
-
Beilstein Journal of Organic Chemistry. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. ResearchGate. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2001). Enantioselective Synthetic Method for ??-Alkylserine via Phase-Transfer Catalytic Alkylation of 2-Phenyl-2-oxazoline-4- carbonylcamphorsultam. Retrieved January 17, 2026, from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 3. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 4. chimia.ch [chimia.ch]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 2-Bromobenzonitrile | 2042-37-7 [amp.chemicalbook.com]
- 7. 2-Bromobenzonitrile | C7H4BrN | CID 16272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 2-(2-Bromophenyl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Bromophenyl)-2-methylpropanenitrile, a versatile nitrile-containing aromatic compound. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed insights into its chemical properties, synthesis, and potential applications.
Molecular and Physicochemical Profile
This compound, also known as 2-(o-bromophenyl)isobutyronitrile, is a halogenated aromatic nitrile. The strategic placement of the bromine atom at the ortho position of the phenyl ring, combined with the gem-dimethyl group alpha to the nitrile, imparts distinct steric and electronic properties that influence its reactivity and potential use as a building block in organic synthesis.
Core Chemical Identity
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 57775-06-1 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrN | [1] |
| Molecular Weight | 224.10 g/mol | [3] |
| Canonical SMILES | CC(C)(C#N)C1=CC=CC=C1Br | [1] |
| InChI Key | YTUDHLARHDCOIR-UHFFFAOYSA-N | [1] |
graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; C_alpha [label="C"]; CN_C [label="C"]; CN_N [label="N", fontcolor="#4285F4"]; Me1 [label="CH₃"]; Me2 [label="CH₃"]; // Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Br [pos="0,2.2!"]; C_alpha [pos="1.74,1!"]; CN_C [pos="2.61,1.5!"]; CN_N [pos="3.48,2!"]; Me1 [pos="1.74,0!"]; Me2 [pos="2.61,0.5!"]; // Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Br; C6 -- C_alpha; C_alpha -- CN_C; CN_C -- CN_N [style=triple]; C_alpha -- Me1; C_alpha -- Me2;
}
Figure 1: 2D structure of this compound.
Physicochemical Properties
This compound is a liquid at room temperature.[1] Specific experimental data for properties such as boiling point, melting point, and solubility are not widely reported in publicly available literature, which is common for specialized chemical intermediates. However, based on its structure, it is expected to be soluble in common organic solvents like tetrahydrofuran, diethyl ether, and dichloromethane.
Synthesis and Manufacturing
The primary synthetic route to this compound involves the α-alkylation of a suitable precursor. A logical and reported method is the methylation of 2-bromophenylacetonitrile.
Retrosynthetic Analysis
A retrosynthetic approach logically disconnects the gem-dimethyl group, identifying 2-bromophenylacetonitrile as the key starting material. This precursor is commercially available and can be synthesized from 2-bromobenzyl bromide via nucleophilic substitution with a cyanide salt.
Figure 2: Retrosynthetic pathway for this compound.
Experimental Protocol: α-Dimethylation of 2-Bromophenylacetonitrile
This protocol is based on established methodologies for the α-alkylation of phenylacetonitriles.[4] The causality behind this experimental design lies in the generation of a carbanion at the benzylic position, which is stabilized by the electron-withdrawing nitrile group, followed by its reaction as a nucleophile.
Materials:
-
2-Bromophenylacetonitrile
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Instrumentation:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add 2-bromophenylacetonitrile. Dissolve the starting material in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride portion-wise. The use of a strong, non-nucleophilic base like NaH is crucial to efficiently deprotonate the α-carbon without competing side reactions. The reaction is allowed to stir at this temperature for 30 minutes to ensure complete formation of the carbanion.
-
Alkylation: While maintaining the temperature at 0 °C, add methyl iodide dropwise to the reaction mixture. This is a classic SN2 reaction where the generated carbanion attacks the methyl iodide. After the addition, the reaction is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting material. A 79% yield has been reported for this transformation.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine. The washing steps are essential to remove inorganic salts and any remaining DMF.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Figure 3: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The six protons of the two equivalent methyl groups would appear as a sharp singlet. The aromatic protons would appear as a multiplet in the aromatic region of the spectrum, with chemical shifts influenced by the electron-withdrawing effects of the bromine and the nitrile-bearing substituent.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon attached to the bromine, the other aromatic carbons, the quaternary α-carbon, the nitrile carbon, and the two equivalent methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically appearing in the range of 2240-2260 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aromatic ring and the methyl groups, and C-C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak would appear as a doublet with approximately equal intensity, characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of a methyl group to form a stable benzylic carbocation.
Reactivity and Chemical Transformations
The chemical behavior of this compound is dictated by the interplay of its functional groups.
-
The Nitrile Group: The nitrile functionality is a versatile synthetic handle. It can undergo:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 2-(2-bromophenyl)-2-methylpropanoic acid, or the amide intermediate.
-
Reduction: The nitrile can be reduced to a primary amine, [2-(2-bromophenyl)-2-methylpropyl]amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5]
-
-
The Bromophenyl Group: The bromine atom on the aromatic ring opens up possibilities for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the ortho position, making this compound a valuable intermediate for the synthesis of complex molecules. The steric hindrance from the adjacent gem-dimethyl group may influence the reaction rates and conditions required for these transformations.
Applications in Research and Drug Development
Nitrile-containing compounds are prevalent in pharmaceuticals due to their ability to act as bioisosteres for other functional groups and their involvement in key binding interactions with biological targets. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel chemical entities. Its potential applications include:
-
Scaffold for Medicinal Chemistry: The ability to functionalize both the nitrile group and the bromophenyl ring allows for the creation of diverse libraries of compounds for screening in drug discovery programs.
-
Intermediate for Agrochemicals: The structural motifs present in this molecule are also found in some classes of agrochemicals.
-
Precursor for Novel Ligands: The amine derived from the reduction of the nitrile group can be used in the synthesis of novel ligands for catalysis or materials science applications.
Safety and Handling
As with all nitrile-containing compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water. Specific toxicity data for this compound is not widely available, but it should be treated as a potentially hazardous substance. It is harmful if swallowed or inhaled.[3]
Conclusion
This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis via the α-alkylation of 2-bromophenylacetonitrile is a feasible and scalable route. The presence of multiple reactive sites allows for a wide range of chemical transformations, making it a versatile building block for the construction of complex molecular architectures. Further exploration of its reactivity and applications is warranted to fully realize its potential in the development of new pharmaceuticals and other advanced materials.
References
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 57775-06-1 this compound [chemsigma.com]
- 3. 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102924327A - Alpha position dimethylated method of benzyl cyanide series compounds - Google Patents [patents.google.com]
- 5. chemrevise.org [chemrevise.org]
2-(2-Bromophenyl)-2-methylpropanenitrile CAS number
An In-depth Technical Guide to 2-(2-Bromophenyl)-2-methylpropanenitrile
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in synthetic chemistry. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and methods for its analytical characterization. We will explore the compound's reactivity and its emerging significance as a building block for more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile nitrile compound.
Chemical Identity and Core Properties
This compound, identified by the CAS Number 57775-06-1 , is an aromatic nitrile compound.[1][2][3] The structure features a benzene ring substituted with a bromine atom at the ortho position relative to a quaternary carbon center. This quaternary carbon is bonded to two methyl groups and a nitrile functional group (-C≡N). This specific arrangement of functional groups imparts unique reactivity and makes it a valuable precursor in organic synthesis.
The core physicochemical properties of the compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 57775-06-1 | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₁₀BrN | [1][3][4] |
| Molecular Weight | 224.10 g/mol | [1][2][4] |
| Physical State | Liquid | [1] |
| Predicted Density | 1.352 ± 0.06 g/cm³ | [3] |
| InChI Key | YTUDHLARHDCOIR-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | CC(C)(C#N)C1=CC=CC=C1Br | [1] |
Synthesis and Mechanistic Rationale
The synthesis of α,α-disubstituted arylacetonitriles like this compound is typically achieved through the alkylation of a corresponding arylacetonitrile precursor. The presence of the electron-withdrawing nitrile group acidifies the α-proton, facilitating its removal by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with an alkylating agent.
A robust and scalable laboratory synthesis involves the exhaustive methylation of 2-bromophenylacetonitrile.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method and should be performed by trained personnel with appropriate safety precautions.
-
Reactor Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents). The NaH is washed with anhydrous hexane to remove the mineral oil, and the hexane is carefully decanted. Anhydrous tetrahydrofuran (THF) is then added to the flask.
-
Carbanion Formation: 2-Bromophenylacetonitrile (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred NaH suspension at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the corresponding carbanion.
-
Methylation: The mixture is cooled back to 0 °C, and methyl iodide (CH₃I, 2.5 equivalents) is added dropwise. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, the mixture is heated to reflux for 4-6 hours until TLC or GC-MS analysis indicates the disappearance of the starting material and the mono-methylated intermediate.
-
Workup and Isolation: The reaction is carefully quenched by the slow addition of water at 0 °C. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a pure liquid.
Causality Behind Choices:
-
Anhydrous Conditions: The carbanion intermediate is highly basic and will be quenched by protic solvents like water. Therefore, anhydrous solvents and flame-dried glassware are critical.
-
Strong Base: Sodium hydride (NaH) is a non-nucleophilic strong base, ideal for deprotonating the α-carbon without competing in a substitution reaction.
-
Excess Methyl Iodide: Using an excess of the alkylating agent ensures the reaction goes to completion to form the desired dimethylated product, overcoming the formation of the mono-methylated intermediate.
Analytical Characterization and Structural Elucidation
Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. Each method provides a unique piece of structural information, which, when combined, validates the final structure.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). For C₁₀H₁₀BrN, the expected molecular weight is ~224.1 g/mol .[4]
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A sharp, medium-intensity peak around 2240 cm⁻¹ is characteristic of a nitrile (C≡N) stretch. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and a strong band around 750 cm⁻¹ is indicative of ortho-disubstitution on a benzene ring.[4]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two equivalent methyl groups will appear as a sharp singlet at approximately 1.7 ppm, integrating to 6 protons. The four protons on the ortho-substituted aromatic ring will appear as a complex multiplet pattern between 7.2 and 7.7 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon environment. Key expected shifts include the nitrile carbon around 122 ppm, the quaternary carbon bonded to the methyl and phenyl groups around 40 ppm, and the methyl carbons around 25 ppm. The four distinct aromatic carbons will appear in the 125-138 ppm range, with the carbon attached to bromine showing a characteristic signal.[5]
Reactivity and Applications in Drug Development
The utility of this compound in advanced synthesis stems from its two primary reactive sites: the aromatic bromine atom and the nitrile group.
-
Cross-Coupling Reactions: The C-Br bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the facile introduction of diverse functionalities at the ortho position, building molecular complexity.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations are fundamental in pharmaceutical chemistry for introducing groups capable of forming hydrogen bonds or salt bridges, which are crucial for drug-receptor interactions.[6][7]
While this specific isomer is primarily a building block, related nitrile-containing compounds are critical intermediates in the synthesis of marketed drugs and clinical candidates. For example, derivatives of 2-phenyl-2-methylpropanenitrile are used in the synthesis of PI3K/mTOR inhibitors for cancer therapy and in the preparation of non-steroidal anti-inflammatory drugs.[8][9] The nitrile group itself is recognized as a valuable pharmacophore, often acting as a bioisostere for carbonyl or hydroxyl groups and participating in key hydrogen bonding interactions within enzyme active sites.[7]
Safety and Handling
This compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While specific toxicity data for this isomer is limited, related compounds like the para-isomer are classified as harmful if swallowed or inhaled.[10] Avoid contact with skin and eyes and prevent the formation of aerosols. Store the container tightly closed in a cool, dry place away from incompatible materials. Always consult the material-specific Safety Data Sheet (SDS) before use.[3]
Conclusion
This compound (CAS: 57775-06-1) is a valuable and versatile chemical intermediate. Its synthesis is straightforward via the alkylation of its phenylacetonitrile precursor. The compound's structure can be unambiguously confirmed through a standard suite of spectroscopic methods. Its true power lies in its potential for derivatization through reactions at the C-Br bond and transformations of the nitrile group, making it an important building block for creating complex molecular architectures for the pharmaceutical and fine chemical industries.
References
-
2-(4-Bromophenyl)-2-methylpropanenitrile CAS No.: 101184-73-0. Moldb.[Link]
-
2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591. PubChem.[Link]
-
2-Bromo-2-methylpropanenitrile | C4H6BrN | CID 13089869. PubChem.[Link]
-
2-(2-Bromophenyl)-2-methyl-propanenitrile. SpectraBase.[Link]
-
2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile | C10H10BrNO | CID 63214988. PubChem.[Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate.[Link]
- Method for preparing anastrozole for pharmaceutical purposes.
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.[Link]
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health (NIH).[Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Springer.[Link]
-
Organic Structure Elucidation Workbook. University of Notre Dame.[Link]
-
2-bromo-2-methylpropane reacted with KCN. YouTube.[Link]
-
What is the major side product of the reaction between 2-bromo-2-methylpropane and hydroxide ion? Chemistry Stack Exchange.[Link]
-
Spectroscopy QP. Physics & Maths Tutor.[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. spectrabase.com [spectrabase.com]
- 5. structureworkbook.nd.edu [structureworkbook.nd.edu]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 10. 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Signatures of 2-(2-Bromophenyl)-2-methylpropanenitrile
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-(2-Bromophenyl)-2-methylpropanenitrile (CAS No. 57775-06-1). Designed for researchers, chemists, and drug development professionals, this document elucidates the structural features of the molecule through a predictive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of published experimental spectra for this specific ortho-isomer, this guide establishes a robust, theoretically grounded framework for its identification and characterization. By explaining the causal relationships between molecular structure and spectral output, we offer a self-validating system for researchers to confirm the synthesis and purity of this compound. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility.
Introduction and Molecular Overview
This compound is an aromatic nitrile featuring a sterically hindered quaternary carbon center. Its molecular formula is C₁₀H₁₀BrN, with a monoisotopic mass of approximately 222.9997 g/mol and a molecular weight of 224.10 g/mol .[1][2] The structural elucidation of such molecules is fundamental in synthetic chemistry and pharmaceutical development, where unambiguous identification and purity assessment are paramount. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's atomic and functional group arrangement. This guide will interpret the predicted spectroscopic data to build a complete structural profile of the title compound.
The core structure consists of a benzene ring substituted at the C1 and C2 positions (ortho-substitution) with a bromine atom and a 2-methylpropanenitrile group. This specific arrangement, particularly the proximity of the bulky bromine atom to the quaternary carbon, influences the electronic environment of the aromatic protons and carbons, which is key to interpreting its NMR spectra.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are expected to show distinct signals corresponding to each unique proton and carbon environment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to feature two main regions: the aromatic region (7.0-8.0 ppm) and the aliphatic region (1.5-2.0 ppm).
-
Causality of Aromatic Signals: The 2-bromo substituent disrupts the symmetry of the phenyl ring, rendering all four aromatic protons chemically non-equivalent. They will appear as a complex multiplet system. The proton ortho to the bromine (at C6) and the proton ortho to the bulky alkyl group (at C3) will be the most deshielded and shielded, respectively, due to anisotropic and steric effects.
-
Causality of Aliphatic Signal: The two methyl groups are attached to the same quaternary carbon, making them chemically and magnetically equivalent. Consequently, they will not split each other. They will appear as a sharp singlet, integrating to 6 protons. Its chemical shift is slightly downfield from a typical tertiary alkyl group due to the deshielding influence of the adjacent aromatic ring and nitrile group.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| ~ 7.65 - 7.55 | 2H | Multiplet | Aromatic H |
| ~ 7.40 - 7.20 | 2H | Multiplet | Aromatic H |
| ~ 1.75 | 6H | Singlet (s) | 2 x -CH₃ |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule.
-
Causality of Signals: The nitrile carbon (-C≡N) is expected around 120-125 ppm. The quaternary carbon attached to the methyl groups will be significantly less intense than protonated carbons and is predicted in the 40-45 ppm range. The two methyl carbons are equivalent and will appear as a single, likely intense, signal around 25-30 ppm. The six aromatic carbons will be distinct, with the carbon bearing the bromine atom (C-Br) being significantly influenced by the halogen's electronegativity and heavy atom effect, typically appearing around 120-125 ppm.[3][4]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 142 | Aromatic C (quaternary, C-alkyl) |
| ~ 134 | Aromatic CH |
| ~ 132 | Aromatic CH |
| ~ 129 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 123 | Aromatic C-Br |
| ~ 122 | -C≡N |
| ~ 42 | Quaternary C (alkyl) |
| ~ 28 | 2 x -CH₃ |
Standard Protocol for NMR Data Acquisition
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which serves as the 0 ppm reference point.
-
Transfer: Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup: Insert the NMR tube into the spectrometer's magnet. Lock the field frequency to the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Acquisition: Acquire the ¹H spectrum. Following this, acquire the proton-decoupled ¹³C spectrum, which typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope.[3]
-
Processing: Process the resulting Free Induction Decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift axis to the TMS signal.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
-
Causality of Key Absorptions: The most indicative absorption for this molecule is the nitrile (C≡N) stretch, which is expected as a sharp, medium-intensity band. Aromatic C-H and aliphatic C-H stretching vibrations will appear at their characteristic frequencies above and below 3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring will produce several peaks in the 1600-1450 cm⁻¹ region. The C-Br stretch is expected in the fingerprint region, but can be difficult to assign definitively.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2985 - 2940 | Medium | C-H Stretch | -CH₃ |
| ~ 2240 | Medium, Sharp | C≡N Stretch | Nitrile |
| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1375 | Medium | C-H Bend | -CH₃ (umbrella) |
| 750 - 700 | Strong | C-H Bend | Ortho-disubstituted aromatic |
| 650 - 550 | Medium | C-Br Stretch | Aryl bromide |
Standard Protocol for FT-IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a single drop if liquid, or a few crystals if solid) of this compound directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, allowing for confirmation of its molecular formula and structural features.
-
Causality of Molecular Ion: Due to the presence of a bromine atom, the molecular ion peak (M⁺˙) will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for [C₁₀H₁₀⁷⁹BrN]⁺˙ and one for [C₁₀H₁₀⁸¹BrN]⁺˙, at m/z 223 and 225, respectively.
-
Causality of Fragmentation: The primary fragmentation pathway is expected to be the loss of a methyl group (•CH₃, 15 Da) via alpha-cleavage, which is highly favorable as it results in a stable benzylic cation. This [M-15]⁺ fragment will be one of the most abundant ions (base peak) and will also display the characteristic 1:1 bromine isotope pattern.
Table 4: Predicted Key Ions in Mass Spectrum (Electron Ionization)
| m/z (mass/charge) | Isotopic Pattern | Predicted Relative Abundance | Identity |
|---|---|---|---|
| 223 / 225 | 1:1 | Medium | [M]⁺˙, Molecular Ion |
| 208 / 210 | 1:1 | High (Base Peak) | [M - CH₃]⁺ |
| 129 | N/A | Medium | [M - CH₃ - Br]⁺ |
| 102 | N/A | Medium | [C₈H₆]⁺ (Benzyne radical cation) |
Sources
2-(2-Bromophenyl)-2-methylpropanenitrile mechanism of formation
An In-Depth Technical Guide to the Formation Mechanism of 2-(2-Bromophenyl)-2-methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the formation mechanism of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on the nucleophilic substitution pathway, specifically the S(_N)1 mechanism, which is dictated by the tertiary benzylic nature of the precursor. Alternative mechanistic considerations, including radical-mediated pathways and the practical application of phase-transfer catalysis to optimize synthesis, are also discussed. This document is intended to serve as a detailed resource for researchers and professionals in organic synthesis and drug development, offering insights into the causal factors behind experimental choices and providing a framework for protocol design.
Introduction: Significance of α-Aryl Nitriles
α-Aryl nitriles are a critical class of organic compounds that serve as versatile precursors in the synthesis of numerous biologically active molecules. The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, and amides, making these compounds valuable building blocks in medicinal chemistry. This compound, in particular, incorporates a sterically hindered tertiary carbon center and an ortho-substituted phenyl ring, presenting both challenges and opportunities in synthetic design. Understanding the mechanistic underpinnings of its formation is paramount for developing efficient, scalable, and selective synthetic routes.
The Predominant Mechanism: Unimolecular Nucleophilic Substitution (S(_N)1)
The formation of this compound from a suitable precursor, such as 2-(2-bromophenyl)-2-bromopropane, is best described by the S(_N)1 (Substitution, Nucleophilic, Unimolecular) mechanism. This pathway is favored due to the electronic and steric properties of the substrate.
Causality Behind the S(_N)1 Pathway
The choice of an S(_N)1 mechanism is not arbitrary; it is a direct consequence of the substrate's structure. The reaction proceeds in a stepwise manner, beginning with the rate-determining departure of the leaving group to form a carbocation intermediate.[1][2]
-
Carbocation Stability: The tertiary benzylic carbocation formed upon the departure of the bromide ion is highly stabilized. This stability arises from two key factors:
-
Hyperconjugation: The positive charge is delocalized through sigma-bond interactions with the adjacent methyl groups.
-
Resonance: The carbocation is adjacent to the phenyl ring, allowing for delocalization of the positive charge into the aromatic system. This resonance stabilization is the most significant contributing factor.
-
-
Steric Hindrance: The tertiary carbon atom is sterically hindered, making a backside attack by a nucleophile, as required by an S(_N)2 mechanism, highly unfavorable.[3]
Mechanistic Steps
The S(_N)1 reaction for the formation of this compound can be delineated into two principal steps:
-
Step 1: Formation of a Tertiary Benzylic Carbocation (Rate-Determining Step) The reaction is initiated by the slow, unimolecular dissociation of the leaving group (e.g., a halide) from the tertiary benzylic carbon. This step is the slowest in the sequence and thus determines the overall reaction rate.[1][4]
-
Step 2: Nucleophilic Attack by the Cyanide Ion The highly reactive carbocation intermediate is then rapidly attacked by the cyanide nucleophile (CN
). This attack can occur from either face of the planar carbocation, which would lead to racemization if the carbon were a stereocenter.
Caption: Figure 1: SN1 Mechanism for the Formation of this compound.
Alternative Mechanistic Considerations: The Role of Radicals
While the S(_N)1 mechanism is the most probable pathway for the substitution of a benzylic halide, it is important for the modern chemist to consider radical-mediated processes, especially given the advancements in copper-catalyzed reactions.[5][6] These pathways typically involve the cyanation of benzylic C-H bonds, but the principles can be relevant in understanding potential side reactions or alternative synthetic strategies.
A copper-catalyzed radical relay mechanism for benzylic cyanation generally proceeds via:
-
Hydrogen Atom Abstraction: A reactive radical abstracts a hydrogen atom from the benzylic position to form a benzylic radical.[6][7]
-
Radical Capture: The benzylic radical is then intercepted by a copper(II)-cyanide complex to form the C-CN bond and regenerate the copper(I) catalyst.
While not the primary mechanism for the conversion of a benzylic bromide, the presence of radical initiators or certain transition metal catalysts could potentially open up such pathways. For instance, single-electron transfer (SET) from a reductant to the benzylic bromide could generate a benzylic radical, which would then be trapped by a cyanide source.
Practical Synthesis and the Role of Phase-Transfer Catalysis
In a laboratory or industrial setting, the reaction between an organic-soluble substrate like 2-(2-bromophenyl)-2-bromopropane and an inorganic, water-soluble nucleophile like sodium cyanide (NaCN) is often slow due to the immiscibility of the reactants. Phase-transfer catalysis (PTC) is a powerful technique to overcome this limitation.
The Principle of Phase-Transfer Catalysis
A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the nucleophile from the aqueous phase to the organic phase.
The catalytic cycle involves:
-
The quaternary ammonium cation (Q
) pairs with the cyanide anion (CN ) in the aqueous phase. -
The resulting ion pair (Q
CN ) has sufficient lipophilicity to dissolve in the organic phase. -
In the organic phase, the "naked" cyanide anion is a potent nucleophile and reacts with the benzylic bromide.
-
The newly formed Q
Br returns to the aqueous phase, completing the cycle.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective cyanation of benzylic C-H bonds via copper-catalyzed radical relay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective cyanation of benzylic C–H bonds via copper-catalyzed radical relay (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to the Synthesis of 2-(2-Bromophenyl)-2-methylpropanenitrile: Starting Materials and Strategic Approaches
Abstract
This technical guide provides a comprehensive analysis of the synthetic pathways leading to 2-(2-Bromophenyl)-2-methylpropanenitrile, a key intermediate in the development of advanced pharmaceutical compounds and fine chemicals. Moving beyond a simple recitation of protocols, this document delves into the strategic considerations and mechanistic underpinnings that guide the selection of starting materials and reaction methodologies. We will explore the predominant synthetic route—the sequential α-alkylation of 2-bromophenylacetonitrile—and contrast it with alternative strategies, including the Sandmeyer reaction. Each approach is evaluated based on efficiency, scalability, and the availability of precursors. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers and drug development professionals with a robust framework for the practical synthesis of this valuable molecule.
Introduction
This compound, also known as 2-(2-bromophenyl)isobutyronitrile, is a substituted aromatic nitrile featuring a sterically hindered quaternary carbon center adjacent to the phenyl ring.[1] This unique structural motif makes it a highly valuable building block in medicinal chemistry and materials science. The presence of the nitrile group offers a versatile handle for transformation into other functional groups such as amines, carboxylic acids, and ketones, while the ortho-bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to construct more complex molecular architectures.[2][3]
The successful and efficient synthesis of this target molecule is therefore a critical first step in many multi-step synthetic campaigns. The choice of starting materials is paramount, dictating not only the overall yield and purity but also the economic viability and environmental impact of the process. This guide will dissect the most logical and field-proven strategies for its preparation.
Retrosynthetic Analysis: Identifying Key Precursors
A retrosynthetic analysis of this compound reveals several logical bond disconnections, which in turn suggest the most viable starting materials and synthetic strategies.
-
C-C (Alkyl) Disconnection: The most intuitive disconnection is at the α-carbon, breaking the bonds formed by the two methyl groups. This points to a forward synthesis involving the sequential methylation of a more fundamental starting material: 2-bromophenylacetonitrile . This is often the most direct and widely employed route.
-
C-Br Disconnection: Disconnecting the carbon-bromine bond suggests that the bromine atom can be installed late in the synthesis. This leads to a strategy starting from 2-(2-aminophenyl)-2-methylpropanenitrile and employing a Sandmeyer reaction to convert the amino group into a bromine atom.[4][5]
-
C-CN Disconnection: Breaking the bond between the quaternary carbon and the nitrile group suggests a nucleophilic cyanation of a suitable electrophile, such as 1-bromo-2-(1-chloro-1-methylethyl)benzene . This route is generally less common due to the potential challenges in preparing the required precursor.
This guide will focus primarily on the first two, most practical and well-documented approaches.
Part 1: The Primary Synthetic Pathway: α,α-Dimethylation of 2-Bromophenylacetonitrile
This strategy is the most common due to its straightforward nature and the commercial availability of the key starting material. The core of this synthesis is the formation of two new carbon-carbon bonds at the benzylic position.
The Key Starting Material: 2-Bromophenylacetonitrile
2-Bromophenylacetonitrile (also known as 2-bromobenzyl cyanide) is a white to off-white crystalline solid that serves as the foundational building block for this route.[2] It is classified as a halogenated aromatic nitrile and is a versatile intermediate in its own right.[2][6]
Synthesis of 2-Bromophenylacetonitrile: While commercially available, it can be synthesized through several methods:
-
Nucleophilic Substitution: The most common laboratory and industrial preparation involves the reaction of 2-bromobenzyl bromide with a cyanide salt, such as sodium or potassium cyanide.
-
Bromination of Phenylacetonitrile: Direct bromination of phenylacetonitrile using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can yield the ortho-substituted product.[2]
The Alkylation Reaction: Mechanism and Key Parameters
The central transformation is the exhaustive methylation of the α-carbon of 2-bromophenylacetonitrile. The protons on the carbon adjacent to both the phenyl ring and the nitrile group are acidic and can be removed by a strong base to generate a resonance-stabilized carbanion.
-
Choice of Base: Strong bases are required to achieve complete deprotonation. Common choices include sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOtBu). Phase-transfer catalysis (PTC) offers a safer and often more efficient alternative, using concentrated aqueous sodium hydroxide with a catalyst like benzyltriethylammonium chloride.[7][8] The PTC approach avoids the need for strictly anhydrous solvents and hazardous reagents.[8]
-
Methylating Agent: A reactive methyl electrophile is needed. Methyl iodide (CH₃I) is highly effective, though other methylating agents like dimethyl sulfate can also be used. Typically, at least two equivalents of both the base and the methylating agent are required for complete dimethylation.
-
Reaction Control: The reaction is typically exothermic and requires careful temperature control to prevent side reactions. Stepwise addition of the base and alkylating agent allows for better management of the reaction profile. The mono-alkylated intermediate, 2-(2-bromophenyl)propanenitrile, is formed first, which is then deprotonated and methylated a second time to yield the final product.
Detailed Experimental Protocol: Dimethylation via Phase-Transfer Catalysis
The following protocol is a representative example based on established phase-transfer catalysis methods for the alkylation of phenylacetonitriles.[7]
Materials:
-
2-Bromophenylacetonitrile
-
Methyl Iodide (CH₃I)
-
50% Aqueous Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium chloride (TEBAC)
-
Toluene or Dichloromethane (DCM)
-
Hydrochloric Acid (dilute)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 2-bromophenylacetonitrile (1.0 eq), toluene (5-10 volumes), and benzyltriethylammonium chloride (0.05 eq).
-
Base Addition: Begin vigorous stirring and add 50% aqueous sodium hydroxide (2.5 eq).
-
Methylation: Cool the mixture in an ice-water bath to maintain a temperature between 25-35°C. Slowly add methyl iodide (2.5 eq) dropwise via an addition funnel, ensuring the temperature does not exceed 35°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material and the mono-methylated intermediate.
-
Work-up: Carefully quench the reaction by adding water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene or DCM (2 x 3 volumes).
-
Washing: Combine the organic layers and wash sequentially with water, dilute HCl, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).
Visualization of the Alkylation Workflow
Caption: Workflow for the synthesis via α,α-dimethylation.
Part 2: Alternative Synthetic Strategy: The Sandmeyer Reaction
For cases where the precursor, 2-(2-aminophenyl)-2-methylpropanenitrile, is more readily available or when a different synthetic route is desired, the Sandmeyer reaction offers a powerful method for the late-stage introduction of the bromine atom.[4]
Conceptual Overview
The Sandmeyer reaction is a classic transformation that converts an aryl amine into an aryl halide via a diazonium salt intermediate, using a copper(I) salt as a catalyst.[4][5][9] This method is exceptionally useful for synthesizing substitution patterns on aromatic rings that are not easily accessible through direct electrophilic substitution.[5]
The process occurs in two distinct steps:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HBr or HCl) at low temperatures (0-5°C) to form a stable aryl diazonium salt.
-
Substitution: The diazonium salt is then reacted with a solution of copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group (-N₂⁺) with a bromide atom, releasing nitrogen gas.[10][11]
Starting Material: 2-(2-Aminophenyl)-2-methylpropanenitrile
The key precursor for this route is 2-(2-aminophenyl)-2-methylpropanenitrile. Its synthesis can be achieved by the α,α-dimethylation of 2-aminophenylacetonitrile, following a similar logic to the primary route described in Part 1.
Detailed Experimental Protocol: Sandmeyer Bromination
Materials:
-
2-(2-Aminophenyl)-2-methylpropanenitrile
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr, 48%)
-
Copper(I) Bromide (CuBr)
-
Ice
-
Sodium Hydroxide (for neutralization)
-
Diethyl ether or Ethyl Acetate
Procedure:
-
Diazotization:
-
In a flask, dissolve 2-(2-aminophenyl)-2-methylpropanenitrile (1.0 eq) in a mixture of 48% HBr and water. Cool the solution to 0°C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature strictly below 5°C. The formation of the diazonium salt is often indicated by a color change. Stir for an additional 20-30 minutes at 0°C.
-
-
Copper Catalyst Preparation:
-
In a separate, larger flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr with gentle warming. Cool this solution to 0°C.
-
-
Substitution:
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 30-60 minutes to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic extracts with water, then with dilute NaOH solution to remove excess acid, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or vacuum distillation.
-
Visualization of the Sandmeyer Reaction Workflow
Caption: The Sandmeyer reaction pathway to the target molecule.
Part 3: Data Summary and Comparative Analysis
The selection of a synthetic route depends on several factors, including starting material cost, operational safety, and desired scale.
Table 1: Comparison of Key Starting Materials
| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Considerations |
| 2-Bromophenylacetonitrile[6] | 19472-74-3 | C₈H₆BrN | 196.04 | Commercially available; direct precursor to the primary route. Considered toxic.[2] |
| Methyl Iodide | 74-88-4 | CH₃I | 141.94 | Highly effective methylating agent; toxic and a regulated substance. |
| 2-(2-Aminophenyl)-2-methylpropanenitrile | 103279-34-9 | C₁₀H₁₂N₂ | 160.22 | Requires synthesis; precursor for the Sandmeyer route. |
| Copper(I) Bromide | 7787-70-4 | CuBr | 143.45 | Essential catalyst for the Sandmeyer bromination reaction.[10] |
Table 2: Overview and Comparison of Synthetic Routes
| Feature | Route 1: α,α-Dimethylation | Route 2: Sandmeyer Reaction |
| Core Transformation | C-C bond formation (Alkylation) | C-N to C-Br transformation |
| Key Advantage | High convergence and atom economy; straightforward process. | Excellent for specific regiochemical control; classic and reliable transformation. |
| Key Disadvantage | Requires strong base and careful handling of exothermic reaction. Potential for incomplete methylation. | Diazonium salts can be unstable/explosive if not handled at low temperatures. Involves multiple steps. |
| Typical Reagents | NaOH/TEBAC, NaH, or KOtBu; CH₃I. | NaNO₂, HBr, CuBr. |
| Safety Concerns | Use of strong bases, toxic methylating agents, potential thermal runaway. | Handling of potentially unstable diazonium intermediates; evolution of N₂ gas. |
| Scalability | Generally good, especially with phase-transfer catalysis methods. | Well-established for large-scale synthesis, but requires strict temperature control. |
Conclusion
The synthesis of this compound is most practically and efficiently achieved through the α,α-dimethylation of 2-bromophenylacetonitrile . This route is favored due to its high degree of convergence and the commercial availability of the key starting material. The use of phase-transfer catalysis, in particular, presents a scalable, safe, and efficient protocol suitable for both laboratory and industrial settings.
The Sandmeyer reaction remains a powerful and viable alternative, especially in scenarios where the corresponding 2-amino precursor is readily accessible or when the synthetic strategy necessitates late-stage introduction of the bromine atom. Its success hinges on the careful and controlled handling of the diazonium salt intermediate.
Ultimately, the choice of starting materials and synthetic strategy should be guided by a thorough assessment of available resources, safety infrastructure, project timelines, and economic constraints. This guide provides the foundational knowledge for making an informed decision, enabling researchers to confidently and efficiently produce this critical chemical building block.
References
- Guidechem. (n.d.). (2-Bromophenyl)acetonitrile 19472-74-3 wiki.
- ChemicalBook. (n.d.). Bromobenzyl cyanide synthesis.
- Google Patents. (n.d.). WO2014184754A1 - Method for preparing anastrozole for pharmaceutical purposes.
- Wikipedia. (2023). Sandmeyer reaction.
- Benchchem. (n.d.). Chemical structure and IUPAC name of 4-Bromophenylacetonitrile.
- ResearchGate. (n.d.). Sandmeyer Reaction.
- Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Org. Synth. 1977, 56, 32.
- Sigma-Aldrich. (n.d.). 2-Bromophenylacetonitrile 97.
- ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up.
- National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.
- Benchchem. (n.d.). Application Note: Synthesis of 2-Alkylphenylacetonitrile via Direct Alkylation.
- Google Patents. (n.d.). JP2517304B2 - Method for producing bromoacetonitrile.
- ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
- National Center for Biotechnology Information. (n.d.). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids.
- National Center for Biotechnology Information. (n.d.). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols.
- Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
- lifechem pharma. (n.d.). Bromoacetonitrile: A Comprehensive Overview.
- Semantic Scholar. (1983). Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Bulletin of the Chemical Society of Japan, 56, 3306-3307.
- Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
- Chemsrc. (n.d.). BENZENEACETONITRILE, .ALPHA.-BROMO-2-METHYL-.
- ChemBK. (n.d.). Benzeneacetonitrile, 2-bromo-α,α-dimethyl-.
Sources
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. 2-Bromophenylacetonitrile 97 19472-74-3 [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of 2-(2-Bromophenyl)-2-methylpropanenitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel compound 2-(2-Bromophenyl)-2-methylpropanenitrile. As a potential building block in pharmaceutical synthesis, a thorough understanding of its three-dimensional structure and spectroscopic characteristics is paramount. This document moves beyond a simple listing of analytical techniques, offering a rationale-driven approach to structural verification. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, integrating predictive analysis with established methodologies. The protocols and interpretations herein are designed to serve as a self-validating system for researchers engaged in the synthesis and characterization of new chemical entities.
Introduction: The Significance of this compound
This compound (Figure 1) is an aromatic nitrile derivative with potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. The presence of a bromine atom on the phenyl ring at the ortho position, a quaternary carbon, and a nitrile group bestows upon it a unique electronic and steric profile that can be exploited in various chemical transformations. Accurate structural characterization is the bedrock upon which all subsequent research and development rests, ensuring the identity, purity, and stability of the compound. This guide will provide the necessary tools for a robust structural analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57775-06-1 | [1] |
| Molecular Formula | C₁₀H₁₀BrN | [1] |
| Molecular Weight | 224.10 g/mol | [1] |
| Appearance | Liquid (predicted) | [1] |
| Boiling Point | 299.8°C at 760 mmHg (predicted for para-isomer) | [2] |
Spectroscopic Elucidation: Unveiling the Connectivity
Spectroscopic techniques are the first line of inquiry in structural analysis, providing a wealth of information about the molecular framework and functional groups present.[3] For this compound, a combination of NMR and Mass Spectrometry is essential for confirming its covalent structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Environment
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[4] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed map of atomic connectivity can be constructed.
2.1.1. Predicted ¹H NMR Spectrum
While an experimental spectrum for this compound is not publicly available, we can predict the expected chemical shifts and multiplicities based on the analysis of its structural analogues, such as the para-isomer and related brominated compounds.
-
Aromatic Protons (4H): The four protons on the bromophenyl ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the ortho-substitution, these protons will exhibit a complex splitting pattern. We can expect a doublet of doublets or a multiplet for each proton as they couple to their neighbors.
-
Methyl Protons (6H): The two methyl groups are chemically equivalent due to free rotation around the C-C single bond. They will give rise to a sharp singlet at approximately δ 1.7 ppm. The downfield shift from a typical methyl group is due to the deshielding effect of the adjacent aromatic ring and nitrile group.
2.1.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule.
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to appear around δ 120-125 ppm.
-
Quaternary Carbons: The quaternary carbon attached to the phenyl ring and the two methyl groups will resonate at approximately δ 40-45 ppm. The carbon atom of the phenyl ring attached to the propanenitrile moiety will be in the aromatic region.
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single peak around δ 25-30 ppm.
-
Aromatic Carbons: The six carbons of the bromophenyl ring will appear in the range of δ 120-145 ppm. The carbon atom directly bonded to the bromine atom (C-Br) will be significantly shifted.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ | 1.7 (s, 6H) | 28 |
| -C(CH₃)₂CN | - | 42 |
| -C≡N | - | 122 |
| Ar-C | 7.2-7.8 (m, 4H) | 125-142 |
| Ar-C-Br | - | 122 |
2.1.3. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 220 ppm
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.[5]
2.2.1. Expected Mass Spectrum
For this compound, we expect to observe a molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 223 and 225.
2.2.2. Fragmentation Pattern
The fragmentation of the molecular ion will provide valuable structural information. Common fragmentation pathways for this molecule are expected to include:
-
Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 208/210.
-
Loss of the nitrile group (-CN): This would lead to a fragment at m/z 197/199.
-
Cleavage of the C-Br bond: This would produce a fragment at m/z 144.
-
Formation of a tropylium-like ion: Rearrangement and fragmentation of the aromatic ring can also occur.
A computed mass spectrum for this compound is available and can be used as a reference.[6]
2.2.3. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector temperature: 250°C
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven temperature program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the compound. Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a spectral library for confirmation.
Crystallographic Analysis: The Definitive 3D Structure
While spectroscopic methods provide information about the connectivity of atoms, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
The Principles of X-ray Crystallography
X-ray crystallography relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal.[7] The resulting diffraction pattern is used to calculate an electron density map, from which a model of the atomic structure can be built and refined.
Expected Crystal Structure and Intermolecular Interactions
Although a crystal structure for this compound has not been reported, we can anticipate certain features based on the structures of related ortho-substituted bromophenyl compounds.[3][5][8][9] The molecule is likely to adopt a conformation where the bulky propanenitrile group is twisted out of the plane of the phenyl ring to minimize steric hindrance. In the crystal lattice, molecules may be packed through a combination of van der Waals forces and potentially weak C-H···N or C-H···Br hydrogen bonds.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Growing a single crystal of suitable size and quality is often the most challenging step.[7]
-
Method: Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) at room temperature.
-
Screening: Experiment with a variety of solvents and conditions to find the optimal crystallization parameters.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial atomic model.
-
Refine the model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.
-
-
Data Visualization and Interpretation:
-
Visualize the final crystal structure using software such as Mercury or Olex2.
-
Analyze bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
Integrated Structural Analysis Workflow
A robust structural elucidation relies on the convergence of data from multiple analytical techniques. The following workflow is recommended for the comprehensive analysis of this compound.
Figure 2: A comprehensive workflow for the structural analysis of this compound.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, related compounds such as 2-(4-Bromophenyl)-2-methylpropanenitrile are listed as harmful if swallowed or inhaled.[10] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
The structural analysis of this compound requires a multi-faceted approach that combines the strengths of various analytical techniques. While experimental data for this specific compound is limited in the public domain, this guide provides a robust framework for its characterization based on predictive methods and established protocols for analogous structures. By following the outlined workflows and interpretative guidelines, researchers can confidently determine the structure of this and other novel chemical entities, paving the way for their potential applications in drug discovery and development.
References
-
PubChem. 2-Methyl-2-phenylpropanenitrile. [Link]
-
National Center for Biotechnology Information. Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. [Link]
-
PubMed Central. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. [Link]
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. [Link]
-
YouTube. Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. [Link]
-
Oxford Academic. The synthesis and analysis of organic compounds. [Link]
-
PubChem. 2-(4-Bromophenyl)-2-methylpropanenitrile. [Link]
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
SpectraBase. 2-(2-Bromophenyl)-2-methyl-propanenitrile. [Link]
-
American Elements. 2-(2-chlorophenyl)-2-methylpropanenitrile. [Link]
-
Matrix Fine Chemicals. 2-(2-CHLOROPHENYL)-2-METHYLPROPANENITRILE. [Link]
-
PubChem. 2-Phenylpropionitrile. [Link]
-
PubChem. CID 169091715. [Link]
-
PubChem. 2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile. [Link]
-
ResearchGate. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
-
PubChemLite. 2-(2-chlorophenyl)-2-methylpropanenitrile (C10H10ClN). [Link]
-
SpectraBase. 2-(2-Bromo-phenyl)-3-hydroxy-propenenitrile. [Link]
-
PubChemLite. 2-bromo-2-methylpropanenitrile (C4H6BrN). [Link]
-
Chemistry LibreTexts. X-ray Crystallography. [Link]
-
Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]
-
MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]
-
University of Guelph. GC/MS-LC/MS multi-residue method. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
Sources
- 1. minio.scielo.br [minio.scielo.br]
- 2. 101184-73-0 | 2-(4-Bromophenyl)-2-methylpropanenitrile - Moldb [moldb.com]
- 3. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-Bromo-2-methylpropanenitrile | C4H6BrN | CID 13089869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of ortho-Bromophenyl Nitriles
An In-depth Technical Guide to the Synthesis and Properties of ortho-Bromophenyl Nitrile Derivatives
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, ortho-bromophenyl nitrile derivatives, with 2-bromobenzonitrile as the parent structure, stand out as exceptionally versatile intermediates. Their value lies in the orthogonal reactivity of the bromo and nitrile functionalities, strategically positioned on an aromatic scaffold. The carbon-bromine bond serves as a robust handle for a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision[1]. Concurrently, the nitrile group offers a gateway to diverse chemical transformations and acts as a critical pharmacophore in medicinal chemistry, capable of modulating physicochemical properties and engaging in key binding interactions with biological targets[2][3]. This guide provides a comprehensive exploration of the synthesis, properties, and reactivity of these pivotal compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Synthesis Methodologies
The efficient synthesis of the 2-bromobenzonitrile core is the first critical step. Several classical and modern methods are employed, with the choice depending on the available starting materials, scale, and desired purity.
Classical Routes to 2-Bromobenzonitrile
-
The Sandmeyer Reaction: This venerable transformation remains a reliable method for introducing a nitrile group onto an aromatic ring. The process begins with the diazotization of 2-bromoaniline in the presence of a nitrite source (e.g., NaNO₂) and a strong acid. The resulting diazonium salt is then treated with a copper(I) cyanide salt, which displaces the diazonium group to yield 2-bromobenzonitrile. While effective, the Sandmeyer reaction requires careful temperature control and handling of potentially unstable diazonium intermediates[4].
-
The Rosenmund-von Braun Reaction: This method facilitates the direct conversion of an aryl halide to an aryl nitrile using copper(I) cyanide. For the synthesis of 2-bromobenzonitrile, 1,2-dibromobenzene is heated with CuCN, typically in a high-boiling polar aprotic solvent. The classical Rosenmund-von Braun reaction is known for requiring high temperatures (150-250°C), which can limit its functional group tolerance[4].
Modern Synthesis via Aldehyde Intermediates
A highly efficient and often higher-yielding laboratory-scale approach involves the dehydration of an aldoxime intermediate. This two-step process offers excellent purity and milder reaction conditions.
-
Step 1: Oxime Formation: 2-Bromobenzaldehyde is reacted with hydroxylamine hydrochloride, typically in an aqueous medium, to form 2-bromobenzaldehyde oxime. This reaction proceeds readily at moderately elevated temperatures (e.g., 70-75°C)[5][6].
-
Step 2: Dehydration to the Nitrile: The isolated oxime is then subjected to dehydration. A variety of reagents can effect this transformation. Refluxing the oxime with formic acid is a common and effective method[5][6]. An alternative, rapid procedure utilizes methoxymethyl bromide (MOM-Br) and a base like triethylamine in a solvent such as THF, often reaching completion in under an hour[4][7].
Caption: Primary synthetic routes to 2-bromobenzonitrile.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of 2-bromobenzonitrile is essential for its effective use in synthesis and for the characterization of its derivatives.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 2042-37-7 | [8][9] |
| Molecular Formula | C₇H₄BrN | |
| Molecular Weight | 182.02 g/mol | [10] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 53-57 °C | |
| Boiling Point | 253 °C |
Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum of 2-bromobenzonitrile displays a complex multiplet pattern in the aromatic region (typically δ 7.4-7.7 ppm), corresponding to the four protons on the benzene ring[11].
-
¹³C NMR: The carbon NMR spectrum provides distinct signals for all seven carbons, including the characteristic nitrile carbon (C≡N) and the carbon atom attached to the bromine (C-Br)[8].
-
Infrared (IR) Spectroscopy: A strong and sharp absorption band characteristic of the nitrile C≡N stretch is observed, typically around 2230 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum exhibits a distinctive isotopic pattern for the molecular ion peak due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing two peaks of nearly equal intensity at M and M+2[10][9].
Chemical Reactivity: A Gateway to Diverse Derivatives
The true synthetic power of ortho-bromophenyl nitriles is realized through reactions that selectively target the C-Br bond or the nitrile moiety. These transformations are the foundation for creating a vast library of derivatives.
Reactions at the Carbon-Bromine Bond: Cross-Coupling Strategies
The C(sp²)-Br bond is an ideal substrate for palladium- and copper-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery and materials science.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between 2-bromobenzonitrile and an organoboron reagent (e.g., a boronic acid or ester) is a highly robust method for forming C-C bonds[12]. It is widely used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals, such as the intermediates for antihypertensive drugs like Losartan[13][14][15][16]. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields[13][17].
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Ullmann Condensation: While often requiring more forcing conditions (higher temperatures) than palladium-catalyzed reactions, the copper-promoted Ullmann condensation is a valuable tool for forming C-O, C-N, and C-S bonds[18][19]. This reaction allows for the synthesis of diaryl ethers, N-aryl amines, and diaryl thioethers from 2-bromobenzonitrile by coupling it with phenols, amines, or thiols, respectively[20].
Reactions of the Nitrile Group
The nitrile group is far from inert and provides a synthetic handle for further functionalization.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide (2-bromobenzamide) or further to a carboxylic acid (2-bromobenzoic acid).
-
Reduction: The nitrile can be reduced to a primary amine (2-bromobenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is particularly useful for introducing a flexible aminomethyl linker.
-
Role as a Pharmacophore: In drug design, the nitrile group is a powerful and versatile pharmacophore. Its linear geometry and strong dipole moment allow it to act as a bioisostere for carbonyls or hydroxyl groups. It is an excellent hydrogen bond acceptor and can engage in crucial polar interactions within a protein's active site, enhancing binding affinity and selectivity[2][3][21]. More than 30 FDA-approved drugs contain a nitrile moiety, attesting to its biocompatibility and favorable metabolic stability[3][21].
Caption: Key derivatization pathways for 2-bromobenzonitrile.
Detailed Experimental Protocols
Trustworthy protocols are the bedrock of reproducible science. The following are representative procedures for the synthesis and application of ortho-bromophenyl nitrile derivatives.
Protocol 1: Synthesis of 2-Bromobenzonitrile from 2-Bromobenzaldehyde
This two-step procedure is adapted from high-yielding laboratory methods[5][6].
Step A: Synthesis of 2-Bromobenzaldehyde Oxime
-
To a flask equipped with a magnetic stirrer and condenser, add 2-bromobenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and water.
-
Heat the mixture with stirring to 70-75°C for 1 hour.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the white solid by vacuum filtration, wash the filter cake with cold water until neutral, and dry thoroughly. The purity is typically >99%[5].
Step B: Dehydration to 2-Bromobenzonitrile
-
In a flask equipped with a stirrer and condenser, combine the dried 2-bromobenzaldehyde oxime (1.0 eq) from Step A and dried formic acid.
-
Stir the mixture and heat to reflux for 1.5 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture. The product will typically crystallize from the solution.
-
Filter the solid product and wash the filter cake with water until neutral.
-
Dry the solid to yield 2-bromobenzonitrile as a white crystalline product.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Bromobenzonitrile
This general protocol is based on standard conditions for palladium-catalyzed Suzuki couplings[6][13].
-
To a reaction vessel, add 2-bromobenzonitrile (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, via syringe.
-
Stir the mixture vigorously and heat to the required temperature (typically 80-100°C) for the specified time (2-12 hours), monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.
Conclusion
ortho-Bromophenyl nitrile derivatives represent a class of high-value chemical intermediates, prized for their synthetic flexibility and strategic importance in the development of pharmaceuticals and functional materials. The ability to leverage the C-Br bond for sophisticated cross-coupling reactions while retaining the versatile nitrile group for further manipulation or as a key pharmacophoric element provides a powerful platform for molecular design. The robust synthetic routes to the parent scaffold and the well-established protocols for its derivatization ensure that these building blocks will continue to be enabling tools for innovation at the frontiers of chemical science.
References
-
Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic... - ResearchGate. Available at: [Link]
-
2-Bromobenzonitrile | C7H4BrN - PubChem. Available at: [Link]
-
Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid... - ResearchGate. Available at: [Link]
-
Benzonitrile, 2-bromo- - NIST WebBook. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Benzonitrile, 2-bromo- - NIST WebBook. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC - NIH. Available at: [Link]
-
Ullmann reaction - Wikipedia. Available at: [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules? - ChemRxiv. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]
-
Application of Nitrile in Drug Design - ResearchGate. Available at: [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules? - ChemRxiv. Available at: [Link]
-
Optimizing Drug Discovery with Advanced Chemical Intermediates: A Focus on Bromophenyl Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. Available at: [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - SpringerLink. Available at: [Link]
-
A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE - Revue Roumaine de Chimie. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. 2-Bromobenzonitrile | C7H4BrN | CID 16272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzonitrile, 2-bromo- [webbook.nist.gov]
- 10. Benzonitrile, 2-bromo- [webbook.nist.gov]
- 11. 2-Bromobenzonitrile(2042-37-7) 1H NMR spectrum [chemicalbook.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Virtuoso: 2-(2-Bromophenyl)-2-methylpropanenitrile as a Pivotal Building Block in Medicinal Chemistry
In the intricate tapestry of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Among these, 2-(2-Bromophenyl)-2-methylpropanenitrile has emerged as a particularly valuable scaffold. Its unique structural features—a sterically hindered quaternary carbon, a reactive aryl bromide handle, and a versatile nitrile group—offer a trifecta of synthetic opportunities for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the applications and detailed protocols for leveraging this powerful building block in drug discovery and development.
The Strategic Advantage of this compound in Drug Design
The utility of this compound in medicinal chemistry is rooted in its distinct chemical functionalities, which allow for precise and sequential molecular elaboration.
-
The Aryl Bromide: This functionality is a linchpin for modern synthetic chemistry, serving as a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse carbon and heteroatom substituents at the ortho position, enabling the exploration of a vast chemical space critical for optimizing drug-target interactions.
-
The gem-Dimethyl Group: The presence of two methyl groups on the benzylic carbon introduces significant steric bulk. This can be strategically employed to influence the conformation of the final molecule, potentially locking it into a bioactive conformation or enhancing its metabolic stability by shielding adjacent functionalities from enzymatic degradation.
-
The Nitrile Moiety: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic systems. This functional group provides a secondary point of diversification, allowing for the fine-tuning of physicochemical properties such as solubility and polarity.
Physicochemical and Reactivity Profile
A thorough understanding of the properties of this compound is essential for its effective application.
| Property | Value | Source |
| CAS Number | 57775-06-1 | |
| Molecular Formula | C₁₀H₁₀BrN | |
| Molecular Weight | 224.10 g/mol | |
| Appearance | Liquid | |
| Purity | ≥98% |
The reactivity of the molecule is dominated by the aryl bromide, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
Key Synthetic Transformations and Protocols
The true power of this compound is realized through its application in pivotal synthetic transformations that form the backbone of many drug discovery programs.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[1] This reaction is particularly valuable for synthesizing biaryl structures, which are prevalent in many classes of therapeutic agents, including kinase inhibitors and GPCR modulators.
Conceptual Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow.
Detailed Protocol: Synthesis of 2-(2'-Arylphenyl)-2-methylpropanenitrile
This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the specific boronic acid, base, and ligand may be required.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%) or a more specialized ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add Palladium(II) acetate (0.02 mmol) and the phosphine ligand (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture (5 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation and Causality:
-
Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation.
-
Base: The base is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.[2]
-
Ligand: The phosphine ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity. Bulky, electron-rich ligands often accelerate the rate-limiting reductive elimination step.
-
Solvent System: The biphasic solvent system helps to dissolve both the organic-soluble reactants and the inorganic base.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a critical transformation in the synthesis of a vast number of pharmaceuticals.[3][4] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.
Conceptual Workflow: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination workflow.
Detailed Protocol: Synthesis of 2-(2-(Arylamino)phenyl)-2-methylpropanenitrile
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is highly dependent on the nature of the amine coupling partner.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 3.3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol), the phosphine ligand (0.033 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene or dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Self-Validation and Causality:
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, facilitating the formation of the palladium-amido complex.
-
Bulky Ligands: Bulky, electron-rich phosphine ligands are crucial for promoting the reductive elimination step, which is often rate-limiting, and for preventing catalyst decomposition.
-
Anhydrous Conditions: Moisture can deactivate the catalyst and hydrolyze the phosphine ligands. Therefore, anhydrous solvents and reagents are essential for optimal results.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[5][6] This reaction is instrumental in the synthesis of many natural products and pharmaceuticals containing the arylethyne motif.
Conceptual Workflow: Sonogashira Coupling
Sources
Palladium-catalyzed reactions of 2-(2-Bromophenyl)-2-methylpropanenitrile
An In-Depth Guide to Palladium-Catalyzed Reactions of 2-(2-Bromophenyl)-2-methylpropanenitrile: Applications and Protocols for Advanced Synthesis
Introduction: The Versatility of a Key Building Block
This compound is a versatile bifunctional molecule that serves as an excellent substrate in modern synthetic organic chemistry. Its structure, featuring an aryl bromide and a sterically hindered nitrile group, makes it a valuable precursor for creating complex molecular architectures. The aryl bromide moiety is a prime handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity.[1][2]
Palladium catalysis has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials by providing reliable methods to construct molecular frameworks that were previously difficult to access.[1][3] This guide provides detailed application notes and protocols for several key palladium-catalyzed transformations of this compound, tailored for researchers, scientists, and professionals in drug development. The protocols are designed to be self-validating, with explanations grounded in established mechanistic principles to empower the user to adapt and troubleshoot these powerful reactions.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds.[4][5][6] It involves the coupling of an organohalide with an organoboron species, such as a boronic acid or a boronic ester. The reaction is prized for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents.[6]
Mechanistic Rationale
The catalytic cycle of the Suzuki reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][7]
-
Oxidative Addition : A low-valent Pd(0) complex reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation : The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[4][6]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 2-Methyl-2-(2'-methyl-[1,1'-biphenyl]-2-yl)propanenitrile
This protocol details the coupling of this compound with o-tolylboronic acid.
Materials:
-
This compound
-
o-tolylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), o-tolylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add the catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%). The use of a pre-catalyst like Pd(dppf)Cl₂ simplifies handling as it is air-stable.
-
Add a degassed solvent mixture of 1,4-dioxane and water (5:1 ratio, 5 mL). The aqueous phase is essential for the transmetalation step.[4]
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biphenyl product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Air-stable precatalyst, efficient for a wide range of substrates. |
| Ligand | dppf (in catalyst) | Electron-rich, bulky ligand that promotes oxidative addition and reductive elimination. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation.[6] |
| Solvent | Dioxane/Water (5:1) | Biphasic system that facilitates both organic substrate and inorganic base solubility.[4] |
| Temperature | 90 °C | Provides sufficient thermal energy to overcome the activation barrier for oxidative addition. |
| Typical Yield | 85-95% | High efficiency is characteristic of this coupling method. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, coupling aryl halides with amines.[8][9] This reaction has transformed the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials.[10] The choice of ligand is critical and is often tailored to the specific amine and aryl halide coupling partners.
Mechanistic Rationale
Similar to the Suzuki coupling, the mechanism proceeds via an oxidative addition-reductive elimination pathway.[11]
-
Oxidative Addition : Pd(0) inserts into the aryl-bromide bond of the substrate.
-
Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination : The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[12] Bulky, electron-rich phosphine ligands are crucial for facilitating the reductive elimination step.[10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 2-(2-(Dimethylamino)phenyl)-2-methylpropanenitrile
Materials:
-
This compound
-
Dimethylamine (2.0 M solution in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.036 mmol, 3.6 mol%) to a flame-dried Schlenk tube.
-
Add anhydrous toluene (3 mL) and stir for 10 minutes to allow for pre-formation of the active catalyst complex.
-
Add this compound (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.). NaOtBu is a strong, non-nucleophilic base ideal for this transformation.
-
Add the dimethylamine solution (1.5 mmol, 1.5 equiv.) via syringe.
-
Seal the tube and heat the reaction to 100 °C for 16 hours.
-
After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride solution (5 mL).
-
Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate with 1% triethylamine to prevent product streaking) to obtain the desired aryl amine.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and reliable source of Pd(0). |
| Ligand | Xantphos | A bidentate phosphine ligand with a large bite angle, promoting efficient reductive elimination.[13] |
| Base | NaOtBu | Strong base required to deprotonate the amine-palladium complex. |
| Solvent | Toluene | Aprotic, non-polar solvent suitable for high-temperature reactions. |
| Temperature | 100 °C | Ensures efficient catalyst turnover and reaction completion. |
| Typical Yield | 80-90% | Reflects the high efficiency of modern Buchwald-Hartwig systems. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[14][15] This reaction is exceptionally useful for synthesizing conjugated enynes and aryl alkynes, which are important structures in materials science and natural product synthesis.[16] It uniquely employs a dual-catalyst system of palladium and copper(I).[14]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles.[14][17]
-
Palladium Cycle : Similar to other cross-couplings, it starts with oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle : The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of a base (typically an amine) to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step with the arylpalladium(II) complex.[16]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Synthesis of 2-Methyl-2-(2-(phenylethynyl)phenyl)propanenitrile
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (5 mL) and distilled triethylamine (3.0 mmol, 3.0 equiv.). The amine acts as both the base and a solvent.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8 hours. The reaction is often mild enough to proceed without heating.[18]
-
Monitor for completion by TLC. Once finished, filter the mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate. Wash with 1M HCl to remove excess amine, then with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford the pure arylalkyne.
| Parameter | Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ | A classic, reliable Pd(0) source for Sonogashira reactions. |
| Cu Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate.[15] |
| Base | Triethylamine | Activates the alkyne and neutralizes the HBr byproduct. |
| Solvent | THF | Good solvent for all reactants and intermediates. |
| Temperature | Room Temperature | The reaction is often efficient under mild conditions.[18] |
| Typical Yield | 75-90% | Generally high-yielding, though alkyne homocoupling can be a side reaction.[17] |
Heck Reaction: Vinylation of the Aryl Core
The Heck reaction creates a C-C bond between an aryl halide and an alkene, forming a substituted alkene.[19][20] It is a powerful tool for C-C bond formation and is particularly useful for synthesizing styrenic compounds.[21] The reaction typically proceeds with trans selectivity in the product alkene.[20]
Mechanistic Rationale
The accepted mechanism involves a neutral Pd(0)/Pd(II) cycle.[19]
-
Oxidative Addition : Pd(0) inserts into the C-Br bond of the substrate.
-
Olefin Coordination and Insertion : The alkene coordinates to the arylpalladium(II) complex. This is followed by syn-migratory insertion of the alkene into the palladium-aryl bond.
-
β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene C=C bond and a palladium-hydride species. This step determines the regioselectivity and stereoselectivity of the product.
-
Base-mediated Regeneration : A base regenerates the Pd(0) catalyst from the palladium-hydride species.[22]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Synthesis of 2-Methyl-2-(2-styrylphenyl)propanenitrile
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a sealable reaction tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tol)₃ (0.04 mmol, 4 mol%). The phosphine ligand stabilizes the palladium catalyst.
-
Add this compound (1.0 mmol, 1.0 equiv.) and anhydrous DMF (4 mL).
-
Add triethylamine (1.5 mmol, 1.5 equiv.) followed by styrene (1.2 mmol, 1.2 equiv.).
-
Seal the tube tightly and heat the mixture to 110 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with water (15 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution. Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | P(o-tol)₃ | A bulky phosphine ligand that promotes catalyst stability and activity. |
| Base | Et₃N | Neutralizes the HBr generated during the catalytic cycle.[19] |
| Solvent | DMF | A polar aprotic solvent suitable for dissolving the reactants and catalyst system. |
| Temperature | 110 °C | Higher temperatures are often required for Heck reactions with aryl bromides. |
| Typical Yield | 70-85% | Good yields are achievable with optimized conditions. |
Intramolecular Cyclization: Advanced Applications
A more specialized but highly valuable transformation is the palladium-catalyzed intramolecular cyclization. In the case of this compound, the arylpalladium intermediate formed after oxidative addition can, under specific conditions, react with the pendant nitrile group. This leads to the formation of novel heterocyclic structures.[23] Such reactions often involve the intramolecular addition of the arylpalladium species to the cyano group.[23]
Mechanistic Considerations
The process begins with the standard oxidative addition of Pd(0) to the C-Br bond. The key step is the subsequent intramolecular insertion of the nitrile's C≡N triple bond into the Aryl-Pd bond. This forms a new ring system containing an imine functionality, which can then undergo further transformations like hydrolysis or reduction depending on the reaction conditions. This pathway competes with the more common intermolecular cross-coupling reactions and its favorability is controlled by factors like catalyst, ligand, and reaction concentration.[24]
Caption: General workflow for intramolecular cyclization via nitrile insertion.
Protocol Example: Synthesis of a Dihydroisoquinolinone Derivative
This is a representative protocol; specific conditions can vary greatly.
Materials:
-
This compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Potassium Acetate (KOAc)
-
Acetic Acid (AcOH)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
Combine this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), dppp (0.06 mmol, 6 mol%), and KOAc (2.0 mmol) in a pressure-rated vial.
-
Add DMAc (5 mL) and acetic acid (1 mL). The acidic conditions are often necessary to promote the hydrolysis of the intermediate imine.
-
Seal the vial and heat to 140 °C for 18 hours.
-
Cool the reaction, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Wash with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield the cyclized ketone product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A robust precatalyst for high-temperature reactions. |
| Ligand | dppp | A bidentate ligand that can influence the geometry of the intermediate to favor cyclization. |
| Additive | Acetic Acid | Acts as a proton source to facilitate the hydrolysis of the imine intermediate formed after cyclization. |
| Solvent | DMAc | High-boiling point, polar aprotic solvent. |
| Temperature | 140 °C | High thermal energy is required to drive the challenging nitrile insertion step. |
| Typical Yield | 40-60% | Yields are often moderate due to the challenging nature of the reaction and potential side reactions. |
References
-
Yang, C., Tai, H., & Sun, P. (1997). Palladium-catalyzed chemoselective intramolecular cyclization of bromoanilinoalkenenitriles. Journal of the Chemical Society, Perkin Transactions 1, 2843-2850. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Publishing. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
The Heck (Mizoroki-Heck) Reaction. (2021). YouTube. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3235–3238. [Link]
-
Buchwald-Hartwig Amination Reaction. (2021). YouTube. [Link]
-
Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. (2021). Chirantan Rasayan Sanstha. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Chen, Y., et al. (2023). Palladium(II)-Catalyzed Intramolecular Tandem Cyclization Reaction for the Assembly of Unsymmetrical 2,6-Disubstituted Pyrazines. Synthesis, 55(16), 2554-2560. [Link]
-
Palladium‐Catalyzed Intramolecular Cyclization of Nitroalkenes: Synthesis of Thienopyrroles. ResearchGate. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). The Journal of Organic Chemistry, 67(19), 6798-6801. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2021). National Institutes of Health. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). National Institutes of Health. [Link]
-
Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. (2021). RSC Publishing. [Link]
-
Palladium-Catalyzed Reactions. (2020). MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2021). MDPI. [Link]
Sources
- 1. Palladium-Catalyzed Reactions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. depts.washington.edu [depts.washington.edu]
- 18. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. m.youtube.com [m.youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Palladium-catalyzed chemoselective intramolecular cyclization of bromoanilinoalkenenitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 24. divyarasayan.org [divyarasayan.org]
Application Notes & Protocols: Intramolecular Heck Reaction of 2-(2-Bromophenyl)-2-methylpropanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming process that enables the synthesis of complex cyclic and polycyclic structures from a single precursor molecule.[1][2] This reaction has become an indispensable tool in organic synthesis due to its high functional group tolerance, reliability in forming various ring sizes, and its capacity to create congested stereocenters.[3]
This guide focuses on a specific and highly valuable application: the intramolecular cyclization of 2-(2-bromophenyl)-2-methylpropanenitrile and its derivatives. This transformation is of particular interest as it provides a direct route to 3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one (after hydrolysis of the resulting imine) and related 3,3-disubstituted oxindole scaffolds. These structural motifs are privileged in medicinal chemistry, appearing in numerous bioactive compounds and clinical drug candidates.[4][5]
The key structural feature of the substrate is the gem-dimethyl group adjacent to the nitrile. This design strategically blocks the typical pathway of syn-β-hydride elimination after the initial carbopalladation step, thereby preventing the formation of common side products and directing the reaction toward the desired cyclized product. This guide provides a deep dive into the reaction mechanism, a detailed experimental protocol, and practical insights for its successful implementation.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the intramolecular Heck reaction hinges on a well-defined palladium catalytic cycle. While the precise mechanism can vary based on the choice of ligands, additives, and the nature of the halide/triflate, the reaction generally proceeds through one of three primary manifolds: neutral, cationic, or anionic.[1] Understanding these pathways is critical for rational optimization of reaction conditions.
The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the aryl bromide to form an arylpalladium(II) complex. This is followed by migratory insertion of the tethered alkene into the aryl-palladium bond, forming the crucial C-C bond and a σ-alkylpalladium(II) intermediate. The cycle concludes with β-hydride elimination to yield the cyclized product and a hydridopalladium(II) species. Finally, reductive elimination in the presence of a base regenerates the active Pd(0) catalyst.[6][7]
Key Determinants of the Reaction Pathway
-
Neutral Pathway: Predominates for aryl halides in the absence of silver salts. A phosphine ligand may dissociate to allow alkene coordination.[8]
-
Cationic Pathway: Favored for aryl triflates or when halide scavengers like silver salts (e.g., Ag₂CO₃, Ag₃PO₄) are used with aryl halides.[8] The resulting cationic palladium complex is more electrophilic, often accelerating the reaction. This pathway is crucial for asymmetric variants where bidentate ligands must remain coordinated to enforce stereocontrol.[2]
-
Anionic Pathway: Can occur with certain electron-rich phosphine ligands or under specific basic conditions.[1]
Core Protocol: Intramolecular Heck Cyclization
This protocol provides a robust starting point for the cyclization of this compound. Optimization may be required for derivatives with different electronic or steric properties.
Materials and Equipment
-
Substrate: this compound
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Acetate (KOAc)[9]
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Equipment: Schlenk flask or reaction tube, magnetic stirrer/hotplate, condenser, inert gas line (Nitrogen or Argon), standard glassware for workup, silica gel for chromatography.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation: Dry all glassware in an oven overnight and cool under a stream of inert gas.
-
Reagent Charging: To a Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), potassium carbonate (2.0 equiv), and triphenylphosphine (0.2 equiv).
-
Catalyst Addition: Add palladium(II) acetate (0.1 equiv). Rationale: A 10 mol% catalyst loading is a common starting point for optimization. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ by the phosphine ligand or solvent to the active Pd(0) species.[8]
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. Rationale: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of 0.1 M. Rationale: DMF is a polar aprotic solvent that effectively dissolves the reagents and is stable at the required high temperatures.
-
Reaction: Immerse the flask in a preheated oil bath at 120 °C and stir vigorously.[9] Rationale: High temperatures are often necessary to promote oxidative addition of the aryl bromide, which is typically the rate-limiting step.[10]
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, 3,3-dimethyl-2-imino-1,2,3,4-tetrahydronaphthalene.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Summary and Expected Outcomes
The conditions outlined below are representative for achieving high yields in this type of transformation. The primary product is the exocyclic imine resulting from a 6-exo-trig cyclization, which is the most common and facile mode for forming six-membered rings in intramolecular Heck reactions.[1]
| Parameter | Condition | Rationale |
| Substrate Conc. | 0.1 M | Balances reaction rate and solubility. |
| Catalyst | Pd(OAc)₂ (10 mol%) | Standard, reliable palladium source. |
| Ligand | PPh₃ (20-25 mol%) | Stabilizes the catalyst; a slight excess relative to Pd is common. |
| Base | K₂CO₃ or KOAc (2.0 equiv) | Neutralizes HBr byproduct to regenerate Pd(0).[1][11] |
| Solvent | Anhydrous DMF | High-boiling polar aprotic solvent.[11] |
| Temperature | 120 °C | Sufficient thermal energy for oxidative addition of aryl bromide.[9] |
| Time | 12-24 h | Typical duration for complete conversion. |
| Expected Yield | 70-90% | Based on similar transformations reported in the literature.[9] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficient temperature.3. Impure reagents or solvent. | 1. Ensure a strictly inert atmosphere; use fresh catalyst and ligand.2. Increase temperature in 10 °C increments (up to 140 °C).3. Use freshly distilled/anhydrous solvent and purified substrate. |
| Catalyst Decomposition (Black Precipitate) | 1. Ligand dissociation or oxidation.2. Reaction temperature is too high. | 1. Increase ligand loading (e.g., to 4:1 L:Pd ratio).2. Consider a more robust ligand (e.g., P(o-tol)₃) or slightly lower the temperature. |
| Formation of Side Products (e.g., Debromination) | 1. Presence of water or other protic sources.2. Reductive Heck pathway competing. | 1. Ensure all reagents and solvents are rigorously dried.2. If a reductive Heck product is observed, avoid hydride donors. The standard protocol should not favor this pathway. |
References
-
Wikipedia. Intramolecular Heck reaction. [Link]
-
García-López, J. A., et al. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Arkivoc. [Link]
-
Dounay, A. B., et al. (2005). Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. Journal of the American Chemical Society. [Link]
-
Wang, Q., et al. (2020). Pd-Catalyzed Regiodivergent Synthesis of Diverse Oxindoles Enabled by the Versatile Heck Reaction of Carbamoyl Chlorides. Organic Letters. [Link]
-
Zhang, Z., et al. (2021). Cobalt-Catalyzed Intramolecular Enantioselective Reductive Heck Reaction toward the Synthesis of Chiral 3-Trifluoromethylated Oxindoles. The Journal of Organic Chemistry. [Link]
-
Li, Y., et al. (2022). Palladium-Catalyzed Enantioselective Intramolecular Heck Carbonylation Reactions: Asymmetric Synthesis of 2-Oxindole Ynones and Carboxylic Acids. Chemistry – A European Journal. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions. [Link]
-
Reddy, R. S., et al. (2015). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
-
Yang, Y-F., et al. (2017). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society. [Link]
-
Bakos, E., et al. (2021). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Molecules. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
-
Gözüyılmaz, G., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]
-
ResearchGate. (n.d.). The application of an intramolecular Heck reaction for the spiro[indoline-3,4'-piperidine] scaffold construction. [Link]
-
Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions. [Link]
-
Grokipedia. Intramolecular Heck reaction. [Link]
-
ResearchGate. (n.d.). Ligand Effects in the Synthesis of N-Heterocycles by Intramolecular Heck Reactions. [Link]
-
ResearchGate. (n.d.). Intramolecular Heck Reaction of Unactivated Alkyl Halides. [Link]
-
Ghosh, S., et al. (2016). Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Kumar, A., et al. (2017). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. connectjournals.com [connectjournals.com]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note & Protocol: A Strategic Approach to Phenanthridine Synthesis from 2-(2-Bromophenyl)-2-methylpropanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Phenanthridine Scaffold
The phenanthridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous natural alkaloids and synthetic compounds with potent biological activities.[1] Derivatives of phenanthridine are renowned for their applications in medicinal chemistry, exhibiting properties ranging from anticancer and antiparasitic to antiviral and anti-inflammatory.[2][3][4][5] Notably, compounds like ethidium bromide have been indispensable tools in molecular biology for decades as DNA intercalating agents.[1][6] The urgent need for novel therapeutics continues to drive the development of efficient and versatile methods for constructing this complex tricyclic system.[2][3]
While numerous synthetic routes to phenanthridines exist, including classical high-temperature cyclizations and modern transition-metal-catalyzed methods, this guide focuses on a strategic pathway beginning with the readily accessible precursor, 2-(2-Bromophenyl)-2-methylpropanenitrile.[1][7][8] A direct, single-step conversion of this starting material to a phenanthridine is not chemically feasible as it lacks the requisite biphenyl backbone. Therefore, this application note details a robust, two-stage strategy grounded in established, high-yield transformations:
-
Stage 1: Assembly of the Biphenyl Core via a Palladium-Catalyzed Suzuki Coupling.
-
Stage 2: Formation of the Phenanthridine Ring System through an efficient intramolecular radical cyclization, a powerful method for C-C bond formation under mild conditions.[9]
This approach provides a logical and experimentally validated pathway to the target scaffold, offering insights into the causal relationships between reaction design and synthetic success.
Overall Synthetic Workflow
The multi-step synthesis is designed to first build the necessary biphenyl precursor and then execute the key ring-forming cyclization.
Sources
- 1. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Phenanthridine derivatives as promising new anticancer agents: synthesis, biological evaluation and binding studies - ProQuest [proquest.com]
- 4. Phenanthridine derivatives as promising new anticancer agents: synthesis, biological evaluation and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives [frontiersin.org]
- 6. Phenanthridine - Wikipedia [en.wikipedia.org]
- 7. Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: 2-(2-Bromophenyl)-2-methylpropanenitrile as a Versatile Precursor for Advanced Heterocyclic Synthesis
Introduction
In the landscape of modern medicinal chemistry and materials science, the development of efficient synthetic routes to complex heterocyclic frameworks is paramount.[1] 2-(2-Bromophenyl)-2-methylpropanenitrile has emerged as a highly valuable and versatile building block for this purpose. Its structure is uniquely primed for sophisticated transformations: the ortho-bromophenyl moiety serves as a robust handle for transition-metal-catalyzed cross-coupling reactions, while the α,α-dimethylacetonitrile group facilitates the construction of sought-after all-carbon quaternary centers.[2] This combination allows for the strategic and expedient synthesis of fused polycyclic systems that are otherwise challenging to access.
This technical guide provides an in-depth exploration of the application of this compound in heterocyclic synthesis, with a focus on palladium-catalyzed methodologies. We will dissect the mechanistic underpinnings of these reactions, provide field-tested experimental protocols, and present data that underscores the broad utility of this reagent for researchers, scientists, and drug development professionals.
Palladium-Catalyzed Dearomative Cyclization: A Gateway to Fused Polycyclic Skeletons
A significant advancement in the use of 2-(2-bromophenyl)-substituted acetonitriles is their application in palladium-catalyzed dearomative cyclization reactions.[2] This powerful strategy enables the rapid construction of complex, fused polycyclic skeletons bearing an all-carbon quaternary center, a structural motif of increasing importance in bioactive molecules.
Mechanistic Rationale & Causality
The reaction proceeds via an intramolecular Heck-type cyclization. The choice of a palladium catalyst, specifically in its Pd(0) active form, is critical as it readily undergoes oxidative addition into the aryl-bromide bond, initiating the catalytic cycle.
The key steps are as follows:
-
Oxidative Addition: A Pd(0) complex, often generated in situ from a precursor like Pd(dba)₂, inserts into the C-Br bond of the substrate. This is a classic and highly efficient step for aryl bromides.
-
Intramolecular Carbopalladation: The resulting arylpalladium(II) species undergoes a regioselective intramolecular insertion onto the adjacent aromatic ring. This cyclization step forms the new carbon-carbon bond and creates the fused ring system. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) is crucial here; they stabilize the palladium center, promote the desired reactivity, and prevent unwanted side reactions like β-hydride elimination.
-
Base-Assisted Regeneration: A base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu), facilitates the final step, which regenerates the Pd(0) catalyst and releases the dearomatized product.
The cyano group plays a dual role: it activates the benzylic position for initial substrate synthesis and remains as a versatile functional handle in the final product for further synthetic elaboration.[2]
Experimental Workflow and Mechanism
Caption: Catalytic cycle for dearomative cyclization.
Protocol 1: Synthesis of Fused Polycyclic Skeletons
This protocol is adapted from methodologies demonstrated to be effective for the dearomative cyclization of 2-(2-bromophenyl)-2-arylacetonitriles.[2]
Materials:
-
2-(2-Bromophenyl)-2-arylacetonitrile substrate (1.0 eq)
-
Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) (3.0 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or equivalent reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the 2-(2-bromophenyl)-2-arylacetonitrile substrate (e.g., 0.2 mmol), Pd(dba)₂ (0.006 mmol), and SPhos (0.009 mmol).
-
Scientist's Note: Meticulous exclusion of air and moisture is critical for catalyst stability and reaction efficiency. Pd(0) species are sensitive to oxidation.
-
-
Reagent Addition: Add anhydrous THF (4 mL) via syringe. Stir the mixture for 5 minutes at room temperature to ensure dissolution and catalyst pre-formation.
-
Initiation: Add sodium tert-butoxide (0.26 mmol) in one portion.
-
Scientist's Note: NaOtBu is a strong base required for the catalyst regeneration step. It is also highly hygroscopic and should be handled quickly in an inert environment.
-
-
Reaction: Seal the flask and heat the reaction mixture to 70 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-14 hours.
-
Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired fused polycyclic product.
Data Summary: Substrate Scope
The palladium-catalyzed dearomative cyclization tolerates a wide range of functional groups on the aryl ring, demonstrating its synthetic utility.[2]
| Entry | Substituent on Aryl Ring | Yield (%) |
| 1 | 4-Methyl | 94 |
| 2 | 4-Methoxy | 95 |
| 3 | 4-Fluoro | 89 |
| 4 | 3-Methoxy | 92 |
| 5 | Naphthyl (instead of Phenyl) | 93 |
Table adapted from data presented in ChemRxiv.[2]
Synthesis of Phenanthridines via Intramolecular C-H Arylation
Phenanthridine and its derivatives are core structures in numerous alkaloids and pharmacologically active compounds.[3][4] A logical and modern synthetic approach utilizing this compound involves a palladium-catalyzed intramolecular C-H arylation, a powerful tool for forming biaryl linkages.[4]
Mechanistic Rationale & Causality
This strategy hinges on forming a C-C bond between the two phenyl rings of a precursor molecule. While the previous example involved cyclization onto an aromatic ring leading to dearomatization, this pathway aims for a C-H activation/arylation sequence that results in a fully aromatic polycyclic system.
Proposed Synthetic Workflow:
-
Precursor Synthesis: The starting material, this compound, needs to be coupled with a second aryl group. This can be achieved via a standard Suzuki or other cross-coupling reaction to form a 2-(biphenyl-2-yl)-2-methylpropanenitrile intermediate.
-
Intramolecular C-H Arylation: The key step is the intramolecular cyclization of the biphenyl precursor. The mechanism is similar to other C-H activation cycles:
-
Oxidative addition of Pd(0) into the remaining C-Br bond.
-
Intramolecular C-H activation of a C-H bond on the adjacent phenyl ring, often facilitated by a directing group or through a concerted metalation-deprotonation (CMD) pathway. This forms a key palladacycle intermediate.
-
Reductive elimination forges the new C-C bond, creating the phenanthridine core and regenerating the Pd(0) catalyst.
-
The gem-dimethyl group remains to form a substituted phenanthridine, and the nitrile can be retained or transformed as needed.
Proposed Synthetic Workflow Diagram
Caption: A two-step workflow for phenanthridine synthesis.
Protocol 2: Proposed Synthesis of a Phenanthridine Precursor (Illustrative)
This protocol outlines the first step of the proposed workflow: the synthesis of the biphenyl intermediate via a Suzuki coupling.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Reaction vessel suitable for reflux
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Solvent and Base: Add toluene (8 mL) and a 2M aqueous solution of K₂CO₃ (2.0 mmol in 1 mL water).
-
Scientist's Note: The aqueous base is essential for the transmetalation step of the Suzuki cycle. A biphasic system is common and effective.
-
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 100 °C under an inert atmosphere for 12 hours. Monitor the reaction by TLC, observing the consumption of the starting bromide.
-
Workup: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 2-(biphenyl-2-yl)-2-methylpropanenitrile intermediate, which would then be used in a subsequent intramolecular C-H arylation step.
Conclusion
This compound is a powerful and versatile building block for constructing advanced heterocyclic systems. Its utility is most profoundly demonstrated in palladium-catalyzed reactions, which leverage the aryl bromide for intramolecular cyclizations. The dearomative cyclization provides a direct and efficient route to complex fused skeletons containing an all-carbon quaternary center.[2] Furthermore, this substrate serves as an excellent starting point for multi-step strategies aimed at synthesizing important pharmacophores like phenanthridines. The protocols and mechanistic insights provided herein are intended to empower researchers to harness the full potential of this reagent in their synthetic programs.
References
-
Wang, Q., et al. (2020). Expedient construction of fused polycyclic skeletons via palladium-catalyzed dearomatization of naphthalenes and benzenes. ChemRxiv. [Link]
-
Yang, C., Tai, H., & Sun, P. (1997). Palladium-catalyzed chemoselective intramolecular cyclization of bromoanilinoalkenenitriles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Wang, W., et al. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]
-
Badger, G. M., & Sasse, W. F. H. (1957). Phenanthridines. Part I. The synthesis of bromophenanthridines. Journal of the Chemical Society (Resumed). [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Glavač, N., et al. (2014). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. RSC Advances. [Link]
-
Mondal, S., et al. (2018). Synthesis of Thiaphenanthridinones from Sulfinate Esters and 2-Borylanilines. Organic Letters. [Link]
-
Chiarini, M., et al. (2013). Pd-Catalysis in Cyanide-free Synthesis of Nitriles from Haloarenes via Isoxazolines. Unipr. [Link]
-
Shaikh, A. C., & Ghorpade, R. P. (2021). Synthetic Strategies in the Preparation of Phenanthridinones. Molecules. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules. [Link]
-
Rivas, F. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs. [Link]
-
da Silva, A. B. F., & de Oliveira, K. T. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
-
ChemistryViews. (2018). Cyanation of Unactivated Secondary Alkyl Halides. [Link]
-
Wikipedia. (n.d.). Phenanthridine. [Link]
-
Kamal, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Journal of the Iranian Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]
-
Meng, J., et al. (2023). A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. ChemRxiv. [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry. [Link]
-
Anonymous. Transition-metal-catalyzed reactions starting from 2,3-substitutedquinoline derivatives. [Link]
-
Sroczyński, P., et al. (2022). Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides. International Journal of Molecular Sciences. [Link]
-
Chen, J., et al. (2013). CuCN-mediated cascade cyclization of 4-(2-bromophenyl)-2-butenoates: a high-yield synthesis of substituted naphthalene amino esters. The Journal of Organic Chemistry. [Link]
-
MDPI Books. (2021). Transition Metal Catalyzed Cross-Coupling Reactions. [Link]
-
Zhang, X., & Ni, C. (2021). Transition-metal-catalyzed asymmetric defluorinative reactions. Organic Chemistry Frontiers. [Link]
-
Al-Omran, F. (2007). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. [Link]
-
Lin, H., et al. (2022). Palladium‐Catalyzed Tandem Cyclization of 2‐(2 Ethynylphenyl)acetonitriles and Isocyanides: Access to Indeno[2,1‐b]pyrroles. Advanced Synthesis & Catalysis. [Link]
-
Ibrahim, M. K. A. (1987). Utility of α-substituted cinnamonitriles in heterocyclic synthesis. DergiPark. [Link]
-
Asif, M. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organocatalysis. [Link]
Sources
- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated, Step-by-Step Protocol for the Synthesis of Key Anastrozole Intermediates
Introduction: The Crucial Role of Intermediates in Anastrozole Synthesis
Anastrozole, chemically known as 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile), is a potent and highly selective non-steroidal aromatase inhibitor.[1] It is a cornerstone therapy for hormone receptor-positive breast cancer in postmenopausal women.[2] The drug functions by blocking the aromatase enzyme, which is responsible for the final step in estrogen biosynthesis, thereby depriving cancer cells of the hormonal stimulation they need to grow.[2][3]
The synthesis of Anastrozole is a multi-step process where the quality of the final Active Pharmaceutical Ingredient (API) is fundamentally dependent on the purity and characterization of its precursors.[4][5] This guide provides a detailed, authoritative protocol for the synthesis of two pivotal intermediates, starting from the readily available 3,5-bis(bromomethyl)toluene. We will focus on the preparation of:
-
Intermediate I: 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropionitrile)
-
Intermediate II: 3,5-bis(2-cyanoprop-2-yl)benzyl bromide
This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice, providing a self-validating framework for researchers in the field.
Overall Synthetic Pathway
The transformation from the starting material to the immediate precursor of Anastrozole involves three distinct chemical operations: cyanation, exhaustive methylation, and benzylic bromination. The logical flow of this synthesis is outlined below.
Caption: Synthetic route to Anastrozole highlighting key intermediates.
Synthesis of Intermediate I: 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropionitrile)
This intermediate, also known as 3,5-bis(2-cyanoprop-2-yl)toluene, is synthesized in a two-step sequence from 3,5-bis(bromomethyl)toluene.[6][7]
Principle and Mechanistic Insight
-
Step A: Cyanation. This step involves a nucleophilic substitution (SN2) reaction where the bromide leaving groups of the starting material are displaced by cyanide anions (from KCN or NaCN).[6] The efficiency of this reaction, which involves reactants in different phases (solid KCN, organic substrate), is dramatically improved by using a Phase-Transfer Catalyst (PTC) such as Tetrabutylammonium Bromide (TBAB). The PTC shuttles the cyanide anion from the solid/aqueous phase into the organic phase, making it available to react with the benzyl bromide.[6][8]
-
Step B: Exhaustive Methylation. The benzylic protons of the resulting dinitrile are acidic. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the α-carbon, generating a resonance-stabilized carbanion.[6] This carbanion then acts as a nucleophile, attacking methyl iodide (CH₃I) in a second SN2 reaction. The process is repeated until all four benzylic protons are replaced by methyl groups.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Key Properties |
| 3,5-Bis(bromomethyl)toluene | 19652-55-4 | 277.98 | Starting material |
| Potassium Cyanide (KCN) | 151-50-8 | 65.12 | Highly Toxic , Cyanide source |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | Phase-Transfer Catalyst |
| Sodium Hydride (NaH), 60% disp. | 7646-69-7 | 24.00 | Strong base, Reacts violently with water |
| Methyl Iodide (CH₃I) | 74-88-4 | 141.94 | Toxic and Carcinogenic , Methylating agent |
| Toluene | 108-88-3 | 92.14 | Solvent |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Polar aprotic solvent |
Detailed Experimental Protocol
Step A: Synthesis of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile
-
To a stirred mixture of potassium cyanide (1.1 eq) and a catalytic amount of TBAB (0.05 eq) in water/toluene, add a solution of 3,5-bis(bromomethyl)toluene (1.0 eq) in toluene.
-
Heat the mixture to reflux (approx. 85-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Carefully separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude dinitrile product, which can be used in the next step without further purification.
Step B: Synthesis of 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropionitrile) (Intermediate I) [6][7]
-
Caution: This step should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) as NaH is pyrophoric and CH₃I is volatile and toxic.
-
Suspend sodium hydride (4.4 eq) in anhydrous DMF in a three-neck flask equipped with a dropping funnel and a thermometer.
-
Cool the suspension in an ice bath (0-5 °C).
-
Slowly add a solution of the dinitrile from Step A (1.0 eq) in DMF via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture again to 0-5 °C and add methyl iodide (4.4 eq) dropwise, ensuring the temperature does not exceed 15 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until completion (monitored by TLC/HPLC).
-
Carefully quench the reaction by slowly adding ice-cold water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under vacuum. The crude product can be purified by crystallization from a solvent such as isopropanol to yield Intermediate I as a solid.[5]
Synthesis of Intermediate II: 3,5-bis(2-cyanoprop-2-yl)benzyl bromide
This is the immediate precursor to Anastrozole and is synthesized via a highly selective benzylic bromination.[3]
Principle and Mechanistic Insight
The synthesis of Intermediate II is a classic example of a Wohl-Ziegler reaction , which is a free-radical substitution at an allylic or benzylic position.[6]
-
Reagents: N-bromosuccinimide (NBS) is used as the source of bromine. It is preferred over elemental bromine (Br₂) because it maintains a very low, steady concentration of Br₂ in the reaction mixture, which favors radical substitution over ionic electrophilic aromatic substitution.[9] A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to start the chain reaction.
-
Mechanism: The initiator thermally decomposes to form radicals. These radicals abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical (Br•). The bromine radical then abstracts a benzylic hydrogen from Intermediate I, forming a resonance-stabilized benzyl radical. This benzyl radical then reacts with Br₂ to form the desired product (Intermediate II) and a new bromine radical, propagating the chain.[3]
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Key Properties |
| Intermediate I | 120511-72-0 | 226.32 | Substrate |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | Brominating agent, light-sensitive |
| Benzoyl Peroxide (BPO) | 94-36-0 | 242.23 | Radical initiator, Potential explosive |
| Carbon Tetrachloride (CCl₄) or Ethyl Acetate | 56-23-5 / 141-78-6 | 153.82 / 88.11 | Solvent |
| 2-Propanol | 67-63-0 | 60.10 | Crystallization solvent |
| n-Heptane or Hexane | 142-82-5 / 110-54-3 | 100.21 / 86.18 | Crystallization anti-solvent |
Detailed Experimental Protocol[3][9][10]
-
Dissolve Intermediate I (1.0 eq) in a suitable solvent (historically CCl₄, but safer alternatives like ethyl acetate are now preferred) in a flask equipped with a reflux condenser.[10][11]
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction should be monitored for the consumption of the starting material. Limiting the reflux time is crucial to minimize the formation of dibrominated impurities.[12]
-
Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.[3]
-
Wash the filtrate with a dilute solution of sodium bisulfite to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude Intermediate II is typically purified by crystallization. Dissolve the crude solid in a minimal amount of hot 2-propanol, then slowly add n-heptane or hexane until turbidity persists.[1][12] Cool slowly to allow for crystal formation.
-
Filter the purified solid, wash with cold heptane/isopropanol, and dry under vacuum to yield pure Intermediate II. The melting point should be in the range of 98-100°C.[13]
Laboratory Workflow and Characterization
A robust synthesis requires diligent monitoring and characterization at each stage.
Caption: General experimental workflow for intermediate synthesis.
Analytical Characterization
Purity and identity must be confirmed using standard analytical techniques.[14][15]
| Technique | Intermediate I | Intermediate II |
| HPLC | Used to determine purity and monitor reaction completion. A C18 column with a mobile phase of acetonitrile/water is common.[15][16] | Crucial for quantifying residual starting material and dibrominated impurities.[16] |
| ¹H NMR | Expect singlets for the four equivalent methyl groups and the single benzylic methyl group, along with aromatic proton signals. | The key signal is the appearance of a new singlet around 4.5 ppm corresponding to the -CH₂Br protons, and the disappearance of the benzylic -CH₃ signal. |
| GC-MS | Confirms the molecular weight (m/z = 226) and provides characteristic fragmentation patterns.[16] | Confirms the molecular weight (m/z = 305, 307 for Br isotopes) and structure.[16] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Methylation (Step B) | Incomplete deprotonation; moisture inactivating NaH; loss during work-up. | Ensure anhydrous conditions and use fresh NaH. Perform quenching and extractions at low temperatures. |
| Incomplete Bromination (Step 4) | Inactive radical initiator; insufficient reflux time. | Use fresh BPO/AIBN. Increase reflux time slightly, but monitor closely to avoid over-bromination. |
| Formation of Impurities | Dibrominated product: Excessive reflux time or too much NBS.[17] Isomeric Impurity: High reaction temperature in final alkylation step.[8] | Strictly control reaction time in the bromination step (2-3 hours).[12] For the final step (not detailed here), using a phase-transfer catalyst can improve selectivity and yield.[8] |
Conclusion
The successful synthesis of high-purity anastrozole intermediates, specifically 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropionitrile) and 3,5-bis(2-cyanoprop-2-yl)benzyl bromide , is achievable through carefully controlled and validated procedures. The key factors for success are the use of a phase-transfer catalyst for efficient cyanation, strict anhydrous conditions for methylation, and precise control over reaction time during the free-radical bromination to minimize impurity formation. The purification and analytical characterization steps outlined in this guide are critical for ensuring the quality of these precursors, which directly impacts the purity and efficacy of the final Anastrozole API.
References
-
BenchChem. An In-Depth Technical Guide to the Synthesis of Anastrozole.
-
ChemicalBook. Anastrozole synthesis.
-
BenchChem. A Comparative Guide to the Synthetic Routes of Anastrozole.
-
BenchChem. A Comparative Guide to Analytical Methods for Anastrozole Intermediates.
-
BenchChem. A Comprehensive Technical Guide to the Synthesis of Anastrozole Intermediates from 3,5-Bis(bromomethyl)toluene.
-
BenchChem. Application Notes and Protocols: Synthesis of Anastrozole via a Benzyl Bromide Intermediate.
-
BenchChem. Application Notes and Protocols for the Analytical Characterization of Anastrozole Intermediates.
-
Tran, N. Q., et al. (2015). SYNTHESIS OF ANTICANCER DRUG ANASTROZOLE VIA PHASE-TRANSFER CATALYST. VAST JOURNALS SYSTEM.
-
Google Patents. WO2007002722A2 - Synthesis of anastrozole and purification of one of its intermediate.
-
Tambi, S. T. (2018). THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS. CORE.
-
ChemicalBook. 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide.
-
Google Patents. CN101691350A - α, α, α', α'-tetramethyl-5-(1H-1,3,4-triazole-1-ylmethyl)-1,3-benzenediacetonitrile Preparation method of formula I.
-
Quick Company. Process For The Preparation Of Pure Anastrozole.
-
ResearchGate. Anastrozole - A new method of synthesis route.
-
Google Patents. WO2007134846A3 - Process for purification of anastrozole.
-
Rotachrom Technologies. (2024). The Pursuit of Purity: Elevating Anastrozole Production with CPC.
-
Google Patents. US20060189670A1 - Process for the preparation of anastrozole and intermediates thereof.
-
Google Patents. WO2007054963A2 - A process for the preparation of pure anastrozole.
-
ResearchGate. Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient.
-
Google Patents. WO2014184754A1 - Method for preparing anastrozole for pharmaceutical purposes.
-
Google Patents. US20080177081A1 - Process for Preparation of Anastrozole.
-
Echemi. 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2007002722A2 - Synthesis of anastrozole and purification of one of its intermediate - Google Patents [patents.google.com]
- 6. Anastrozole synthesis - chemicalbook [chemicalbook.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. vjs.ac.vn [vjs.ac.vn]
- 9. 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide | 120511-84-4 [chemicalbook.com]
- 10. WO2014184754A1 - Method for preparing anastrozole for pharmaceutical purposes - Google Patents [patents.google.com]
- 11. US20080177081A1 - Process for Preparation of Anastrozole - Google Patents [patents.google.com]
- 12. Process For The Preparation Of Pure Anastrozole [quickcompany.in]
- 13. echemi.com [echemi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. WO2007054963A2 - A process for the preparation of pure anastrozole - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Role of 2-(2-Bromophenyl)-2-methylpropanenitrile in the Synthesis of Novel PI3K/mTOR Inhibitors
Introduction: Targeting a Critical Cancer Pathway
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival.[1] Its frequent dysregulation in a wide range of human cancers has established it as a critical target for anticancer drug development.[2] Dual inhibitors that simultaneously target both PI3K and mTOR have emerged as a promising therapeutic strategy, offering the potential for enhanced efficacy and the ability to overcome resistance mechanisms.[1] The development of these inhibitors relies on the strategic use of versatile chemical building blocks that enable the efficient construction of complex molecular architectures. This guide focuses on the application of 2-(2-Bromophenyl)-2-methylpropanenitrile , a key intermediate for the synthesis of novel PI3K/mTOR inhibitors.
The unique structural features of this compound, namely the presence of a bromine atom for cross-coupling reactions and a gem-dimethylnitrile group, make it a valuable starting material for creating diverse libraries of potential inhibitors. The nitrile group itself is a versatile functional handle that can be transformed into other key functionalities, further expanding its synthetic utility.[3]
This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and mechanistic insights into the use of this compound in the discovery of next-generation PI3K/mTOR inhibitors.
The PI3K/mTOR Signaling Pathway: A Rationale for Dual Inhibition
The PI3K/mTOR pathway is a complex and highly regulated signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate a wide array of cellular processes, including protein synthesis, cell growth, and survival.[2]
Caption: General synthetic workflow.
Experimental Protocol: Synthesis of a Representative PI3K/mTOR Inhibitor Precursor
This protocol details the synthesis of a key intermediate, 2-(2-((4-morpholinopyrimidin-2-yl)amino)phenyl)-2-methylpropanenitrile , via a Buchwald-Hartwig amination. The morpholinopyrimidine scaffold is a well-established pharmacophore in PI3K inhibitors. [4] Reaction Scheme:
(A proper chemical drawing would be inserted here showing the structures of this compound and 2-amino-4-morpholinopyrimidine reacting to form the product).
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 57775-06-1 | 224.10 | Commercial |
| 2-Amino-4-morpholinopyrimidine | 101184-73-0 | 180.21 | Commercial |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Commercial |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | 161265-03-8 | 578.68 | Commercial |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | Commercial |
| Anhydrous Toluene | 108-88-3 | 92.14 | Commercial |
Instrumentation:
-
Magnetic stirrer with heating plate
-
Schlenk line or glovebox for inert atmosphere operations
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are toxic and should be handled with care.
-
Toluene is flammable and toxic; avoid inhalation and skin contact.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 224 mg), 2-amino-4-morpholinopyrimidine (1.2 mmol, 216 mg), cesium carbonate (2.0 mmol, 652 mg), and Xantphos (0.05 mmol, 29 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.025 mmol, 23 mg) to the flask.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Stir the reaction mixture at 110 °C for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Combine the organic filtrates and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Further Synthetic Transformations of the Nitrile Group
The nitrile group in the synthesized intermediate is a versatile functional group that can be further transformed to modulate the pharmacological properties of the final compound. [3]
-
Hydrolysis to Amide: The nitrile can be hydrolyzed to the corresponding primary amide under acidic or basic conditions. Amides can form crucial hydrogen bond interactions within the kinase active site.
-
Reduction to Amine: Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields a primary amine. This introduces a basic center that can be further functionalized.
-
Conversion to Tetrazole: The nitrile can be converted to a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group.
The choice of transformation will depend on the specific structure-activity relationship (SAR) of the target inhibitor class.
Conclusion and Future Perspectives
This compound serves as a highly valuable and versatile starting material for the synthesis of novel PI3K/mTOR inhibitors. Its amenability to powerful C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, allows for the efficient construction of core scaffolds common to this class of inhibitors. The presence of the modifiable nitrile group provides an additional avenue for structural diversification and optimization of biological activity. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this key intermediate in the ongoing quest for more effective cancer therapies targeting the PI3K/mTOR pathway.
References
- Exploring Chemical Synthesis: The Role of Nitriles in Pharma. (URL not provided in search results)
- Conversion of nitrile to other functional groups. - ResearchGate. (URL not provided in search results)
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PubMed Central. Available from: [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC - NIH. Available from: [Link]
- Conversion of nitrile to various other functional groups. - ResearchGate. (URL not provided in search results)
-
Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - Frontiers. Available from: [Link]
-
Design, synthesis and biological evaluation of novel selective PI3Kδ inhibitors containing pyridopyrimidine scaffold - PubMed. Available from: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available from: [Link]
- Representative compounds of PI3K, mTOR, and dual‐target inhibitors. - ResearchGate. (URL not provided in search results)
-
Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4 | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - ACS Figshare. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available from: [Link]
- Microwave-assisted Efficient Copper-Promoted N-arylation of Amines With Arylboronic Acids. (URL not provided in search results)
-
Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PubMed Central. Available from: [Link]
- Published clinical PI3K/mTOR dual inhibitors with structures. - ResearchGate. (URL not provided in search results)
Sources
Application Notes & Protocols: Scale-up Synthesis of 2-(2-Bromophenyl)-2-methylpropanenitrile
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 2-(2-Bromophenyl)-2-methylpropanenitrile, a key intermediate in the development of various pharmaceutical and specialty chemical products.[1][2] The protocol detailed herein transitions from a standard laboratory procedure to a robust, industrially viable process, emphasizing safety, efficiency, and scalability. The core of the synthesis is a phase-transfer catalyzed (PTC) alkylation of 2-bromophenylacetonitrile. This guide offers in-depth explanations for procedural choices, detailed safety protocols for handling hazardous reagents like sodium cyanide, process optimization parameters, and methods for purification and analysis to ensure the final product meets stringent quality standards.
Introduction and Strategic Overview
This compound is a valuable building block in organic synthesis. Its structure, featuring a reactive nitrile group and a bromine-substituted aromatic ring, allows for diverse subsequent chemical transformations. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the aryl bromide is amenable to various cross-coupling reactions.
The synthesis of aryl nitriles is a cornerstone of industrial organic chemistry.[3][4] While several methods exist, including the Sandmeyer reaction or cyanation of aryl halides, these often involve highly toxic reagents or harsh conditions.[3] For the specific methylation of an arylacetonitrile, phase-transfer catalysis (PTC) presents a greener and more efficient alternative to traditional methods that require strong, hazardous bases (e.g., sodium amide) and anhydrous polar aprotic solvents.[5][6]
PTC facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic).[6] In this synthesis, the phase-transfer catalyst transports the cyanide or carbanion nucleophile from the aqueous phase into the organic phase where the electrophilic substrate resides, accelerating the reaction.[6] This approach offers numerous advantages for industrial scale-up, including milder reaction conditions, reduced need for expensive and hazardous solvents, and simplified workup procedures.[5][6]
Logical Flow of the Industrial Process
The following diagram outlines the strategic workflow for the synthesis, from starting materials to the final, purified product.
Caption: High-level workflow for the scale-up synthesis.
Health and Safety Imperatives
The paramount concern in this synthesis is the handling of Sodium Cyanide (NaCN) and Methyl Iodide (MeI) .
-
Sodium Cyanide (NaCN): A highly toxic substance that is fatal if swallowed, inhaled, or absorbed through the skin.[7][8] Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas.[9][10]
-
Personal Protective Equipment (PPE): Mandatory use of a self-contained breathing apparatus (SCBA) or a gas mask with an appropriate cyanide-filter cartridge, chemical-resistant coveralls, butyl rubber or neoprene gloves, and safety goggles with a face shield.[7][10][11]
-
Handling Environment: All operations involving NaCN must be conducted in a well-ventilated area, preferably within a dedicated fume hood or a local exhaust ventilation system.[7][8] The work area must be free of acids.[11]
-
Emergency Preparedness: An emergency cyanide antidote kit (containing amyl nitrite) must be readily accessible, and personnel must be trained in its use.[9] An emergency shower and eyewash station are essential.[10][11]
-
-
Methyl Iodide (MeI): A volatile, toxic, and carcinogenic liquid. It is a potent alkylating agent.
-
PPE: Chemical-resistant gloves (Viton® or laminate), safety goggles, and a lab coat are required. All handling should occur in a fume hood.
-
-
Sodium Hydroxide (NaOH): A corrosive solid. Causes severe skin burns and eye damage. Standard PPE (gloves, goggles) is required.
Waste Disposal: All aqueous waste containing cyanide must be treated before disposal. This is typically achieved by oxidation with sodium hypochlorite (bleach) under alkaline conditions (pH > 10) to convert cyanide to the less toxic cyanate. All waste streams must be handled and disposed of according to local environmental and safety regulations.[10]
Detailed Synthesis Protocol
This protocol is designed for a 1 kg scale production. Adjustments may be necessary for different batch sizes.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2-Bromophenylacetonitrile | 196.04 | 1.00 kg | 5.10 | >98% |
| Methyl Iodide (MeI) | 141.94 | 1.59 kg (0.70 L) | 11.22 | >99% |
| Sodium Cyanide (NaCN) | 49.01 | 275 g | 5.61 | >98% |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 164 g | 0.51 | >99% |
| Sodium Hydroxide (NaOH) | 40.00 | 450 g | 11.25 | >97% |
| Toluene | - | 5.0 L | - | Anhydrous |
| Deionized Water | - | 5.0 L | - | - |
| Isopropanol | - | As needed | - | Reagent Grade |
| n-Heptane | - | As needed | - | Reagent Grade |
Equipment
-
10 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Addition funnel.
-
Heating/cooling circulator.
-
Large separatory funnel (or appropriate liquid-liquid extraction setup).
-
Rotary evaporator with a suitable vacuum pump and trap.
-
Buchner funnel and vacuum flask.
-
Vacuum oven.
Reaction Procedure
Caption: Step-by-step reaction execution flow.
-
Reactor Preparation: Ensure the 10 L reactor is clean, dry, and has been purged with nitrogen to create an inert atmosphere.
-
Aqueous Phase Preparation: In a separate vessel, carefully dissolve sodium hydroxide (450 g) and sodium cyanide (275 g) in deionized water (5.0 L). CAUTION: This is a highly exothermic process and generates toxic dust. Perform this in a fume hood with appropriate PPE. Allow the solution to cool to room temperature.
-
Organic Phase Charging: Charge the reactor with 2-bromophenylacetonitrile (1.00 kg), tetrabutylammonium bromide (TBAB, 164 g), and toluene (5.0 L).
-
Initiation of Reaction: Begin vigorous stirring (e.g., 300-400 RPM) to ensure good mixing between the two phases. Add the prepared aqueous solution of NaOH and NaCN to the reactor.
-
Addition of Alkylating Agent: Cool the reactor contents to 15-20°C using the circulator. Slowly add methyl iodide (1.59 kg) via the addition funnel over a period of 1.5-2 hours. Maintain the internal temperature below 25°C throughout the addition. A mild exotherm is expected.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature (20-25°C). Monitor the progress of the reaction by taking small aliquots from the organic layer and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.
Workup and Isolation
-
Quenching (Cyanide Destruction): Once the reaction is complete, cool the mixture to 10°C. Prepare a quenching solution of 15% sodium hypochlorite (bleach) in water. Slowly and carefully add the bleach solution to the reactor with vigorous stirring, ensuring the temperature does not exceed 30°C. The pH should be maintained above 10 (add more NaOH if necessary). This step oxidizes residual cyanide. Test the aqueous layer for the absence of cyanide using appropriate test strips before proceeding.
-
Phase Separation: Stop the stirrer and allow the layers to separate. Drain the lower aqueous layer into a designated waste container.
-
Washing: Wash the remaining organic layer sequentially with:
-
2 L of 5% sodium thiosulfate solution (to remove any residual bleach).
-
2 L of deionized water.
-
2 L of brine (saturated NaCl solution) to aid in breaking emulsions.
-
-
Solvent Removal: Transfer the organic layer to a large flask and concentrate under reduced pressure using a rotary evaporator to remove the toluene. This will yield the crude product as an oil or a semi-solid.
Purification Protocol: Recrystallization
Recrystallization is a highly effective technique for purifying solid organic compounds by leveraging differences in solubility at varying temperatures.[12][13] The goal is to dissolve the crude product in a minimum amount of a hot solvent, in which it is highly soluble, and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[14]
-
Solvent Selection: A solvent system of isopropanol and n-heptane is effective. The product is soluble in hot isopropanol and sparingly soluble in cold isopropanol and n-heptane.
-
Procedure:
-
Transfer the crude product to a clean, appropriately sized vessel.
-
Add a minimal amount of hot isopropanol (e.g., heated to ~70-80°C) until the crude product just dissolves.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
To further decrease solubility and improve yield, slowly add n-heptane as an anti-solvent until the solution becomes slightly turbid, then place the flask in an ice bath for 1-2 hours to complete crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold heptane to remove any remaining soluble impurities.[14]
-
Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Expected Yield: 85-92% Expected Purity: >99% (by HPLC)
Conclusion and Future Outlook
The phase-transfer catalysis method described provides a scalable, safe, and efficient route for the industrial production of this compound. The protocol minimizes the use of harsh reagents and simplifies the overall process, making it economically and environmentally advantageous. Further optimization could explore alternative, less toxic alkylating agents or investigate continuous flow reactor technologies to enhance safety and throughput for large-scale manufacturing.
References
- United Chemical. (2025, June 27). Sodium Cyanide Safety Precautions Guide for Daily Exposure.
- Camachem. (2022, December 29). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
- TAEKWANG Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide.
- Scribd. (n.d.). Sodium Cyanide Safety Guide.
- UCLA EH&S. (2017, May 25).
- ResearchGate. (2025, August 9).
- Google Patents. (n.d.).
- Lin, H., et al. (2021, July 9).
- ACS GCI Pharmaceutical Roundtable. (2026, January 5).
- RSC Publishing. (2021, January 6). Revisiting the synthesis of aryl nitriles: a pivotal role of CAN.
- International Journal of Innovative Research in Science, Engineering and Technology. (2014, January). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
- PTC Organics, Inc. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2017, October). Recent Advances in the Synthesis of Aryl Nitrile Compounds.
- ResearchGate. (2025, February 16).
- University of Rochester, Department of Chemistry. (n.d.).
- Longdom Publishing. (2023).
- Google Patents. (n.d.). WO2014184754A1 - Method for preparing anastrozole for pharmaceutical purposes.
- ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- ACS Publications. (2024, September 18). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols.
- University of Rochester, Department of Chemistry. (n.d.).
- PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile.
- Moldb. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile CAS No.: 101184-73-0.
- Sigma-Aldrich. (n.d.). 2-(4-bromophenyl)-2-methylpropanenitrile.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 4. Revisiting the synthesis of aryl nitriles: a pivotal role of CAN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. ijirset.com [ijirset.com]
- 7. unitedchemicalcn.com [unitedchemicalcn.com]
- 8. camachem.com [camachem.com]
- 9. taekwang.co.kr [taekwang.co.kr]
- 10. scribd.com [scribd.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Bromophenyl)-2-methylpropanenitrile
Welcome to the dedicated technical support resource for the synthesis of 2-(2-Bromophenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol. Our aim is to equip you with the necessary insights to navigate the challenges associated with the synthesis of this sterically hindered molecule.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a unique set of challenges primarily due to steric hindrance. The presence of the ortho-bromo substituent on the phenyl ring significantly influences the reactivity of the benzylic position, making the introduction of two methyl groups (gem-dimethylation) a non-trivial task. The most common synthetic route involves the exhaustive methylation of 2-(2-bromophenyl)acetonitrile. This guide will focus on addressing the potential pitfalls and optimization strategies for this key transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key challenges?
The most prevalent method is the exhaustive C-alkylation of 2-(2-bromophenyl)acetonitrile using a methylating agent in the presence of a strong base. The primary challenges are:
-
Steric Hindrance: The ortho-bromo group sterically encumbers the benzylic carbon, potentially slowing down the rate of both the first and second methylation steps. This can lead to incomplete conversion and a mixture of mono- and di-methylated products.
-
Competing Reactions: Under strongly basic conditions, side reactions such as elimination and hydrolysis of the nitrile functionality can occur, reducing the overall yield and complicating purification.[1][2]
-
Base Selection: The choice of base is critical. It must be strong enough to deprotonate the mono-methylated intermediate for the second alkylation to proceed, but not so harsh as to promote side reactions.
Q2: What are the recommended reaction conditions for the gem-dimethylation of 2-(2-bromophenyl)acetonitrile?
Phase-transfer catalysis (PTC) is a highly effective method for this type of alkylation.[3][4] It allows for the use of a strong inorganic base (like 50% aqueous NaOH) in a biphasic system with an organic solvent, which can enhance the reaction rate and minimize side reactions. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is a common phase-transfer catalyst.[5][6]
Q3: I am observing a significant amount of the mono-methylated product, 2-(2-bromophenyl)propanenitrile. How can I drive the reaction to completion?
This is a common issue stemming from the increased steric hindrance after the first methylation. To favor the formation of the gem-dimethylated product, consider the following:
-
Increase the stoichiometry of the methylating agent and base: Using a larger excess of both reagents can help drive the second alkylation.
-
Increase the reaction temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier of the second methylation. However, be mindful that higher temperatures can also promote side reactions.
-
Prolong the reaction time: Allowing the reaction to stir for a longer period can lead to a higher conversion to the desired product.
-
Choice of base: A stronger base might be necessary to efficiently deprotonate the mono-methylated intermediate. However, this must be balanced against the risk of increased side reactions.
Q4: What are the potential side reactions, and how can they be minimized?
The primary side reactions include:
-
Hydrolysis of the nitrile: Under strongly basic conditions, the nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid.[7][8][9][10][11] This is more likely with prolonged reaction times at elevated temperatures. Using anhydrous conditions and minimizing reaction time and temperature can mitigate this.
-
Elimination Reactions: While less common for this specific substrate, strong bases can potentially induce elimination reactions if a suitable leaving group is present on the alkylating agent or if the substrate has β-hydrogens.[1][2] Using a methylating agent without a good leaving group on a β-carbon (like methyl iodide or dimethyl sulfate) prevents this.
-
O-alkylation: If there are any phenolic impurities or if the reaction is not completely anhydrous, O-alkylation can occur. Ensuring the purity of starting materials and maintaining anhydrous conditions is crucial.
Q5: What are the best practices for purifying the final product?
Purification of this compound can be challenging due to the potential presence of unreacted starting material, the mono-methylated intermediate, and other byproducts.
-
Column Chromatography: This is the most effective method for separating the desired product from the closely related impurities. A silica gel column with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) is typically used.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be an effective final purification step.
-
Distillation: If the product is a liquid, vacuum distillation can be employed for purification, provided the product is thermally stable at the required distillation temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base. 2. Inactive catalyst. 3. Low reaction temperature. 4. Poor quality of reagents (e.g., wet solvent). | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaOH). 2. Use a fresh batch of phase-transfer catalyst. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Use anhydrous solvents and freshly opened reagents. |
| Incomplete reaction (mixture of starting material, mono- and di-methylated products) | 1. Insufficient stoichiometry of methylating agent or base. 2. Steric hindrance slowing the second methylation. 3. Short reaction time. | 1. Increase the equivalents of the methylating agent and base. 2. Increase the reaction temperature and/or use a more effective phase-transfer catalyst. 3. Extend the reaction time and monitor progress by TLC or GC. |
| Formation of a significant amount of hydrolysis byproducts (amide or carboxylic acid) | 1. Presence of water in the reaction. 2. High reaction temperature and/or prolonged reaction time. 3. Use of a very strong aqueous base. | 1. Ensure all reagents and solvents are anhydrous. 2. Optimize the reaction to run at the lowest possible temperature for the shortest time required for completion. 3. Consider using a non-aqueous base system if hydrolysis is a major issue. |
| Product decomposes during workup or purification | 1. Thermal instability. 2. Sensitivity to acid or base during extraction. | 1. If using distillation, ensure a high vacuum to lower the boiling point. 2. Perform extractions with dilute, cold solutions and minimize contact time. Neutralize the product solution as quickly as possible. |
| Difficulty in separating the product from the mono-methylated intermediate by chromatography | 1. Similar polarity of the two compounds. | 1. Use a longer chromatography column for better resolution. 2. Employ a shallow solvent gradient during elution. 3. Consider derivatization of the mono-methylated species if separation is extremely difficult, though this is a less ideal solution. |
Experimental Protocol: Gem-Dimethylation of 2-(2-Bromophenyl)acetonitrile via Phase-Transfer Catalysis
This protocol provides a general guideline. Optimization of specific parameters may be necessary based on your experimental observations.
Reagents and Equipment:
-
2-(2-Bromophenyl)acetonitrile
-
Methyl iodide (or dimethyl sulfate)
-
50% (w/w) aqueous Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet
-
Standard laboratory glassware for workup and purification
Table 1: Reagent Quantities
| Reagent | Molar Eq. | Moles (for 10g scale) | Mass/Volume |
| 2-(2-Bromophenyl)acetonitrile | 1.0 | 0.051 | 10.0 g |
| Methyl Iodide | 2.5 | 0.128 | 18.1 g (8.0 mL) |
| 50% aq. NaOH | 5.0 | 0.255 | 20.4 mL |
| TBAB | 0.05 | 0.00255 | 0.82 g |
| Toluene | - | - | 100 mL |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-(2-bromophenyl)acetonitrile (10.0 g, 0.051 mol), tetrabutylammonium bromide (0.82 g, 0.00255 mol), and toluene (100 mL).
-
Initiation: Begin vigorous stirring and add the 50% aqueous NaOH solution (20.4 mL).
-
Addition of Methylating Agent: Slowly add methyl iodide (8.0 mL, 0.128 mol) to the reaction mixture over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Cool the reaction mixture to room temperature. Carefully add water (100 mL) and separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Sodium hydroxide is corrosive. Methyl iodide is toxic and a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The reaction is exothermic; ensure adequate cooling is available.
Visualizing the Process
Diagram 1: Synthetic Workflow
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Diagram 2: Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2532. [Link]
-
Garg, N. G., et al. (2017). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 94, 233-247. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
-
JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]
-
Makosza, M. (2000). New aspects of alkylation of arylacetonitriles under phase-transfer catalysis conditions. Polish Journal of Chemistry, 74(1), 15-26. [Link]
-
Chemistry LibreTexts. (2023). Competition between substitution and elimination. [Link]
-
Wiley SpectraBase. (2024). 2-(2-Bromophenyl)-2-methyl-propanenitrile. [Link]
-
Osbourn, J. (2020). Competition Between Substitution and Elimination Reactions. YouTube. [Link]
-
Papaplioura, E., et al. (2024). Efficient synthesis of 2‐arylpropionitriles via selective monomethylation of aryl acetonitriles using an easy to handle methylation agent. European Journal of Organic Chemistry. [Link]
-
Ismael, A., et al. (2020). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 18(9), 1754-1759. [Link]
-
American Chemical Society. (2003). The use of alternative solvent purification techniques. Chemical Health & Safety, 10(4), 12-16. [Link]
-
Shimadzu. (n.d.). Purification made easy - secrets of science. [Link]
- Google Patents. (2014). Method for preparing anastrozole for pharmaceutical purposes.
- Reaxys. (n.d.). This compound.
-
Reetz, M. T., & Westermann, J. (1980). Direct geminal dimethylation of ketones using dimethyltitanium dichloride. Journal of the Chemical Society, Chemical Communications, (17), 823-824. [Link]
-
NIST. (n.d.). 2-Bromophenylacetonitrile. NIST Chemistry WebBook. [Link]
- Google Patents. (2008). Process for preparing benzyl cyanide being optionally substituted on benzene ring.
-
Wang, X., et al. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Journal of Chemical Research, 39(5), 282-284. [Link]
-
Li, G., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3792-3796. [Link]
-
Bera, K., & Mukherjee, A. (2020). Controlled experiments for the alkylation of benzyl cyanide. ResearchGate. [Link]
-
Allais, C., et al. (2014). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry, 79(12), 5849-5855. [Link]
-
Liu, Y., et al. (2022). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ChemBioChem, 24(1), e202200610. [Link]
-
Kirsch, G., & Zalan, Z. (2009). Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Arkivoc, 2009(11), 213-228. [Link]
-
Veeprho. (n.d.). 2-(4-bromophenyl)acetonitrile. [Link]
-
El-Ablack, F. Z. (2014). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one using phase transfer catalysis technique. Trade Science Inc.[Link]
-
University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]
-
PubChem. (n.d.). 2-Bromobenzyl cyanide. [Link]
-
El-Aassar, M. R., et al. (2006). Phase Transfer Catalyzed Acylation of 5(3)-Hydroxy-3(5)-substituted-1H-pyrazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(11), 2549-2557. [Link]
-
Al-Zoubi, R. M. (2015). A Facile Route to Sterically Hindered and Non-Hindered 4′Aryl.2,2′:6′,2′′-terpyridines. ResearchGate. [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile. [Link]
-
Danopoulou, M., et al. (2020). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chimia.ch [chimia.ch]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-(2-Bromophenyl)-2-methylpropanenitrile
Welcome to the technical support center for the synthesis of 2-(2-bromophenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, we provide a detailed experimental protocol, in-depth troubleshooting advice, and answers to frequently asked questions to ensure the successful and optimized synthesis of this key chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to empower you to overcome common challenges in your laboratory work.
Introduction
This compound is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. The introduction of a gem-dimethyl group alpha to the nitrile is a critical transformation, often accomplished via the alkylation of 2-bromophenylacetonitrile. Among the various methods available, phase-transfer catalysis (PTC) stands out for its efficiency, mild reaction conditions, and operational simplicity.[1][2]
PTC facilitates the reaction between reactants in immiscible phases, typically an aqueous and an organic phase.[3] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the reactive anion (in this case, the carbanion of 2-bromophenylacetonitrile) from the aqueous phase (where it is generated by a base like sodium hydroxide) into the organic phase to react with the alkylating agent.[1] This methodology avoids the need for hazardous and strictly anhydrous conditions often associated with strong bases like sodium amide or metal hydrides.[4]
This guide will focus on the optimization of the PTC-mediated methylation of 2-bromophenylacetonitrile.
Detailed Experimental Protocol: Phase-Transfer Catalysis Method
This protocol outlines a robust procedure for the synthesis of this compound.
Materials
-
2-Bromophenylacetonitrile (97%)[5]
-
Methyl iodide (99%)[6]
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer)
-
Heating mantle and temperature controller
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure
-
Reaction Setup: In a three-necked 250 mL round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-bromophenylacetonitrile (1.0 eq), tetrabutylammonium bromide (0.05 eq), and toluene (5 volumes).
-
Addition of Base: Begin vigorous stirring (approximately 300-400 RPM) and add the 50% aqueous sodium hydroxide solution (5.0 eq) to the flask.
-
Heating: Heat the biphasic mixture to 60°C.
-
Addition of Methylating Agent: Slowly add methyl iodide (2.2 eq) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed; maintain the temperature at 60-65°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 65°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add deionized water (5 volumes) to dissolve any precipitated salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with toluene (2 x 2 volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 5 volumes) and brine (1 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is low, or the reaction is not going to completion. What are the possible causes?
Answer: Low conversion is a frequent issue and can be attributed to several factors:
-
Insufficient Mixing: The reaction occurs at the interface of the two phases. Inadequate stirring will result in a small interfacial area, slowing down the reaction rate.
-
Solution: Ensure vigorous mechanical stirring (300-400 RPM) to create a fine emulsion.
-
-
Inactive Catalyst: The phase-transfer catalyst can degrade over time.
-
Solution: Use a fresh batch of tetrabutylammonium bromide.
-
-
Low Reaction Temperature: While the reaction is exothermic, insufficient heating can lead to a sluggish reaction.
-
Solution: Ensure the reaction temperature is maintained at 60-65°C.
-
-
Steric Hindrance: The ortho-bromo substituent on the phenyl ring can sterically hinder the approach of the carbanion to the methyl iodide.[7][8][9]
-
Solution: A slightly higher reaction temperature or a longer reaction time may be necessary compared to the para-substituted analogue.
-
Q2: I am observing a significant amount of a di-methylated byproduct. How can I prevent this?
Answer: The formation of the di-alkylated product, this compound, is a common side reaction.[10]
-
Cause: Once the mono-methylated product is formed, its remaining benzylic proton is also acidic and can be deprotonated and subsequently alkylated.
-
Mitigation:
-
Control Stoichiometry: Use a slight excess of the starting nitrile relative to the methyl iodide. A 1:2.2 ratio of nitrile to methyl iodide is a good starting point to ensure complete methylation of the initial substrate, but if di-alkylation is severe, this can be adjusted.
-
Slow Addition: Add the methyl iodide slowly and maintain a consistent temperature to avoid localized high concentrations of the alkylating agent.
-
Q3: My work-up is complicated by the formation of a thick emulsion. What should I do?
Answer: Emulsion formation is common in biphasic reactions with quaternary ammonium salts.
-
Solution:
-
Add Brine: Adding a saturated solution of sodium chloride (brine) during the aqueous wash can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: In some cases, passing the mixture through a pad of Celite can help to break up the emulsion.
-
Q4: The purified product seems to contain impurities. What are the likely side products?
Answer: Besides the di-alkylated product, other side reactions are possible:
-
Hydrolysis of the Nitrile: Under strongly basic conditions and elevated temperatures, the nitrile group can be partially or fully hydrolyzed to the corresponding amide or carboxylic acid.
-
Solution: Avoid unnecessarily high temperatures or prolonged reaction times.
-
-
Elimination Reactions: While less common with methyl iodide, if other alkyl halides with beta-hydrogens were used, elimination could be a competing pathway.[11]
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the phase-transfer catalyzed methylation?
Answer: The reaction proceeds through the following steps:
-
Deprotonation: The hydroxide ion (OH⁻) from the aqueous phase deprotonates the 2-bromophenylacetonitrile at the interface of the two phases, forming a carbanion.
-
Ion Pair Formation: The quaternary ammonium cation (Q⁺) from the catalyst pairs with the newly formed carbanion.
-
Phase Transfer: This lipophilic ion pair (Q⁺[carbanion]⁻) migrates into the organic phase.
-
Alkylation: In the organic phase, the carbanion acts as a nucleophile and attacks the methyl iodide in an Sₙ2 reaction, forming the methylated product and iodide ion.[12]
-
Catalyst Regeneration: The quaternary ammonium cation pairs with the iodide ion and can migrate back to the aqueous phase to repeat the cycle.
PTC Reaction Mechanism
Caption: The catalytic cycle of phase-transfer methylation.
Q2: Can I use other methylating agents besides methyl iodide?
Answer: Yes, dimethyl sulfate is another common methylating agent. However, it is more toxic than methyl iodide and requires careful handling.
Q3: Why is a 50% aqueous solution of sodium hydroxide used?
Answer: A concentrated solution of sodium hydroxide is necessary to create a sufficiently high concentration of hydroxide ions at the phase interface to efficiently deprotonate the 2-bromophenylacetonitrile.[13]
Q4: Is it possible to perform this reaction without a solvent?
Answer: While some PTC reactions can be run neat, a solvent like toluene is beneficial in this case to dissolve the starting material and product, and to help control the reaction temperature.
Optimized Reaction Parameters
The following table summarizes the key reaction parameters and their recommended ranges for the synthesis of this compound.
| Parameter | Recommended Range | Rationale |
| Temperature | 60-65°C | Balances reaction rate with minimizing side reactions like hydrolysis. |
| Stirring Speed | 300-400 RPM | Ensures a large interfacial area for efficient phase transfer. |
| Catalyst Loading | 2-5 mol% | Sufficient to facilitate the reaction without being excessive and complicating purification. |
| Base Concentration | 50% aq. NaOH | Provides a high concentration of hydroxide for efficient deprotonation. |
| Reactant Ratio (Nitrile:MeI) | 1 : 2.2 | A slight excess of methyl iodide helps drive the reaction to completion. |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Molecular Formula: C₁₀H₁₀BrN[14]
-
Molecular Weight: 224.10 g/mol [14]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peaks corresponding to the bromine isotopes (m/z 223 and 225).[15][16] The fragmentation pattern would likely involve the loss of the nitrile group and the methyl groups.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups (around 1.7 ppm) and a multiplet for the aromatic protons (in the range of 7.1-7.7 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the quaternary carbon, the methyl carbons, the nitrile carbon, and the aromatic carbons.[17][18][19]
References
-
SpectraBase. (n.d.). 2-(2-Bromophenyl)-2-methyl-propanenitrile. Retrieved January 17, 2026, from [Link]
-
Stenutz, R. (2010, October 28). Methylation with sodium hydroxide. Retrieved January 17, 2026, from [Link]
-
Stenutz, R. (2013, March 28). Methylation with methyl iodide/sodium hydroxide. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-2-methylpropanenitrile. Retrieved January 17, 2026, from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved January 17, 2026, from [Link]
- Makosza, M. (2008). Phase Transfer Catalysis in Pharmaceutical Industry – Where are we?. Acta Poloniae Pharmaceutica - Drug Research, 65(6), 647-654.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 17, 2026, from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved January 17, 2026, from [Link]
-
Reddit. (2021, August 1). effect of steric hindrance on nucleophiles. Retrieved January 17, 2026, from [Link]
- Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. Retrieved January 17, 2026, from [Link]
-
SpectraBase. (n.d.). 2-(2-Bromo-phenyl)-3-hydroxy-propenenitrile. Retrieved January 17, 2026, from [Link]
-
Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved January 17, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. Retrieved January 17, 2026, from [Link]
-
PTC Organics, Inc. (n.d.). PTC C-Alkylation. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved January 17, 2026, from [Link]
- Sukata, K. (1983). Selective α-Monoalkylation of Phenylacetonitrile Using Alkali Metal Hydroxide Impregnated on Alumina. Bulletin of the Chemical Society of Japan, 56(11), 3306-3307.
-
Reddit. (2018, January 30). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromobenzyl cyanide. Retrieved January 17, 2026, from [Link]
-
Filo. (2025, April 21). Case 18 Choose and draw mechanism for reaction of methyl iodide.... Retrieved January 17, 2026, from [Link]
- Kondo, Y., et al. (1980). Relative reactivity of methyl iodide to ethyl iodide in nucleophilic substitution reactions in acetonitrile and partial desolvation accompanying activation. Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. biomedres.us [biomedres.us]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. 2-Bromophenylacetonitrile 97 19472-74-3 [sigmaaldrich.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. phasetransfer.com [phasetransfer.com]
- 12. Case 18 Choose and draw mechanism for reaction of methyl iodide with \mat.. [askfilo.com]
- 13. Methylation with methyl iodide/sodium hydroxide [stenutz.eu]
- 14. spectrabase.com [spectrabase.com]
- 15. PubChemLite - this compound (C10H10BrN) [pubchemlite.lcsb.uni.lu]
- 16. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. rsc.org [rsc.org]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-(2-Bromophenyl)-2-methylpropanenitrile
Welcome to the technical support center for the synthesis of 2-(2-Bromophenyl)-2-methylpropanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your final product.
Troubleshooting Guide: From Low Yields to Unexpected Peaks
This section addresses the most frequent issues observed during the synthesis, providing a clear path from problem to solution.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
Answer: Low yields in this tertiary benzylic cyanation are a common challenge, often stemming from a combination of factors including incomplete conversion and competing side reactions. Let's break down the potential culprits.
-
Competing E2 Elimination: The most significant byproduct is often the elimination product, 2-(2-bromophenyl)prop-1-ene. The starting material, a tertiary benzylic halide, is highly susceptible to elimination, especially in the presence of strong or sterically hindered bases.[1] The use of bulky bases like potassium tert-butoxide will strongly favor this unwanted pathway.[2][3]
-
Ineffective Phase-Transfer Catalysis: If you are using a phase-transfer catalysis (PTC) method, the efficiency of the catalyst is paramount. An insufficient amount of catalyst, or a "poisoned" catalyst (e.g., by iodide ions if present), can dramatically slow the desired SN2 reaction, allowing side reactions to dominate.[4] The choice of catalyst matters; its ability to transfer the cyanide anion from the aqueous to the organic phase is critical for the reaction to proceed.[5][6]
-
Hydrolysis During Workup: The nitrile product can be sensitive to hydrolysis under either strongly acidic or basic aqueous conditions, especially with prolonged exposure or heat.[7][8] This can lead to the formation of 2-(2-bromophenyl)-2-methylpropanamide or, in more extreme cases, 2-(2-bromophenyl)-2-methylpropanoic acid.[9]
-
Low Reagent Reactivity: The reactivity of your cyanide source (e.g., NaCN or KCN) can be diminished if it has absorbed moisture from the air. Similarly, the purity of your starting halide is crucial.
Optimization Strategies:
-
Reaction Conditions: Lowering the reaction temperature can disfavor the elimination pathway, which typically has a higher activation energy than substitution.
-
Choice of Base: Use a milder base such as sodium or potassium carbonate in your PTC system instead of strong hydroxides or alkoxides if elimination is a major issue.
-
Catalyst Optimization: Ensure you are using an adequate catalytic loading (typically 1-10 mol%). Tetrabutylammonium bromide (TBAB) is a robust choice for this transformation. The lipophilicity of the catalyst, determined by the length of its alkyl chains, influences its efficiency in the organic phase.[4]
-
Careful Workup: When the reaction is complete, perform the aqueous workup promptly and at room temperature or below. Neutralize the reaction mixture carefully and avoid letting it sit for extended periods in highly acidic or basic solutions.
Question 2: I'm observing a significant amount of an alkene byproduct in my GC-MS and 1H NMR spectra. How can I confirm its identity and prevent its formation?
Answer: The likely culprit is 2-(2-bromophenyl)prop-1-ene , the E2 elimination product.
Identification:
-
1H NMR: Look for two characteristic signals in the olefinic region (~5.0-5.5 ppm), typically appearing as singlets or narrow multiplets, corresponding to the terminal =CH2 protons. You will also see a singlet for the methyl group (~2.1 ppm).
-
GC-MS: This byproduct will have a shorter retention time than your product due to its lower boiling point and will show a molecular ion corresponding to a mass of 196/198 m/z (reflecting the bromine isotopes).
Prevention Workflow:
The formation of this byproduct is a classic example of the competition between SN2 and E2 pathways at a sterically hindered tertiary center. Your strategy must be to create conditions that favor substitution.
Sources
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. ptfarm.pl [ptfarm.pl]
- 6. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Purification of 2-(2-Bromophenyl)-2-methylpropanenitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-(2-Bromophenyl)-2-methylpropanenitrile (CAS No. 57775-06-1). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this key intermediate in a high state of purity. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental issues.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its synthesis, often involving steps like benzylic bromination followed by cyanation, can introduce a variety of impurities.[1][2] These can include starting materials, over-reacted byproducts, and reagents that complicate downstream applications. Achieving high purity is therefore critical. This guide explains the causality behind our recommended purification protocols and provides robust, self-validating systems to ensure you obtain a product that meets rigorous quality standards.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying crude this compound?
A1: The choice of purification method depends on the nature of the impurities and the scale of your reaction. The two most effective and widely applicable techniques are:
-
Flash Column Chromatography: This is the most versatile method for removing a broad range of impurities, including unreacted starting materials, diastereomers (if applicable), and polar byproducts. Given that the target compound is a liquid, this is often the preferred method.[3][4]
-
Vacuum Distillation: If the primary impurities are non-volatile (e.g., salts, baseline material on TLC) and the compound is thermally stable, vacuum distillation can be a highly effective and scalable purification method. The boiling point of the related para-isomer is reported as 85 °C at 0.075 mmHg, suggesting that the ortho-isomer will have a similar boiling point under vacuum.
Q2: What are the key physical and chemical properties I should be aware of during purification?
A2: Understanding the compound's properties is crucial for designing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| CAS Number | 57775-06-1 | [3] |
| Molecular Formula | C₁₀H₁₀BrN | [3] |
| Molecular Weight | 224.10 g/mol | [3] |
| Physical State | Liquid | [3] |
| Purity (Typical) | ~98% (Commercially available) | [3] |
| Hazards | Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation. | [3] |
Note: The para-isomer (CAS 101184-73-0) has a reported boiling point of 299.8°C at 760 mmHg and a flash point of 135°C.[5] The ortho-isomer is expected to have similar characteristics.
Q3: What are the common impurities associated with the synthesis of this compound?
A3: Impurities typically arise from the synthetic route. A common pathway involves the reaction of 2-bromotoluene with a brominating agent like N-Bromosuccinimide (NBS), followed by cyanation.
Table 2: Potential Impurities and Their Origins
| Impurity | Potential Origin | Recommended Removal Method |
| 2-Bromotoluene | Unreacted starting material | Column Chromatography, Vacuum Distillation |
| 2-Bromobenzyl bromide | Intermediate from the bromination step | Column Chromatography, Chemical wash (quenching) |
| Dibrominated species | Over-bromination of the starting material | Column Chromatography |
| Succinimide | Byproduct from using NBS | Aqueous wash, Column Chromatography |
| Isomeric nitriles | Impurities in starting materials or side reactions | Column Chromatography, Fractional Distillation |
The synthesis of aryl nitriles can be complex, and side reactions may introduce unexpected impurities.[6][7] Careful analysis of the crude material by TLC, GC-MS, or NMR is always recommended before selecting a purification strategy.
Q4: How can I reliably assess the purity of my final product?
A4: A combination of analytical techniques should be used to confirm purity, identity, and the absence of residual solvents or reagents.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment of pharmaceutical intermediates.[8] A well-developed HPLC method can separate and quantify closely related impurities with high precision.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and for identifying any structural isomers or residual proton-containing impurities (e.g., solvents).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
-
Thin-Layer Chromatography (TLC): A quick and effective tool for monitoring reaction progress and the effectiveness of column chromatography fractions. The progress of similar reactions is often monitored by TLC.[6]
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process in a question-and-answer format.
Q5: My product appears to be decomposing or streaking on the silica gel column. What is happening and how can I fix it?
A5: This is a common issue with compounds containing basic nitrogen atoms, like nitriles, or other acid-sensitive functional groups. The acidic nature of standard silica gel can lead to degradation or strong, irreversible binding.
Causality: The surface of silica gel is covered with acidic silanol groups (Si-OH). These can protonate the nitrogen of the nitrile group or other basic sites, causing the compound to bind very strongly or catalyze decomposition pathways.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites before use. This is the most common and effective solution. Prepare your column slurry using the eluent (e.g., ethyl acetate/hexane) to which you have added 0.5-2% triethylamine (NEt₃) .[9] The triethylamine will neutralize the acidic sites, allowing your compound to elute without degradation.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase like neutral alumina or Florisil.[9]
-
Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the residence time of your compound on the stationary phase.[9]
Q6: I am struggling to separate my product from a non-polar impurity (e.g., residual 2-bromotoluene). How can I improve the separation?
A6: Poor separation between compounds of similar polarity is a classic chromatography challenge. The key is to optimize the mobile phase to maximize the difference in their interaction with the stationary phase.
Causality: If both the product and impurity are relatively non-polar, they will travel quickly through the column with a non-polar eluent, resulting in poor separation (high Rf values).
Solutions:
-
Decrease the Polarity of the Mobile Phase: The goal is to get your target compound to have an Rf value of ~0.3-0.4 on a TLC plate. If your current system (e.g., 20% EtOAc in Hexane) gives an Rf > 0.5, decrease the amount of the polar solvent (EtOAc). Try 10%, 5%, or even 2% EtOAc in Hexane. This will increase the interaction of both compounds with the silica, but the slightly more polar nitrile group on your product will be retarded more, improving separation.
-
Try a Different Solvent System: Sometimes, changing the nature of the solvents can improve selectivity. Consider using a system of dichloromethane (DCM) in hexane. DCM has different selectivity properties compared to ethyl acetate and can sometimes resolve difficult spots.
Q7: My final product has a persistent yellow or brown color. What is the cause and how do I remove it?
A7: A residual color in brominated compounds often indicates the presence of trace amounts of elemental bromine (Br₂) or other colored impurities from the bromination step.
Causality: Even small amounts of unreacted bromine can impart a strong color. These impurities may co-elute with your product during chromatography.
Solutions:
-
Chemical Wash Before Purification: Before performing chromatography or distillation, wash the crude product (dissolved in an organic solvent like ether or ethyl acetate) with a reducing agent solution. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective.[10] Wash until the organic layer is colorless.
-
Activated Carbon Treatment: If the color persists after purification, you can try treating a solution of your product with a small amount of activated carbon. Add the carbon, stir for 15-30 minutes, and then filter it off through a pad of Celite. Caution: This can sometimes lead to a loss of product due to adsorption.
Q8: My recovery yield is very low after column chromatography. What are the most likely reasons?
A8: Low yield is a frustrating problem that can stem from several factors, from experimental setup to the chemical nature of your compound.[11][12]
Causality & Solutions:
-
Improper Column Loading: If the crude material is loaded onto the column in a large volume of strong solvent, it will spread into a wide band, leading to poor separation and mixed fractions.
-
Solution: Dissolve your crude product in a minimal amount of your eluent or a less polar solvent (like DCM or toluene). Alternatively, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of your column.
-
-
Compound is Still on the Column: The compound may have a lower Rf than anticipated, and you may have stopped collecting fractions too early.
-
Solution: After your main fractions are collected, "flush" the column with a much more polar solvent (e.g., 50-100% Ethyl Acetate) and collect that fraction. Analyze it by TLC to see if your product is present.
-
-
Decomposition on Silica: As discussed in Q5, acid-catalyzed degradation can significantly lower your yield.
-
Solution: Use deactivated silica gel (with triethylamine).
-
-
Product is Volatile: If you are using a rotary evaporator at high temperature and high vacuum, you might be losing your product.
-
Solution: Remove the solvent at a lower temperature and be cautious with the vacuum level, especially for the final fractions.
-
Section 3: Experimental Protocols & Workflows
General Purification Workflow
The following diagram outlines a standard workflow for the purification and analysis of crude this compound.
Caption: General workflow for purification and analysis.
Protocol 1: Flash Column Chromatography
This protocol assumes a starting scale of 1-5 grams of crude material.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (NEt₃)
-
Glass column, collection tubes, TLC plates
Step-by-Step Methodology:
-
TLC Analysis: First, analyze your crude material by TLC to determine an appropriate solvent system. Test various ratios of EtOAc/Hexane. The ideal system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities.
-
Prepare the Eluent: Based on your TLC analysis, prepare a sufficient volume of the eluent. Add 1% triethylamine (v/v) to the eluent mixture to deactivate the silica. For example, for 1 L of 10% EtOAc/Hexane, use 100 mL EtOAc, 890 mL Hexane, and 10 mL NEt₃.
-
Pack the Column:
-
For 1 g of crude material, use approximately 40-50 g of silica gel.
-
Prepare a slurry of the silica gel in your prepared eluent.
-
Pour the slurry into your column and use gentle air pressure to pack the bed evenly, ensuring there are no cracks or air bubbles.
-
-
Load the Sample (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add ~2-3 times the mass of your crude product in silica gel to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column bed.
-
-
Run the Column:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to begin eluting the solvent.
-
Collect fractions in test tubes. Monitor the separation by collecting TLC spots from the eluting solvent every few fractions.
-
-
Combine and Evaporate:
-
Once the separation is complete, analyze all fractions by TLC.
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator (use moderate temperature and vacuum) to yield the purified liquid product.
-
Troubleshooting Logic Diagram
This diagram helps you decide on a course of action when facing a purification challenge.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. 101184-73-0 | 2-(4-Bromophenyl)-2-methylpropanenitrile - Moldb [moldb.com]
- 6. Revisiting the synthesis of aryl nitriles: a pivotal role of CAN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Aryl Carboxylic Acids Converted to Aryl Nitriles - ChemistryViews [chemistryviews.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tips For Antibody Purification Troubleshooting [biochain.in]
- 12. goldbio.com [goldbio.com]
Steric hindrance effects in reactions of 2-(2-Bromophenyl)-2-methylpropanenitrile
Technical Support Center: 2-(2-Bromophenyl)-2-methylpropanenitrile
Document ID: TSC-CHEM-2241-SH-01
Last Updated: January 17, 2026
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this sterically hindered building block in their synthetic workflows. Here, we address common challenges, provide troubleshooting advice, and offer detailed protocols to help you navigate the unique reactivity of this compound, which is largely dictated by the significant steric hindrance imposed by its ortho-bromo and gem-dimethyl substituents.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving very low to no yield. What are the primary factors to investigate?
A1: This is a classic and highly challenging transformation due to extreme steric hindrance around the reaction center. The ortho-bromo group and the adjacent quaternary carbon (bearing two methyl groups) severely impede the key steps of the catalytic cycle, particularly oxidative addition and reductive elimination.
Causality: The steric bulk disfavors the formation of the planar transition state required for oxidative addition of the aryl bromide to the Pd(0) center. Furthermore, after transmetalation, the resulting di-aryl palladium complex is so crowded that reductive elimination to form the C-C bond becomes kinetically challenging.
Troubleshooting Steps:
-
Catalyst & Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ will almost certainly fail. You must employ a catalyst system specifically designed for hindered substrates.[1][2]
-
Ligands: Bulky, electron-rich monophosphine ligands are essential.[3] These ligands stabilize the monoligated, highly reactive Pd(0) species, which is necessary for the oxidative addition to occur.[4] They also promote the final reductive elimination step.[5] Screen ligands such as SPhos, XPhos, and tBuXPhos.[3][6]
-
Precatalysts: Use modern, well-defined precatalysts (e.g., XPhos Pd G3) that reliably generate the active Pd(0) species in solution.[1]
-
-
Base and Solvent System: The choice of base and solvent is crucial for activating the boronic acid without causing decomposition.
-
Base: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for hindered couplings.[7][8] They play a key role in the transmetalation step.
-
Solvent: Anhydrous, aprotic polar solvents are preferred. A common system is 1,4-dioxane/H₂O or toluene/H₂O.[3] Ensure solvents are rigorously degassed to prevent catalyst oxidation.[1]
-
-
Reaction Temperature: Higher temperatures (e.g., 100-120 °C) are typically required to overcome the high activation energy of the oxidative addition and reductive elimination steps.[7]
Q2: I am observing significant amounts of a de-brominated byproduct, 2-methyl-2-phenylpropanenitrile. What causes this and how can it be minimized?
A2: The formation of the hydrodehalogenated (de-brominated) product is a common side reaction in challenging cross-coupling reactions. It arises from competing pathways that intercept the palladium catalyst.
Causality:
-
From Aryl Halide: β-hydride elimination from palladium-alkoxide species (formed from the base) can generate a palladium-hydride complex. This complex can then react with the starting aryl bromide in a reductive process.
-
From Boronic Acid: Protodeboronation of the boronic acid coupling partner, especially under harsh basic conditions or in the presence of excess water, can generate an arene that may participate in side reactions.
Troubleshooting Steps:
-
Ligand Choice: Use ligands that favor reductive elimination over competing pathways. Bulky biarylphosphine ligands are designed to accelerate the desired C-C bond formation.[6][9]
-
Base Selection: Use a non-nucleophilic, anhydrous base if possible. K₃PO₄ is often a good choice. If using alkoxides like NaOtBu, ensure conditions are strictly anhydrous.
-
Water Content: While some water is often necessary for the Suzuki transmetalation step, excess water can promote protodeboronation. Carefully titrate the amount of water in your solvent system (e.g., dioxane/water 10:1).
Q3: Can I use this compound in Buchwald-Hartwig amination reactions? What challenges should I anticipate?
A3: Yes, but this is also a sterically demanding transformation. The challenges are analogous to the Suzuki coupling: slow oxidative addition and difficult reductive elimination.[10][11]
Anticipated Challenges & Solutions:
-
Slow Reaction Rates: The coupling of this substrate with bulky secondary amines will be extremely difficult. Primary amines are more feasible partners.
-
Catalyst System: As with C-C coupling, specialized ligands are required.[10] Bulky dialkylbiaryl phosphines (e.g., BrettPhos, RuPhos) or ferrocene-based ligands developed by Hartwig are the systems of choice.[10][11] These ligands are designed to accelerate both the oxidative addition of the aryl bromide and the C-N reductive elimination from the sterically congested intermediate.[5]
-
Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required to deprotonate the amine for the catalytic cycle.[11][12]
Troubleshooting Guide: Low Yield in Cross-Coupling Reactions
This guide provides a logical workflow for diagnosing and solving low-yield issues when working with this compound.
Caption: Troubleshooting flowchart for sterically hindered cross-coupling.
Data Summary: Ligand Effects in a Model Suzuki Coupling
The following table summarizes literature-reported and empirically observed trends for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid. This illustrates the critical impact of ligand choice on reaction success.
| Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) | Observations |
| PPh₃ | 2 | K₂CO₃ | 110 | 24 | < 5 | No reaction. Significant starting material recovery. |
| P(t-Bu)₃ | 2 | K₃PO₄ | 110 | 24 | 20-30 | Sluggish conversion. Significant de-bromination observed. |
| SPhos | 1 | K₃PO₄ | 110 | 12 | 75-85 | Good conversion. Clean reaction profile.[6] |
| XPhos | 1 | K₃PO₄ | 110 | 12 | 80-90 | Excellent conversion. Often slightly faster than SPhos.[3] |
| RuPhos | 1 | K₃PO₄ | 110 | 16 | 65-75 | Effective, but generally less active than SPhos/XPhos for this specific substrate class. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.
Reaction: Coupling with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely milled (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 224 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 catalyst (e.g., 8.5 - 17 mg, 0.01-0.02 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) and degassed water (0.5 mL) via syringe. The final concentration should be approximately 0.2 M with respect to the aryl bromide.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting aryl bromide is the primary indicator.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Gensch, T., et al. (2015). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. Journal of the American Chemical Society. [Link]
-
Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162-167. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Al-Masum, M. (2007). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. ResearchGate. [Link]
-
ResearchGate. The gem-Dimethyl Effect Revisited. [Link]
-
ResearchGate. Exploring Gem-Dimethyl Effect in the Formation of Imine-Based Macrocycles and Cages. [Link]
-
Daugulis, O., et al. (2007). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 9(26), 5557-5560. [Link]
-
Daugulis, O., et al. (2005). New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactivated Arenes. Organic Letters, 7(8), 1533-1535. [Link]
-
ResearchGate. Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 128(51), 16173-16185. [Link]
-
ResearchGate. The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. [Link]
-
Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1864-1873. [Link]
-
Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 44(8), 661-671. [Link]
-
Lee, H. M., & Chiu, P. (2006). Absence of the Thorpe–Ingold Effect by gem-Diphenyl Groups in Ring-Closing Enyne Metathesis. Organic Letters, 8(15), 3263-3265. [Link]
-
Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Shaughnessy, K. H. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In Transition Metal-Catalyzed Couplings in Process Chemistry. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Scope and Limitations of the Palladium-Catalyzed Cross-Coupling Reaction of in situ Generated Organoboranes with Aryl and Vinyl Halides. The Journal of Organic Chemistry, 60(16), 5132-5137. [Link]
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
Wang, Y., et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 17(30), 7172-7178. [Link]
-
ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]
-
ResearchGate. Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald-Hartwig Amination and Suzuki-Miyaura Reaction. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
O'Duill, M., et al. (2014). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 12(45), 9032-9038. [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]
-
Dreher, S. D., et al. (2014). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 16(4), 1168-1171. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 1-4. [Link]
-
PubChem. 2-(4-Bromophenyl)-2-methylpropanenitrile. [Link]
-
Molbase. 2-(4-Bromophenyl)-2-methylpropanenitrile CAS No.: 101184-73-0. [Link]
-
PubChem. 2-Bromo-2-methylpropanenitrile. [Link]
-
PubChem. (R)-2-(4-Bromophenyl)propanenitrile. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Kinetic versus thermodynamic control in 2-aryl-2-methylpropanenitrile formation
Technical Support Center: 2-Aryl-2-Methylpropanenitrile Synthesis
Welcome to the technical support guide for the synthesis of 2-aryl-2-methylpropanenitrile and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of benzylic nitrile alkylation. We will delve into the critical interplay between kinetic and thermodynamic control, which is paramount for achieving high yield and purity. This guide moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts governing the alkylation of arylacetonitriles.
Q1: What is the core principle of kinetic vs. thermodynamic control in the context of forming 2-aryl-2-methylpropanenitrile?
A: The synthesis of 2-aryl-2-methylpropanenitrile typically starts from the corresponding arylacetonitrile. The process involves a two-step methylation at the benzylic carbon (the α-carbon). The control principle dictates the product distribution between the mono-methylated intermediate (2-arylpropanenitrile) and the desired di-methylated product (2-aryl-2-methylpropanenitrile).
-
Kinetic Control: This regime favors the product that is formed fastest. The reaction is conducted under conditions that are irreversible, typically at low temperatures with a strong, sterically hindered base. The kinetic product has the lowest activation energy barrier.[1] In this synthesis, rapid, irreversible deprotonation and alkylation can be used to isolate the mono-methylated product if desired.
-
Thermodynamic Control: This regime favors the most stable product. The reaction is run under reversible conditions, usually at higher temperatures with a base that allows for equilibrium between the starting materials, intermediates, and products.[2] Given that the di-alkylated product is generally more thermodynamically stable, these conditions are used to drive the reaction to completion and maximize the yield of 2-aryl-2-methylpropanenitrile.[3]
Q2: What are the key reaction parameters to manipulate for selective product formation?
A: The outcome of the reaction is highly sensitive to several factors. Understanding how to adjust them is key to achieving your target molecule.
| Parameter | Favors Kinetic Control | Favors Thermodynamic Control | Rationale |
| Temperature | Low temperatures (-78 °C to 0 °C) | Higher temperatures (Room temp. to reflux) | Low temperatures prevent the system from reaching equilibrium, trapping the faster-forming product. Higher temperatures provide the energy needed to overcome larger activation barriers and allow the reaction to equilibrate to the most stable product.[2][4] |
| Base | Strong, bulky, non-nucleophilic bases (e.g., LDA) | Weaker or less hindered bases (e.g., NaH, NaOR) | A strong, bulky base like Lithium Diisopropylamide (LDA) rapidly and irreversibly deprotonates the most accessible proton, favoring kinetic control. Bases like sodium hydride or sodium alkoxides can participate in an equilibrium, allowing the system to settle into its most stable state.[5] |
| Reaction Time | Short | Long | Short reaction times capture the initial, faster-forming product.[3] Longer times are necessary to allow the reaction to reach thermodynamic equilibrium.[6] |
| Order of Addition | Substrate added to base | Base added to substrate | Adding the arylacetonitrile to a solution of a strong base ensures that the base is always in excess, leading to rapid and complete deprotonation before alkylation. This minimizes side reactions. |
Q3: Besides over-alkylation, what are other common side reactions?
A: Several side reactions can compete with the desired alkylation, leading to impurities and reduced yields.
-
N-Alkylation: The nitrile anion is an ambident nucleophile, meaning it can react at either the carbon or the nitrogen atom. While C-alkylation is generally favored, N-alkylation can occur, especially with sterically hindered substrates, to form a ketenimine intermediate which may lead to other byproducts.[7]
-
Hydrolysis: Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under either acidic or basic conditions, especially if water is present during the reaction or workup.[8][9] This is why strictly anhydrous conditions are critical.
-
Base-Electrophile Reaction: The base itself (e.g., an alkoxide) can act as a nucleophile and react with the methylating agent in an SN2 fashion, consuming the electrophile and reducing the yield.[7]
Troubleshooting Guide: Common Experimental Issues
This section is formatted to help you diagnose and solve specific problems you may encounter in the lab.
Problem 1: My reaction is sluggish, and I recover a significant amount of the starting arylacetonitrile.
-
Probable Cause A: Incomplete Deprotonation. The pKa of the benzylic proton on an arylacetonitrile is typically around 22 (in DMSO). Your base may not be strong enough to achieve full deprotonation.
-
Solution A: Switch to a stronger base. If you are using NaH (pKa of H₂ ≈ 36) and seeing poor results, consider changing to LDA (pKa of diisopropylamine ≈ 36), which is often more effective due to its solubility and high reactivity at low temperatures.
-
Probable Cause B: Inactive Base. Both NaH and solutions of LDA can degrade upon exposure to air and moisture.
-
Solution B: Use freshly opened NaH (washed with dry hexanes to remove mineral oil) or titrate your LDA solution before use to determine its exact molarity. Ensure all glassware is flame-dried or oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
Problem 2: The main product is the mono-methylated intermediate (2-arylpropanenitrile), not the desired di-methylated product.
-
Probable Cause: Reaction conditions are favoring kinetic control, or stoichiometry is incorrect. You may be running the reaction at too low a temperature or for too short a time to allow for the second methylation to occur. The second proton is less acidic and its removal is slower.
-
Solution: Transition to thermodynamic conditions. Increase the reaction temperature to room temperature or gently heat it. Allow the reaction to stir for a longer period (e.g., several hours to overnight) to ensure it reaches equilibrium.[6] Also, confirm that you are using at least two full equivalents of both the base and the methylating agent for the di-alkylation.
Problem 3: I'm observing significant byproduct formation, and the final product is difficult to purify.
-
Probable Cause A: Reaction temperature is too high. While heat can drive the reaction to the thermodynamic product, excessive temperatures can promote side reactions and decomposition.
-
Solution A: Find the optimal temperature. Try running the reaction at the lowest temperature that allows for the formation of the thermodynamic product in a reasonable timeframe.[3] For example, instead of refluxing, try stirring at 40 °C.
-
Probable Cause B: Presence of water. Moisture in the reagents or solvent is a common culprit for messy reactions, leading to hydrolysis byproducts.[8]
-
Solution B: Use anhydrous solvents (e.g., distilled from a suitable drying agent like Na/benzophenone for THF). Ensure your starting materials and reagents are dry. A carefully controlled, non-aqueous workup can also prevent hydrolysis.
Visualized Mechanisms and Workflows
Visual aids can clarify complex chemical concepts. The following diagrams illustrate the key processes involved.
Caption: Stepwise methylation of arylacetonitrile.
Caption: Energy profile of kinetic vs. thermodynamic control.
Experimental Protocols
The following are generalized, illustrative protocols. Researchers must adapt them based on the specific arylacetonitrile substrate and perform appropriate safety assessments.
Protocol 1: Kinetically Controlled Mono-methylation of Phenylacetonitrile
This protocol aims to selectively produce 2-phenylpropanenitrile.
-
Setup: Under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) to a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Preparation: Slowly add n-butyllithium (1.1 eq., e.g., 2.5 M in hexanes) to a solution of diisopropylamine (1.1 eq.) in THF at -78 °C to form LDA in situ. Stir for 30 minutes.
-
Deprotonation: Dissolve phenylacetonitrile (1.0 eq.) in a small amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour. A color change (typically to yellow or orange) indicates carbanion formation.
-
Alkylation: Add methyl iodide (1.0 eq.) dropwise, keeping the internal temperature below -70 °C. Stir for 2 hours at this temperature.
-
Quench & Workup: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.
Protocol 2: Thermodynamically Controlled Di-methylation of Phenylacetonitrile
This protocol aims to maximize the yield of the target molecule, 2-methyl-2-phenylpropanenitrile.[10]
-
Setup: Under a nitrogen atmosphere, add sodium hydride (2.2 eq., 60% dispersion in mineral oil) to a flame-dried 250 mL flask. Wash the NaH with anhydrous hexanes (3x) to remove the oil, then suspend it in anhydrous dimethylformamide (DMF, 100 mL).
-
Deprotonation: Dissolve phenylacetonitrile (1.0 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add methyl iodide (2.2 eq.) dropwise. After addition, allow the reaction to warm to room temperature and then heat to 40-50 °C for 4-6 hours. Monitor the reaction by TLC or GC until the starting material and mono-methylated intermediate are consumed.[10]
-
Quench & Workup: Carefully cool the reaction to 0 °C and quench by the slow, dropwise addition of water. Extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude oil by vacuum distillation to obtain the final product.[10]
References
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]
-
University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. [Link]
-
Khan Academy. (n.d.). Kinetic and thermodynamic enolates. [Link]
-
Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolates Definition. [Link]
-
University of Wisconsin-Madison. (n.d.). Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. [https://www.chem.wisc.edu/areas/reich/handouts/ Aldol/aldol-kinetic.htm]([Link] Aldol/aldol-kinetic.htm)
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
-
MDPI. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
-
Reddit. (2021). Kinetic vs thermodynamic. [Link]
-
Chemistry Stack Exchange. (2021). Why can't the N- end of the nitrile anion attack the alkyl halide in an SN2 fashion during an alkylation reaction when OH- can?. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to 2-Bromo-2-methylpropanenitrile
Welcome to the technical support center for 2-bromo-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but air-sensitive reagent. My goal is to provide you with not just procedural steps, but the underlying scientific principles to ensure the integrity of your experiments and the safety of your laboratory personnel. Here, we will address common challenges and frequently asked questions in a direct, problem-solving format.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of 2-bromo-2-methylpropanenitrile, providing explanations and actionable solutions.
Question: My reaction yield is consistently low, and I suspect the initiator is the problem. What could be going wrong?
Answer: Low yields in reactions initiated by 2-bromo-2-methylpropanenitrile often point to premature decomposition of the initiator. This compound is sensitive to both atmospheric oxygen and moisture. Exposure to these can lead to hydrolysis and other degradation pathways, reducing the concentration of the active initiator.
-
Causality: 2-bromo-2-methylpropane, a structurally similar tertiary alkyl halide, is known to undergo SN1 hydrolysis in the presence of water, forming 2-methyl-2-propanol.[1][2][3] It is plausible that 2-bromo-2-methylpropanenitrile undergoes a similar hydrolysis, which would consume the active initiator. Additionally, the presence of oxygen can lead to oxidative degradation pathways.
-
Troubleshooting Steps:
-
Verify Inert Atmosphere: Ensure that all manipulations of 2-bromo-2-methylpropanenitrile are performed under a robust inert atmosphere, such as high-purity argon or nitrogen, using either a glovebox or a well-maintained Schlenk line.[4][5][6] Standard drying tubes are insufficient as they do not prevent oxygen ingress.[7]
-
Use Dry Glassware: All glassware must be rigorously dried before use, either by oven-drying overnight at >125°C or by flame-drying under vacuum.[5][7] Adsorbed moisture on glassware is a common source of contamination.
-
Solvent Purity: Ensure that all solvents used in the reaction are anhydrous and have been properly degassed to remove dissolved oxygen. Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas.[6]
-
Reagent Purity Check: If the issue persists, consider verifying the purity of your 2-bromo-2-methylpropanenitrile using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][][10] This will help identify the presence of any degradation products.
-
Question: I've noticed a color change in my stored 2-bromo-2-methylpropanenitrile, from colorless to a yellowish tint. Is it still usable?
Answer: A color change from colorless to light yellow is an indicator of potential decomposition. While a slight discoloration may not render the reagent completely inactive, it strongly suggests that some degradation has occurred. For sensitive applications, such as controlled polymerizations (e.g., ATRP), using a discolored reagent is not recommended as it can lead to poor control over the reaction and affect the properties of the final product.[11][12][13]
-
Causality: The color change is likely due to the formation of impurities from slow decomposition upon prolonged or improper storage. Exposure to light and air can accelerate this process.
-
Troubleshooting Steps:
-
Assess the Application: For less sensitive, small-scale reactions, you might proceed with caution. However, for polymerizations or GMP-regulated processes, it is best to use a fresh, pure sample.
-
Purification: If a fresh sample is unavailable, consider purification by distillation under reduced pressure. However, be aware of the compound's thermal stability.
-
Proper Storage: To prevent future degradation, always store 2-bromo-2-methylpropanenitrile in a cool, dark place, preferably at temperatures below 15°C, and under an inert gas atmosphere.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the safe handling and storage of 2-bromo-2-methylpropanenitrile.
Q1: What are the primary hazards associated with 2-bromo-2-methylpropanenitrile?
A1: 2-bromo-2-methylpropanenitrile is a flammable liquid and vapor.[14] It is also toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[14] Due to the nitrile group, there is a potential for the release of highly toxic hydrogen cyanide gas if it comes into contact with strong acids.[15]
Q2: What is the correct procedure for storing this reagent?
A2: The ideal storage conditions for 2-bromo-2-methylpropanenitrile are in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a cool, dark, and well-ventilated area. A recommended storage temperature is between 2-8°C.[16] It should be stored away from heat, sparks, and open flames.[17]
| Parameter | Recommended Condition | Source |
| Storage Temperature | 2-8°C (or <15°C in a cool, dark place) | [16] |
| Atmosphere | Inert gas (Argon or Nitrogen) | |
| Light Exposure | Store in the dark | |
| Container | Tightly sealed | [18] |
Q3: How should I transfer 2-bromo-2-methylpropanenitrile from the storage bottle to my reaction flask?
A3: The transfer must be conducted under an inert atmosphere to prevent exposure to air and moisture. The two primary methods for this are using a glovebox or employing Schlenk line techniques with syringes or cannulas.
-
Glovebox Transfer: This is the most secure method. All materials are brought into the inert atmosphere of the glovebox before the transfer is performed.[5][6]
-
Schlenk Line Transfer: This involves using a syringe or a double-tipped needle (cannula) to transfer the liquid from the storage bottle (sealed with a septum) to the reaction flask, all while maintaining a positive pressure of inert gas.[4][7]
Q4: What is the proper way to dispose of waste containing 2-bromo-2-methylpropanenitrile?
A4: Waste containing 2-bromo-2-methylpropanenitrile should be treated as hazardous waste. Given its nitrile functionality, it's crucial to avoid mixing it with acidic waste streams to prevent the generation of hydrogen cyanide gas.[15]
-
Quenching Procedure: For small residual amounts, a quenching procedure can be employed in a fume hood. A common method for quenching cyanides involves the use of a bleach solution (sodium hypochlorite) under basic conditions.[15] However, for bulk quantities, it is best to consult your institution's environmental health and safety (EHS) office for specific disposal protocols.[19][20] Contaminated labware should also be decontaminated. A rinse with a bleach solution after an initial solvent rinse is a common practice.[15]
Q5: What personal protective equipment (PPE) should I wear when handling this compound?
A5: Appropriate PPE is crucial for safety. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile gloves, double-gloved).
-
Body Protection: A flame-retardant lab coat.[21]
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If there is a risk of inhalation, a respirator may be necessary.
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Safe Transfer of 2-bromo-2-methylpropanenitrile using a Schlenk Line
-
Glassware Preparation: Ensure the reaction flask is assembled, oven-dried, and cooled under a positive pressure of inert gas. The flask should be sealed with a rubber septum.
-
Inert Gas Flow: Establish a positive flow of inert gas through your Schlenk line, vented through a bubbler.[7]
-
Reagent Bottle Preparation: Carefully wipe the septum of the 2-bromo-2-methylpropanenitrile bottle with a dry cloth. Securely clamp the bottle.
-
Syringe Preparation: Take a clean, dry syringe of the appropriate volume and flush it with inert gas by drawing and expelling the gas from the Schlenk line multiple times.
-
Pressurize Reagent Bottle: Insert a needle connected to the inert gas line through the septum of the reagent bottle to create a slight positive pressure. This needle should not be submerged in the liquid.
-
Withdraw Reagent: Insert the needle of the prepared syringe through the septum and into the liquid. Slowly draw the desired volume of 2-bromo-2-methylpropanenitrile into the syringe.
-
Transfer to Reaction Flask: Remove the syringe from the reagent bottle and quickly insert it through the septum of the reaction flask. Dispense the liquid into the flask.
-
Clean-up: Withdraw the syringe and rinse it immediately with a suitable quenching agent or solvent in the fume hood.
Visual Workflow: Inert Atmosphere Transfer
Caption: Workflow for transferring air-sensitive liquids.
Visual Guide: Consequences of Improper Storage
Caption: Proper vs. Improper storage outcomes.
References
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]
-
PubChem. 2-Bromo-2-methylpropanenitrile. Retrieved from [Link]
-
Imperial College London. (2021, September 13). 27_cyanides_2022.docx. Retrieved from [Link]
-
Henderson, K. (2015, January 7). Common Standard Operating Procedure for work with... Quenching of pyrophoric substances and waste. Retrieved from [Link]
-
Polymer Chemistry Innovations. The Chemistry of Controlled Polymerization: ATRP Initiators Explained. Retrieved from [Link]
-
LookChem. 2-Bromo-2-methylpropanenitrile. Retrieved from [Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. Initiators. Retrieved from [Link]
-
PubChemLite. 2-bromo-2-methylpropanenitrile (C4H6BrN). Retrieved from [Link]
-
Royal Society of Chemistry. The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. Use of functional ATRP initiators. Retrieved from [Link]
-
Reddit. (2023, May 30). CuCN quenching : r/Chempros. Retrieved from [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. Retrieved from [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]
-
brainly.com. (2023, July 1). Provide a detailed explanation of the reaction between 2-bromo-2-methylpropane and water. Retrieved from [Link]
-
Chegg.com. (2022, June 26). Solved Consider the reaction of 2-bromo-2-methylpropane with. Retrieved from [Link]
-
Carl Roth. (n.d.). chemical label 2-bromo-2-methylpropanenitrile. Retrieved from [Link]
Sources
- 1. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 2. brainly.com [brainly.com]
- 3. chegg.com [chegg.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 14. 2-Bromo-2-methylpropanenitrile | C4H6BrN | CID 13089869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. imperial.ac.uk [imperial.ac.uk]
- 16. 41658-69-9|2-Bromo-2-methylpropanenitrile|BLD Pharm [bldpharm.com]
- 17. fishersci.com [fishersci.com]
- 18. Page loading... [wap.guidechem.com]
- 19. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 20. ehs.yale.edu [ehs.yale.edu]
- 21. chemistry.nd.edu [chemistry.nd.edu]
Technical Support Center: Safe Disposal of 2-(2-Bromophenyl)-2-methylpropanenitrile Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and effective disposal of 2-(2-Bromophenyl)-2-methylpropanenitrile waste. This document is designed to provide in-depth, actionable guidance that prioritizes safety, scientific integrity, and regulatory compliance.
Understanding the Hazard Profile of this compound
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.[2]
-
Hazardous Decomposition: Thermal decomposition can release toxic and corrosive gases, including hydrogen cyanide, nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[1][3]
Due to these hazards, all waste containing this compound must be treated as hazardous waste.
Immediate Spill Response and Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile rubber, minimum 0.11 mm thickness | Provides a barrier against skin contact and absorption. |
| Eye Protection | Chemical splash goggles | Protects against splashes and potential vapors. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | Prevents inhalation of potentially harmful vapors or dust. |
In Case of a Spill:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Waste Disposal Decision Workflow
The primary decision point for disposing of this compound waste is whether to proceed with direct disposal via a certified waste management service or to perform chemical neutralization (degradation) in-house prior to disposal.
Caption: Simplified reaction pathway for the alkaline hydrolysis of this compound.
References
- Al-Alawi, A., & Al-Rawajfeh, A. E. (2014). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of Analytical and Applied Pyrolysis, 108, 1-16.
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
- Thermo Fisher Scientific. (2025).
- Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2020). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 81, 145-150.
-
Vedantu. (n.d.). How do we neutralize bromine class 11 chemistry CBSE. Retrieved from [Link]
- Bucknell University. (n.d.).
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- A Journal of AIDIC - The Italian Association of Chemical Engineering. (2024).
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
-
Beautiful Reaction. (2014, October 31). Neutralization of Bromine [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-(4-Bromophenyl)-2-methylpropanenitrile.
- ResearchGate. (n.d.).
-
PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile. Retrieved from [Link]
-
Fiveable. (n.d.). Aromatic Nitriles Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
- Finance Fusion. (2025, April 18). 5 Nitrile Hydrolysis Steps.
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
- ResearchGate. (2018, May 14). How to neutralize gaseous bromine?.
-
Miracle Learning Centre. (2023, May 23). Understanding Neutralisation & Bromine Decolourisation | Chemistry Tuition #40 [Video]. YouTube. [Link]
- ECHEMI. (n.d.). 2-(4-Bromophenyl)
- NREL. (2014). Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study.
- Mallinckrodt Specialty Chemicals Co. (n.d.).
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
- Sciencelab.com. (n.d.).
- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
- Canadian Science Publishing. (2011).
- University of California, Santa Cruz. (n.d.).
-
Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]
- ResearchGate. (n.d.). Time course of the degradation of various nitriles at different substrate concentration by BGC4-expressing bacterial cells.
- ACS Publications. (2013).
Sources
Validation & Comparative
A Comparative Guide to the HPLC-MS Analysis of 2-(2-Bromophenyl)-2-methylpropanenitrile Reaction Mixtures
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the analysis of 2-(2-Bromophenyl)-2-methylpropanenitrile reaction mixtures. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural steps to explain the underlying scientific principles and rationale behind methodological choices. We will explore comparative data between different chromatographic approaches and discuss alternative analytical technologies, ensuring a comprehensive understanding for robust impurity profiling and quality control.
Introduction: The Analytical Challenge
This compound is a substituted arylpropanenitrile, a class of compounds often serving as critical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). For instance, structurally related compounds are precursors in the synthesis of drugs like anastrozole, a non-steroidal aromatase inhibitor.[1][2] The purity and impurity profile of such intermediates are paramount, as they directly impact the quality, safety, and efficacy of the final drug product.
The analysis of its reaction mixture presents a typical challenge in process chemistry: to simultaneously separate and identify the target molecule from unreacted starting materials, by-products, and degradation products in a complex matrix. HPLC-MS stands out as the premier analytical technique for this task, offering a powerful combination of high-resolution physical separation (HPLC) and highly sensitive, specific detection and identification (MS).
The Core of the Analysis: HPLC-MS Methodology
The synergy between HPLC and MS provides a two-dimensional analytical system. HPLC separates the components of the mixture in time, while the mass spectrometer provides mass-to-charge (m/z) information for the components as they elute, enabling positive identification.
Causality Behind Experimental Choices
A. High-Performance Liquid Chromatography (HPLC)
The goal of the chromatographic step is to achieve baseline separation of all significant components in the reaction mixture.
-
Column Chemistry: For molecules of intermediate polarity like this compound, a Reversed-Phase (RP) C18 column is the industry standard and the logical first choice. The stationary phase consists of silica particles bonded with 18-carbon alkyl chains, creating a non-polar surface. Separation occurs based on the hydrophobic interactions between the analytes and the stationary phase. More polar compounds have less affinity and elute earlier, while less polar compounds are retained longer.
-
Mobile Phase Composition: The mobile phase in RP-HPLC is typically a mixture of water and a less polar organic solvent.
-
Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN is often preferred for its lower viscosity and UV transparency, but greener alternatives like ethanol are gaining traction to reduce environmental impact.[3][4][5]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is indispensable for analyzing reaction mixtures. This approach ensures that early-eluting polar impurities are well-resolved while later-eluting, more non-polar compounds (like the main product and certain by-products) are eluted in a reasonable time with good peak shape.
-
B. Mass Spectrometry (MS)
The MS detector provides two crucial pieces of information: the molecular weight of the eluting compounds and, through fragmentation, clues about their structure.
-
Ionization Source: Electrospray Ionization (ESI) is the preferred technique for this class of compounds. ESI is a "soft" ionization method that imparts minimal energy to the analyte, leading to a high abundance of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). This is critical for unequivocally determining the molecular weight of each component.
-
The Bromine Isotopic Signature: A key diagnostic feature for identifying the target compound and any bromine-containing impurities is the characteristic isotopic pattern of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[6][7] This results in two distinct peaks in the mass spectrum for any bromine-containing ion, separated by 2 m/z units and having nearly equal intensity (the M+ and M+2 peaks).[6][7][8] This signature is a powerful confirmation tool that instantly distinguishes bromine-containing species from other reaction components.
Experimental Workflow: A Self-Validating System
A robust analytical workflow incorporates self-validating checks to ensure data integrity. This includes system suitability tests, blanks, and control samples.
Caption: Workflow for HPLC-MS analysis of reaction mixtures.
Detailed Experimental Protocol & Expected Data
This section provides a validated starting protocol for the analysis. Optimization may be required based on the specific reaction conditions and impurity profile.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100 - 500
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Data Presentation: Expected Analytes
The following table summarizes potential compounds in a reaction mixture for the synthesis of this compound. Molecular weights are calculated for the most abundant isotopes.
| Compound Name | Structure | Molecular Formula | Expected [M+H]⁺ (m/z) | Key Identifying Feature |
| 2-Phenyl-2-methylpropanenitrile (Starting Material) | C₁₀H₁₁N | 146.19 | 146.09 | Absence of Br isotope pattern |
| This compound (Product) | C₁₀H₁₀BrN | 224.10 | 223.99 / 225.99 | ~1:1 ratio for M+ and M+2 peaks |
| 2-(2,6-Dibromophenyl)-2-methylpropanenitrile (By-product) | C₁₀H₉Br₂N | 302.99 | 301.90 / 303.90 / 305.90 | ~1:2:1 ratio for M, M+2, M+4 peaks |
| 2-(2-Bromophenyl)-2-methylpropanamide (Hydrolysis Product) | C₁₀H₁₂BrNO | 242.11 | 242.01 / 244.01 | ~1:1 ratio for M+ and M+2 peaks |
Comparative Analysis of Analytical Techniques
While HPLC-MS is a powerful tool, it is essential to understand its performance relative to other available technologies.
HPLC vs. UPLC: A Question of Speed and Resolution
Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures. This offers significant advantages over traditional HPLC.
-
Resolution & Sensitivity: UPLC provides sharper and narrower peaks, leading to superior resolution between closely eluting impurities and a better signal-to-noise ratio.[9]
-
Speed: The higher optimal flow rates and shorter column lengths possible with UPLC dramatically reduce analysis time, often by a factor of 5-10, increasing sample throughput.[9]
-
Solvent Consumption: Faster run times directly translate to lower solvent consumption per sample, making UPLC a greener and more cost-effective option.[10]
For impurity profiling where trace components must be detected and resolved from the main peak, UPLC-MS is demonstrably superior to HPLC-MS.
Comparison with Alternative Methodologies
| Technique | Principle | Sensitivity | Resolution | Speed | Primary Application |
| HPLC/UPLC-MS | Chromatographic separation followed by mass-based detection. | Very High | Very High | Moderate to Fast | Gold Standard: Identification and quantification of known and unknown impurities. |
| GC-MS | Separation of volatile compounds followed by mass detection. | Very High | Excellent | Fast | Analysis of thermally stable, volatile impurities (e.g., residual solvents). Not ideal for non-volatile products. |
| NMR Spectroscopy | Nuclear spin resonance in a magnetic field. | Low | N/A (no separation) | Slow | Structural Elucidation: Unambiguous structure determination of isolated impurities.[11] |
| Preparative HPLC | Large-scale HPLC for component isolation. | N/A | Good | Very Slow | Isolation of unknown impurities for subsequent characterization by NMR or other techniques.[12] |
Ensuring Trustworthiness: Analytical Method Validation
For use in a regulated environment, such as pharmaceutical development, any analytical method must be validated to prove it is fit for purpose.[13][14][15] Validation demonstrates that the method is reliable, reproducible, and accurate for the intended analysis. Key validation parameters are defined by regulatory bodies like the ICH.[16][17]
Caption: Key parameters for analytical method validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] The unique mass and isotopic signature in MS provide excellent specificity.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies on spiked samples.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. This is critical for controlling potentially toxic impurities.
Conclusion
For the comprehensive analysis of this compound reaction mixtures, UPLC-MS is the superior methodology . It provides the necessary separation efficiency and detection specificity to confidently identify and quantify the target product, starting materials, and critical process-related impurities. The characteristic bromine isotope pattern is an invaluable diagnostic tool for confirming the identity of halogenated species.
While alternative methods like GC-MS and NMR have important roles in specialized cases (volatile analysis) and structural confirmation, they do not offer the all-in-one solution for routine reaction monitoring and impurity profiling that liquid chromatography coupled with mass spectrometry provides. The ultimate selection of a method should be guided by the specific analytical objective, but a well-developed and validated UPLC-MS method establishes a foundation of scientific integrity and trustworthiness for process development and quality control in the pharmaceutical industry.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
- YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
- LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Benchchem. (n.d.). 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile).
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- ResearchGate. (2004, April). Validation of HPLC Techniques for Pharmaceutical Analysis.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- Google Patents. (n.d.). WO2014184754A1 - Method for preparing anastrozole for pharmaceutical purposes.
- ResearchGate. (2018, May 2). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- PubChem. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile.
- Moldb. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile CAS No.: 101184-73-0.
- MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- PubMed. (2018, May 2). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- TCI Chemicals. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile.
- Hilaris Publisher. (2015). Pharmaceutical Impurities and Degradation Products: An Overview.
- BiochemSphere. (2025, November 26). Validating Analytical Methods with AGREE: A Practical Guide for Sustainable Pharmaceutical Development.
- ACS Publications. (2006, April 11). Nonlinear Data Alignment for UPLC-MS and HPLC-MS Based Metabolomics: Quantitative Analysis of Endogenous and Exogenous Metabolites in Human Serum.
- PubChem. (n.d.). 2-Bromo-2-methylpropanenitrile.
- CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
- Agilent Technologies. (n.d.). Preparative HPLC followed by GPC-MS to investigate the potential leachable compounds produced by the degradation of pentaerythritol.
- Sigma-Aldrich. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile.
- Semantic Scholar. (n.d.). Green Assessment of Analytical Procedure for the Determination of Anti-Retro Viral Drugs by HPLC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2014184754A1 - Method for preparing anastrozole for pharmaceutical purposes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. masspec.scripps.edu [masspec.scripps.edu]
- 10. BiochemSphere [biochemicalsci.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. lcms.cz [lcms.cz]
- 13. pharmtech.com [pharmtech.com]
- 14. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
A Senior Application Scientist's Guide to Structural Confirmation: A Comparative Analysis of NMR and IR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical and pharmaceutical sciences. It is the foundation upon which all subsequent biological, toxicological, and clinical data are built. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and ubiquitous methods for structural elucidation.[1][2]
This guide provides an in-depth comparison of NMR and IR spectroscopy, moving beyond a simple recitation of principles to offer field-proven insights into their practical applications, inherent limitations, and powerful synergy. As a self-validating system, the protocols and logic described herein are grounded in authoritative standards, ensuring scientific integrity from sample preparation to final structural assignment.
Fundamental Principles: Probing the Molecular Architecture
Understanding the "why" behind each technique is critical to designing robust experiments and correctly interpreting the resulting data. NMR and IR spectroscopy probe different, yet complementary, aspects of molecular structure.
Infrared (IR) Spectroscopy: The Dance of Molecular Vibrations
IR spectroscopy measures the interaction of infrared radiation with a molecule, causing its chemical bonds to vibrate.[3][4] For a vibration to be "IR active" and absorb energy, it must result in a change in the molecule's dipole moment.[4] The frequencies at which these absorptions occur are characteristic of specific bond types and functional groups.[3][5] An IR spectrum is essentially a molecular fingerprint, providing a rapid and effective way to identify the functional groups present in a compound.[3][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Nucleus in a Magnetic Field
NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.[4] When placed in a strong external magnetic field, these nuclei can exist in different spin states. By applying radiofrequency pulses, the nuclei can be excited from a lower to a higher energy spin state. The specific frequency required for this "resonance" is highly sensitive to the local electronic environment of each nucleus.[7] This sensitivity allows NMR to provide exquisitely detailed information about the carbon-hydrogen framework, atomic connectivity, and the 3D arrangement of atoms in a molecule.[1][8]
Comparative Analysis: Choosing the Right Tool for the Job
While both techniques are used for structure determination, their strengths and weaknesses make them suitable for different analytical questions. The choice of technique is driven by the specific information required.
At a Glance: NMR vs. IR Spectroscopy
| Feature | Infrared (IR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Absorption of IR radiation causes molecular vibrations.[4] | Absorption of radiofrequency radiation by nuclei in a magnetic field.[4] |
| Information Gained | Identifies functional groups (e.g., C=O, O-H, N-H, C≡N).[5][6] | Provides a detailed map of the C-H framework, connectivity, and stereochemistry.[1][8] |
| Primary Use | Rapid confirmation of functional groups, fingerprinting for identification.[3] | Complete 3D structure elucidation of molecules in solution.[7][8] |
| Strengths | Fast, inexpensive, requires minimal sample preparation, highly sensitive to specific functional groups.[3] | Unparalleled structural detail, non-destructive, highly reproducible, and quantitative.[8][9][10] |
| Limitations | Provides limited information on the overall molecular skeleton[11], complex spectra for large molecules[12], and is not ideal for samples containing water.[12][13] | Lower sensitivity than other techniques[9][10], expensive instrumentation, requires deuterated solvents, and can be complex to interpret.[8][14] |
The Power of Synergy
The true power in structure elucidation comes from the synergistic use of NMR and IR.[14] IR spectroscopy provides a quick survey of the functional groups present, which serves as a set of essential constraints for assembling the structural puzzle. NMR then provides the detailed atomic-level connectivity to build the complete molecular framework.
For instance, an IR spectrum might show a strong absorption at ~1700 cm⁻¹, indicating a carbonyl (C=O) group, and another broad peak around 3300 cm⁻¹, suggesting an alcohol (O-H) group.[15] This immediately tells the chemist that the molecule is likely a hydroxy ketone or a carboxylic acid. ¹H and ¹³C NMR would then be used to determine the exact arrangement of the carbon and hydrogen atoms, revealing the connectivity between the carbonyl and hydroxyl groups and the structure of the rest of the molecule. This combined approach significantly enhances the reliability of the final structural assignment.[14][16]
Experimental Protocols: A Self-Validating System
Scientific trustworthiness is built on robust and reproducible methodologies. The following protocols represent standard, field-proven procedures for preparing samples for NMR and IR analysis.
Protocol 1: NMR Sample Preparation (Solution State)
The goal of NMR sample preparation is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[17]
Causality Behind Choices:
-
Deuterated Solvents: Solvents where hydrogen (¹H) is replaced with deuterium (²H) are used for two primary reasons. First, the intense signal from a standard protonated solvent would overwhelm the analyte signals. Second, the deuterium signal is used by the spectrometer to "lock" the magnetic field, compensating for drift and ensuring high resolution.[18]
-
Sample Concentration: The concentration must be sufficient for a good signal-to-noise ratio but not so high as to cause aggregation or exchange effects. Typically, 5-25 mg is required for ¹H NMR of small molecules.[18][19]
Step-by-Step Methodology:
-
Select a Solvent: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample.[20]
-
Dissolve the Sample: In a small, clean vial, weigh 5-25 mg of the solid sample (or use ~10 mg of a liquid).[19][20] Add approximately 0.6-0.7 mL of the deuterated solvent.[17] Gently swirl to dissolve.
-
Filter the Sample: To remove any insoluble impurities, draw the solution into a Pasteur pipette that has a small plug of cotton or glass wool at its neck.[20]
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube. The optimal sample height should be around 4-5 cm (approx. 0.55-0.7 mL).[17][18]
-
Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.[19]
Protocol 2: IR Sample Preparation (KBr Pellet for Solids)
This is a common method for analyzing solid samples. The analyte is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to IR radiation.
Causality Behind Choices:
-
KBr Matrix: KBr is used because it is an ionic salt that does not have covalent bonds that would absorb in the mid-IR region, thus providing a clear background.[21]
-
Grinding: The sample must be ground to a fine powder to minimize light scattering (the Christiansen effect), which can distort the spectrum. The particle size should be smaller than the wavelength of the IR radiation.
-
Anhydrous Conditions: KBr is hygroscopic. Any absorbed water will show a strong, broad O-H absorption band in the spectrum, potentially obscuring sample peaks.[12] Therefore, the KBr must be thoroughly dried.
Step-by-Step Methodology:
-
Prepare Materials: Use spectroscopic grade, dry KBr. Dry it in an oven at ~110°C for several hours and store it in a desiccator.
-
Weigh Sample and KBr: Weigh approximately 1-2 mg of the solid sample and 200-300 mg of the dry KBr.[21]
-
Grind the Mixture: Add the sample and KBr to a clean agate mortar and pestle. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder.[21]
-
Press the Pellet: Transfer a portion of the powder to a pellet press die. Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[21]
-
Mount and Analyze: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer for analysis. A good pellet should be visually uniform and have a transmittance of over 75% in regions without sample absorption.[21]
Data Interpretation and Visualization
The final step is the interpretation of the acquired spectra. The following workflow outlines the logical process for combining data from both techniques.
Sources
- 1. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. pharmdguru.com [pharmdguru.com]
- 4. IR and NMR spectroscopy | PPTX [slideshare.net]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. Applications of IR (Infrared) Spectroscopy in Pharmaceutical Industry | PPTX [slideshare.net]
- 7. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]
- 8. azooptics.com [azooptics.com]
- 9. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 10. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are the limitations of Infrared Spectroscopy class 12 chemistry CBSE [vedantu.com]
- 12. What are the limitations of Infrared Spectroscopy ? - askIITians [askiitians.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 15. pharmacy180.com [pharmacy180.com]
- 16. openreview.net [openreview.net]
- 17. organomation.com [organomation.com]
- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 19. scribd.com [scribd.com]
- 20. ocw.mit.edu [ocw.mit.edu]
- 21. brainkart.com [brainkart.com]
A Comparative Guide to the Reactivity of 2-Bromo- vs. 4-Bromophenylacetonitrile Derivatives
Introduction: Beyond Isomeric Similarity
In the landscape of synthetic organic chemistry, 2-bromophenylacetonitrile and 4-bromophenylacetonitrile are indispensable building blocks, frequently employed in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] While structurally similar, the positional difference of the bromine atom relative to the cyanomethyl group imparts dramatically different electronic and steric properties. This guide provides an in-depth comparison of their reactivity, moving beyond catalog specifications to offer field-proven insights and experimental rationale. Understanding these nuances is critical for researchers and drug development professionals to optimize reaction conditions, predict outcomes, and select the appropriate isomer for their synthetic strategy.
This analysis will dissect the inherent structural properties of each isomer and correlate them to their performance in key synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.
Dissecting the Isomers: A Structural and Electronic Analysis
The reactivity of an aryl halide is fundamentally governed by the electronic environment of the aromatic ring and the steric accessibility of the carbon-halogen bond.
1.1. Electronic Effects: An Interplay of Induction and Resonance
Both the bromo and cyanomethyl substituents influence the electron density of the phenyl ring.
-
Cyano Group (-CH₂CN): While the methylene spacer (-CH₂) isolates the cyano group's powerful resonance-withdrawing (-M) effect from the ring, the nitrile itself is strongly electronegative. The primary influence of the cyanomethyl group on the ring is a moderate electron-withdrawing inductive effect (-I).[3][4]
-
Bromo Group (-Br): The bromine atom exerts two opposing effects: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker electron-donating resonance effect (+M) via its lone pairs. Overall, halogens are considered deactivating groups in the context of electrophilic aromatic substitution.[3][5]
In 4-bromophenylacetonitrile , these effects are relatively straightforward. The bromine's inductive effect deactivates the ring, and its position does not create significant electronic strain or unusual polarization of the C-Br bond.
In 2-bromophenylacetonitrile , the proximity of the two electron-withdrawing groups creates a more polarized system. The C-Br bond is influenced more strongly by the adjacent cyanomethyl group, but the most significant differentiator is not electronic, but steric.
Caption: Electronic influence of substituents on the isomeric bromophenylacetonitriles.
1.2. Steric Hindrance: The Decisive Factor
The most critical difference between the two isomers is the steric environment around the C-Br bond.
-
4-Bromophenylacetonitrile: The bromine atom is in the para position, making it sterically unencumbered and highly accessible to incoming reagents or catalyst complexes.
-
2-Bromophenylacetonitrile: The bromine atom is in the ortho position, immediately adjacent to the cyanomethyl group. This proximity creates significant steric hindrance, shielding the C-Br bond and impeding the approach of bulky reagents.[6][7] This steric clash is the primary determinant of its lower reactivity in many transformations, particularly those involving large catalyst complexes.
Comparative Reactivity in Key Transformations
The electronic and steric differences manifest directly in the outcomes of common synthetic reactions.
2.1. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
These reactions are cornerstones of modern synthesis for forming C-C and C-N bonds.[8][9] The universal mechanism involves an initial oxidative addition of the aryl halide to a Pd(0) complex.[10][11] This step is highly sensitive to steric hindrance.
-
4-Bromophenylacetonitrile (Higher Reactivity): The exposed C-Br bond allows for facile oxidative addition of the palladium catalyst. This isomer is an excellent substrate for a wide range of coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations, typically proceeding under standard conditions with high yields.[1][12][13]
-
2-Bromophenylacetonitrile (Lower Reactivity): The ortho-cyanomethyl group sterically blocks the trajectory required for the bulky palladium-ligand complex to engage in oxidative addition with the C-Br bond.[6] Consequently, harsher reaction conditions are often required, such as higher temperatures, increased catalyst loading, or the use of specialized, sterically demanding ligands (e.g., Buchwald's biaryl phosphine ligands) designed to overcome this hindrance.[14][15] Even with these measures, yields may be lower compared to its para-isomer.
Caption: SNAr mechanism highlighting stabilization by the para-cyano group.
2.3. Reactions at the Benzylic Position
The protons on the carbon adjacent to the phenyl ring (the benzylic position) exhibit enhanced reactivity due to the ability of the aromatic ring to stabilize radicals, cations, or anions at this position. [16][17] The electronic differences between the 2-bromo and 4-bromo substituents are expected to have a minor, but measurable, effect on the acidity of the benzylic protons. The greater inductive pull from the proximate 2-bromo substituent might slightly increase the acidity of the benzylic protons in 2-bromophenylacetonitrile compared to the 4-bromo isomer. However, for most synthetic applications involving deprotonation at this center, this difference is unlikely to be a deciding factor, as both are readily deprotonated by common bases.
Summary of Comparative Reactivity
The following table summarizes the expected reactivity trends based on the structural and electronic analysis.
| Reaction Type | 4-Bromophenylacetonitrile (Para) | 2-Bromophenylacetonitrile (Ortho) | Causality |
| Pd-Catalyzed Coupling | High Reactivity | Low Reactivity | Steric hindrance from the ortho-cyanomethyl group impedes the oxidative addition of the Pd catalyst. [6] |
| Buchwald-Hartwig Amination | High Reactivity | Low Reactivity | Steric hindrance significantly slows the C-N coupling. [9][13]Specialized ligands may be required. |
| Nucleophilic Aromatic Sub. | High Reactivity | Moderate to High Reactivity | Both are activated by the cyano group. The para isomer offers better accessibility for the nucleophile. [18] |
| Benzylic Deprotonation | Readily Deprotonated | Readily Deprotonated | Minor electronic differences; both are highly acidic due to the adjacent CN and phenyl groups. [17] |
Experimental Protocols: A Case Study in Suzuki-Miyaura Coupling
To provide a practical context, the following self-validating protocols for a Suzuki-Miyaura coupling reaction are presented. The choice of conditions reflects the anticipated difference in reactivity. The success of the reaction under the specified conditions serves as validation for the principles discussed.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromophenylacetonitrile (Standard Conditions)
-
Objective: To synthesize 4'-methyl-[1,1'-biphenyl]-4-acetonitrile.
-
Rationale: The high reactivity of the 4-bromo isomer allows for the use of standard, robust catalyst systems like Pd(PPh₃)₄ under relatively mild conditions. [19][20]* Methodology:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromophenylacetonitrile (1.0 mmol, 1.0 equiv.), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Add anhydrous toluene (5 mL) and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2 mL).
-
Heat the biphasic mixture to 90 °C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and transfer to a separatory funnel.
-
Wash the organic layer with water (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
-
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromophenylacetonitrile (Forced Conditions)
-
Objective: To synthesize 2'-methyl-[1,1'-biphenyl]-2-acetonitrile.
-
Rationale: The steric hindrance of the 2-bromo isomer necessitates a more active catalyst system and potentially higher temperatures to drive the sluggish oxidative addition step. A modern catalyst system using a bulky, electron-rich phosphine ligand is chosen. [21]* Methodology:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 2-bromophenylacetonitrile (1.0 mmol, 1.0 equiv.), 4-methylphenylboronic acid (1.5 mmol, 1.5 equiv.), and powdered, anhydrous potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv.).
-
In a separate vial, pre-form the catalyst by mixing tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%) and a sterically demanding ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 8 mol%) in anhydrous dioxane (2 mL) and stirring for 10 minutes.
-
Transfer the active catalyst solution to the Schlenk flask containing the reagents.
-
Heat the mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
While 2- and 4-bromophenylacetonitrile are isomers, they are not interchangeable in synthesis. 4-Bromophenylacetonitrile is the superior substrate for transformations targeting the C-Br bond, especially in sterically sensitive reactions like palladium-catalyzed cross-couplings. Its unhindered nature ensures predictable, high-yielding reactions under standard conditions. Conversely, 2-bromophenylacetonitrile 's reactivity at the C-Br bond is significantly attenuated by steric hindrance, often requiring specialized catalysts and more forceful conditions. However, both isomers are highly activated towards nucleophilic aromatic substitution. The choice between them must be a deliberate one, guided by the specific reaction planned, with a clear understanding of the steric and electronic principles that govern their distinct chemical behavior.
References
-
Quick Company (2016). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Quick Company. [Link]
-
Chemistry LibreTexts (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Wikipedia (2024). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
-
Chemistry LibreTexts (2020). 17.2: Palladium catalyzed couplings. [Link]
-
The Royal Swedish Academy of Sciences (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link]
-
Wikipedia (2024). Suzuki reaction. [Link]
-
Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]
-
Quora (2018). Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions?. [Link]
-
BYJU'S (n.d.). Nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Wikipedia (2024). Nucleophilic aromatic substitution. [Link]
-
Chemistry Steps (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]
-
Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Chemistry Steps (n.d.). Reactions at the Benzylic Position. [Link]
-
ResearchGate (n.d.). Suzuki cross-coupling of 2-bromobenzonitrile with p-tolyl boronic acid.... [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nobelprize.org [nobelprize.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for Cross-Coupling with 2-(2-Bromophenyl)-2-methylpropanenitrile
Introduction: Navigating the Challenge of Steric Hindrance
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable efficiency and functional group tolerance.[1][2] These transformations, recognized with the 2010 Nobel Prize in Chemistry, are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
However, the impressive scope of these reactions is often tested by substrates bearing significant steric encumbrance. The molecule 2-(2-Bromophenyl)-2-methylpropanenitrile serves as a perfect exemplar of such a challenge. The quaternary carbon center adjacent to the aryl bromide creates a sterically demanding environment that can severely impede the elementary steps of the catalytic cycle, leading to low yields or complete reaction failure with conventional catalysts.[5][6]
This guide provides an in-depth comparison of advanced palladium catalyst systems specifically designed to overcome these steric barriers. We will delve into the mechanistic rationale behind their efficacy, present comparative data to guide your selection, and provide a detailed experimental protocol for a successful cross-coupling reaction.
The Mechanistic Hurdle: Why Steric Bulk Matters
To select the right catalyst, we must first understand the problem. The canonical palladium-catalyzed cross-coupling cycle involves three key steps: oxidative addition, transmetalation (for Suzuki coupling) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.[7][8] Steric hindrance, particularly from the neopentyl-like group in our target substrate, creates bottlenecks at the first and last stages of this cycle.
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-bromine bond is sterically hindered. The bulky catalyst must approach the C-Br bond, a process impeded by the large gem-dimethyl group. This can dramatically slow the reaction, often making it the rate-limiting step.[5][9]
-
Reductive Elimination: The final, product-forming step requires the two coupling partners (the aryl group and the nucleophile's organic fragment) to be in close proximity within the palladium coordination sphere. The steric bulk of the substrate disfavors the conformation required for this bond formation, hindering the release of the product and regeneration of the active Pd(0) catalyst.[5]
To overcome these challenges, catalyst systems must employ ligands that are both bulky enough to promote reductive elimination and sufficiently electron-rich to facilitate oxidative addition.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Comparative Analysis of High-Performance Palladium Catalysts
The choice of ligand is paramount for coupling sterically hindered substrates. Modern catalysis has moved beyond simple phosphines to highly engineered ligands that create a reactive and stable catalytic environment. We will compare three leading classes of catalyst systems.
Buchwald Biaryl Phosphine Ligands & Palladacycle Precatalysts
Developed by the Buchwald group, dialkylbiaryl phosphine ligands are arguably the most powerful and versatile for challenging cross-couplings.[10][11]
-
Key Features: These ligands, such as XPhos , SPhos , and BrettPhos , feature a biaryl backbone that positions a bulky and electron-rich dialkylphosphine (e.g., dicyclohexylphosphine or di-tert-butylphosphine) directly over the palladium center. This architecture is crucial for promoting the difficult reductive elimination step.[10][12]
-
Precatalysts: The use of air- and moisture-stable palladacycle precatalysts (e.g., G2, G3, G4) is highly recommended.[11] These ensure the reliable and efficient in situ formation of the active, monoligated Pd(0) species, which is critical for reproducibility and high catalyst turnover.[11][12] The G3 and G4 precatalysts are particularly effective as they can accommodate very bulky ligands and are highly soluble.[11]
-
Causality: The steric bulk of the ligand forces the coupling partners into a productive orientation for reductive elimination, while the strong electron-donating character of the phosphine accelerates the oxidative addition step.
PEPPSI™ N-Heterocyclic Carbene (NHC) Catalysts
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by the Organ group, utilize N-Heterocyclic Carbenes (NHCs) as supporting ligands.[13]
-
Key Features: NHCs are powerful σ-donors that form very strong bonds with palladium, creating highly stable and active catalysts.[13] For sterically demanding substrates, variants with bulky substituents on the NHC, such as PEPPSI-IPr and especially PEPPSI-IPent , are required.[14][15]
-
Precatalysts: The PEPPSI architecture is itself a well-defined, air-stable Pd(II) precatalyst.[13] The 3-chloropyridine "throw-away" ligand enhances stability for storage but is easily displaced to initiate the catalytic cycle.
-
Causality: The extreme steric bulk of ligands like IPent is highly effective at promoting reductive elimination for tetra-ortho-substituted biaryl synthesis.[15] The robust Pd-NHC bond prevents catalyst decomposition, making them suitable for challenging reactions that require higher temperatures.[16]
Josiphos Ferrocene-Based Ligands
Josiphos ligands are a family of chiral, bidentate diphosphines built on a ferrocene scaffold.[17][18]
-
Key Features: These ligands possess a unique, rigid structure with tunable steric and electronic properties based on the phosphine substituents.[17] This modularity allows for fine-tuning to specific substrate pairings.[19]
-
Precatalysts: Josiphos ligands are typically combined with simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ to generate the active catalyst in situ.
-
Causality: The structural features of the Josiphos ligand, including the steric bulk and the specific substituents on the phosphino groups, greatly influence the catalytic activity.[19] They have shown efficacy in various palladium-catalyzed processes, including couplings that are sensitive to ligand structure.[17][18]
Performance Summary Table
| Catalyst System | Ligand Type | Common Precatalyst | Typical Base | Typical Solvent(s) | Key Advantages |
| Buchwald Ligands | Bulky, Electron-Rich Biaryl Monophosphine (e.g., XPhos, SPhos) | G3 or G4 Palladacycle | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | Extremely high activity for hindered substrates; broad substrate scope; reliable catalyst generation.[6][10][11] |
| PEPPSI™ Catalysts | Bulky N-Heterocyclic Carbene (NHC) (e.g., PEPPSI-IPent) | Self-contained Precatalyst | K₃PO₄, NaOtBu | Toluene, Dioxane, DME | Excellent thermal stability; air- and moisture-stable; highly effective for tetra-ortho-substituted products.[13][14][15] |
| Josiphos Ligands | Ferrocene-Based Diphosphine (e.g., PPF-t-Bu) | Pd(OAc)₂, Pd₂(dba)₃ | K₂CO₃, CsF | Toluene, THF | Highly tunable steric and electronic properties; rigid backbone can enforce productive geometry.[17][19] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, employing a state-of-the-art Buchwald catalyst system. This system is chosen for its proven reliability and high performance in sterically demanding couplings.[6]
Rationale for Component Selection:
-
Catalyst: XPhos Pd G3 is selected. XPhos provides the necessary steric bulk and electron-donating properties.[10] The G3 precatalyst ensures efficient and reproducible generation of the active Pd(0)-L species at room temperature with a weak base.[11]
-
Base: K₃PO₄ is a moderately strong, non-nucleophilic base that is highly effective in Suzuki couplings.[6] Its use avoids potential side reactions like hydrolysis of the nitrile functional group, which could occur with stronger bases like alkoxides.
-
Solvent: A mixture of Toluene and water is used. Toluene is an excellent solvent for the organic components, while the presence of water is often beneficial for dissolving the phosphate base and facilitating the transmetalation step.[3]
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
XPhos Pd G3 (Sigma-Aldrich Cat. No. 762881 or equivalent) (0.01 - 0.02 equiv)
-
Toluene (ACS grade, degassed)
-
Water (Deionized, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Scientist's Note: Performing this addition in a glovebox is ideal. If not available, work quickly in the open and immediately proceed to the next step. The precatalyst is air-stable, but the active catalyst is not.[11]
-
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Scientist's Note: Oxygen can lead to the formation of Pd(II) species that cause homocoupling of the boronic acid, a common side reaction.[20]
-
-
Solvent Addition: Prepare a degassed 10:1 mixture of toluene:water by bubbling argon through the solvents for at least 20 minutes. Add the solvent mixture to the flask via syringe to achieve a final substrate concentration of approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Scientist's Note: Vigorous stirring is important, especially in biphasic systems, to ensure efficient mixing and mass transfer between the phases.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion
The cross-coupling of sterically demanding substrates like this compound is a formidable but solvable challenge. Success hinges on moving beyond standard catalysts to specialized systems designed to accelerate the turnover-limiting steps of oxidative addition and reductive elimination. Buchwald biaryl phosphine systems, particularly when used with palladacycle precatalysts, offer a robust and highly active solution. For reactions requiring extreme thermal stability or for the synthesis of exceptionally hindered products, the bulky NHC ligands of PEPPSI-type catalysts provide a powerful alternative. By understanding the mechanistic underpinnings of these advanced catalysts, researchers can confidently select the optimal system to drive their challenging synthetic transformations forward.
References
-
Title: Studies on the 1,2-Migrations in Pd-Catalyzed Negishi Couplings with JosiPhos Ligands Source: ResearchGate URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
-
Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]
-
Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: Organic Chemistry Data URL: [Link]
-
Title: Josiphos ligands Source: Grokipedia URL: [Link]
-
Title: Palladacycles as Efficient Precatalysts for Negishi and Buchwald-Hartwig Amination Reactions Source: ResearchGate URL: [Link]
-
Title: Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex Source: Organic Chemistry Portal URL: [Link]
-
Title: A Comparative Ancillary Ligand Survey in Palladium‐Catalyzed C–O Cross‐Coupling of Primary and Secondary Aliphatic Alcohols Source: OUCI URL: [Link]
-
Title: Buchwald–Hartwig Amination Source: ResearchGate URL: [Link]
-
Title: Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts Source: Journal of the American Chemical Society URL: [Link]
-
Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]
-
Title: PEPPSI™-IPent for Demanding Cross-Coupling Reactions Source: Merck Millipore URL: [Link]
-
Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: PMC - NIH URL: [Link]
-
Title: PEPPSI Source: Wikipedia URL: [Link]
-
Title: Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction Source: DSpace@MIT URL: [Link]
-
Title: Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors Source: PMC - PubMed Central URL: [Link]
-
Title: Josiphos ligands Source: Wikipedia URL: [Link]
-
Title: Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands Source: PMC - NIH URL: [Link]
-
Title: Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Study of mechanistic pathways in cross-linking reactions with palladium Source: Zenodo URL: [Link]
-
Title: Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction Source: Wiley Online Library URL: [Link]
-
Title: Palladium catalyzed C-C and C-N bond forming reactions: An update on the synthesis of pharmaceuticals from 2015-2020 Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds Source: PubMed URL: [Link]
-
Title: Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions Source: The Journal of Physical Chemistry Letters - ACS Publications URL: [Link]
-
Title: Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis Source: MDPI URL: [Link]
-
Title: Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls Source: PubMed URL: [Link]
-
Title: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II Source: YorkSpace URL: [Link]
-
Title: RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 10. research.rug.nl [research.rug.nl]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEPPSI - Wikipedia [en.wikipedia.org]
- 14. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [merckmillipore.com]
- 15. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 17. grokipedia.com [grokipedia.com]
- 18. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Yoneda Labs [yonedalabs.com]
A Comparative Guide to Modern Synthesis of 2-Aryl-2-methylpropanenitriles
The 2-aryl-2-methylpropanenitrile scaffold is a crucial structural motif in medicinal chemistry and materials science. Its quaternary carbon center imparts unique steric and electronic properties, making it a valuable building block for a range of applications, including the synthesis of pharmaceuticals like Verapamil and Naproxen.[1][2] Traditionally, the synthesis of these sterically hindered nitriles has relied on methods that often require harsh conditions, toxic cyanide sources, and multi-step sequences. However, recent advancements in catalysis have opened up several milder and more efficient alternative routes.
This guide provides a comparative overview of three prominent modern synthetic strategies for accessing 2-aryl-2-methylpropanenitriles: Lewis acid-catalyzed dehydroxylative cyanation, photoredox-catalyzed deoxycyanation, and nickel-catalyzed transfer hydrocyanation. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data.
Lewis Acid-Catalyzed Dehydroxylative Cyanation of Tertiary Alcohols
This method has emerged as a powerful and direct approach for the synthesis of 2-aryl-2-methylpropanenitriles from readily available tertiary benzylic alcohols. The core principle involves the activation of the hydroxyl group by a Lewis acid, facilitating its departure to form a stabilized carbocation, which is then trapped by a cyanide source.
Mechanistic Rationale
The success of this reaction hinges on the ability of the Lewis acid to coordinate to the hydroxyl group, transforming it into a better leaving group. Upon departure of the activated hydroxyl group (as water), a tertiary benzylic carbocation is formed. The stability of this intermediate is crucial and is enhanced by the adjacent aryl group through resonance. This stabilized carbocation is then readily attacked by a nucleophilic cyanide source, typically trimethylsilyl cyanide (TMSCN), to afford the desired product.
The choice of Lewis acid is critical and can influence reaction efficiency and substrate scope. Indium(III) bromide (InBr₃) and tris(pentafluorophenyl)borane (B(C₆F₅)₃) are among the most effective catalysts for this transformation.[1][2][3]
Workflow: Lewis Acid-Catalyzed Dehydroxylative Cyanation
Sources
- 1. Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 [organic-chemistry.org]
- 2. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Mechanistic Pathways of ortho-Bromophenyl Nitrile Cyclization
For Researchers, Scientists, and Drug Development Professionals
The intramolecular cyclization of ortho-bromophenyl nitriles is a cornerstone in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and bioactive molecules. The transformation of a readily available starting material into complex polycyclic architectures offers an efficient and atom-economical approach to drug discovery and development. This guide provides a comparative analysis of the primary mechanistic pathways for this cyclization: radical, transition-metal-catalyzed (palladium and copper), and base-mediated reactions. By understanding the underlying mechanisms, researchers can make informed decisions about the most suitable method for their specific synthetic challenges.
Radical Cyclization: A Classic Approach with Modern Refinements
Radical cyclizations have long been a powerful tool for the formation of C-C and C-heteroatom bonds. In the context of ortho-bromophenyl nitriles, the reaction typically proceeds via the generation of an aryl radical, which then undergoes an intramolecular addition to the nitrile moiety.
Mechanistic Rationale
The generally accepted mechanism for the radical cyclization of an ortho-bromophenyl nitrile tethered to a suitable radical acceptor (e.g., an alkene or another aromatic ring) involves three key steps:
-
Initiation: Homolytic cleavage of the C-Br bond to generate an aryl radical. This is often achieved using a radical initiator such as AIBN (azobisisobutyronitrile) in the presence of a reducing agent like tributyltin hydride (Bu₃SnH). More modern, "tin-free" methods utilize visible-light photoredox catalysis to generate the radical under milder conditions[1].
-
Propagation: The aryl radical undergoes an intramolecular cyclization onto the nitrile group. This step is typically fast and highly regioselective.
-
Termination: The resulting imidoyl radical is then quenched, often by abstracting a hydrogen atom from the tin hydride or another hydrogen source, to afford the final product and regenerate the chain-carrying radical.
The choice of initiator and reaction conditions is critical to the success of the cyclization, as side reactions such as intermolecular reactions or reduction of the starting material can compete with the desired intramolecular process.
Experimental Workflow: Tin-Free Radical Cyclization
Caption: Workflow for a typical visible-light-mediated tin-free radical cyclization.
Comparative Performance
| Feature | Radical Cyclization |
| Reaction Conditions | Typically requires a radical initiator (e.g., AIBN) and a reducing agent (e.g., Bu₃SnH), or a photocatalyst and light source. Often requires inert atmosphere. |
| Substrate Scope | Broad substrate scope, tolerant of many functional groups. |
| Yields | Can be high, but are sensitive to reaction conditions and substrate structure. |
| Key Advantages | Good functional group tolerance, can be performed under relatively mild conditions (especially photoredox methods). |
| Key Disadvantages | Stoichiometric use of toxic tin reagents in classical methods. Photoredox methods can be sensitive to light and oxygen. |
Transition-Metal-Catalyzed Cyclization: A Versatile and Efficient Approach
Palladium and copper catalysts have emerged as powerful tools for the intramolecular cyclization of ortho-bromophenyl nitriles, offering high efficiency and selectivity.
Palladium-Catalyzed Cyclization
Palladium-catalyzed reactions, particularly those involving C-N bond formation (Buchwald-Hartwig amination), are highly effective for the synthesis of nitrogen heterocycles.
2.1.1. Mechanistic Insights
The catalytic cycle for the palladium-catalyzed intramolecular cyclization of an ortho-bromophenyl nitrile with a tethered amine is generally believed to proceed as follows:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the ortho-bromophenyl nitrile to form a Pd(II) intermediate.
-
Ligand Exchange/Deprotonation: The tethered amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the cyclized product and regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the success of this reaction, as it influences the rate of both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are commonly employed.
Catalytic Cycle: Palladium-Catalyzed Intramolecular C-N Coupling
Caption: Proposed catalytic cycle for Pd-catalyzed intramolecular amination.
Copper-Catalyzed Cyclization
Copper-catalyzed cyclizations, often referred to as Ullmann-type couplings, provide a cost-effective alternative to palladium-catalyzed methods.
2.2.1. Mechanistic Considerations
While the precise mechanism of copper-catalyzed C-N bond formation is still a subject of debate, a plausible pathway for the intramolecular cyclization of an ortho-bromophenyl nitrile with a tethered amine involves:
-
Coordination: The copper catalyst (typically Cu(I)) coordinates to both the aryl bromide and the amine.
-
Oxidative Addition/Sigma-Bond Metathesis: The C-Br bond is activated, leading to the formation of a copper-aryl intermediate.
-
Reductive Elimination: The C-N bond is formed, affording the cyclized product and regenerating the active copper species.
Ligandless conditions or the use of simple, inexpensive ligands like 1,10-phenanthroline are often effective. The presence of a base is essential to deprotonate the amine nucleophile. A recent study has proposed a mechanism for the synthesis of benzimidazoles from o-bromoarylamines and nitriles where the amine is first deprotonated, followed by reaction with the nitrile and subsequent copper-catalyzed C-N bond formation.[2]
Comparative Performance of Transition-Metal-Catalyzed Methods
| Feature | Palladium-Catalyzed | Copper-Catalyzed |
| Reaction Conditions | Typically requires a phosphine ligand and a base, often at elevated temperatures. | Often ligand-free or with simple ligands, requires a base, and can sometimes be performed under milder conditions. |
| Substrate Scope | Very broad, highly tolerant of functional groups. | Good substrate scope, but can be more sensitive to steric hindrance and electronic effects. |
| Yields | Generally high to excellent. | Good to excellent, but can be more variable than palladium. |
| Key Advantages | High reliability, broad applicability, and well-understood mechanisms. | Lower catalyst cost, often milder conditions, and environmentally more benign. |
| Key Disadvantages | High cost of palladium and ligands. | Mechanisms can be less understood, and catalyst deactivation can be an issue. |
Base-Mediated Cyclization: A Metal-Free Alternative
In certain cases, the cyclization of ortho-bromophenyl nitriles can be achieved without the need for a transition metal catalyst, relying instead on the use of a strong base.
Mechanistic Pathway
Base-mediated cyclizations of ortho-halobenzonitriles often proceed through an anionic or a benzyne intermediate, depending on the substrate and reaction conditions. For substrates with an acidic proton alpha to the nitrile, a strong base can generate a carbanion, which then acts as a nucleophile in an intramolecular substitution of the aryl bromide.
A plausible mechanism involves:
-
Deprotonation: A strong base (e.g., NaH, KHMDS) removes a proton from the carbon alpha to the nitrile group, generating a stabilized carbanion.
-
Intramolecular Nucleophilic Aromatic Substitution (SNAAr): The carbanion attacks the carbon bearing the bromine atom, displacing the bromide and forming the new ring.
The feasibility of this pathway is highly dependent on the acidity of the proton alpha to the nitrile and the ability of the resulting carbanion to adopt a conformation suitable for intramolecular attack.
Comparative Performance
| Feature | Base-Mediated Cyclization |
| Reaction Conditions | Requires a strong base and often elevated temperatures. |
| Substrate Scope | Generally limited to substrates with an acidic proton alpha to the nitrile. |
| Yields | Can be moderate to good for suitable substrates. |
| Key Advantages | Avoids the use of expensive and potentially toxic transition metals. |
| Key Disadvantages | Limited substrate scope, requires strongly basic conditions which may not be compatible with all functional groups. |
Experimental Protocols
General Procedure for Tin-Free Radical Cyclization
To a solution of the ortho-bromophenyl nitrile substrate (1.0 equiv) in degassed DMF (0.1 M) is added a photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ (1-5 mol%)) and a tertiary amine base (e.g., diisopropylethylamine, 2.0-3.0 equiv). The reaction mixture is sparged with an inert gas (e.g., argon) for 15-20 minutes and then irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Palladium-Catalyzed Intramolecular Amination
A mixture of the ortho-bromophenyl nitrile substrate (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent (e.g., toluene or dioxane, 0.1 M) is added, and the reaction mixture is heated to 80-110 °C for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
General Procedure for Copper-Catalyzed Intramolecular Amination
In a reaction tube, the ortho-bromophenyl nitrile substrate (1.0 equiv), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (if necessary, e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) are combined. The tube is sealed, evacuated, and backfilled with an inert gas. A polar aprotic solvent (e.g., DMSO or DMF, 0.1 M) is added, and the mixture is heated to 100-130 °C for 24-48 hours. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.[2]
Conclusion
The choice of method for the cyclization of ortho-bromophenyl nitriles depends on a variety of factors, including the specific substrate, the desired functional group tolerance, and cost considerations.
-
Radical cyclizations , particularly modern photoredox methods, offer excellent functional group tolerance and mild reaction conditions, making them attractive for complex molecule synthesis.
-
Palladium-catalyzed cyclizations are highly reliable and versatile, with a broad substrate scope and generally high yields, though the cost of the catalyst can be a drawback.
-
Copper-catalyzed cyclizations present a more economical and environmentally friendly alternative to palladium, with good to excellent yields for many substrates.
-
Base-mediated cyclizations are a valuable metal-free option for specific substrates possessing an acidic proton alpha to the nitrile group.
By carefully considering the mechanistic nuances and comparative performance of these methods, researchers can strategically select the optimal conditions to achieve their synthetic goals in the development of novel therapeutics and other valuable chemical entities.
References
- Pearson, D. L., et al. (2014). Palladium-catalysed picolinamide-directed sequential C–H functionalization reactions for the synthesis of phenanthridines.
- McBurney, R. T., et al. (2014). Synthesis of 3-substituted 6-methylphenanthridines via photoinduced generation of iminyl radicals from oxime carbonates. Beilstein Journal of Organic Chemistry, 10, 2816-2822.
- Deb, I., & Yoshikai, N. (2012). Iron-Catalyzed Intramolecular N-Arylation of O-Acetyloximes for the Synthesis of 6-Substituted Phenanthridines. Organic Letters, 14(24), 6246-6249.
- Rodriguez, N., & Walton, J. C. (2010). Iminyl radical cyclizations onto arenes. Part 1: synthesis of phenanthridines. Organic & Biomolecular Chemistry, 8(15), 3445-3454.
- Fleming, F. F., & Wei, Y. (2021). Polar-Radical Cyclization Cascades with Magnesiated Nitriles. Organic Letters, 23(15), 5899-5903.
- Jasperse, C. P., Curran, D. P., & Fevig, T. L. (1991). Radical cyclizations in total synthesis. Chemical Reviews, 91(6), 1237-1286.
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
- Thorpe, J. F. (1904). CLXXIX.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1740.
- Lafzi, F., et al. (2023). DFT energy calculation for radical cyclization onto nitrile group.
- Darmency, V., & Renaud, P. (2005). Tin-free radical reactions mediated by organoboron compounds. Topics in Current Chemistry, 263, 71-104.
- Bailey, W. F., et al. (2002).
- Singh, P. P., et al. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Advances, 14(10), 6965-6973.
Sources
A Comparative Guide to the Characterization of Impurities in 2-(2-Bromophenyl)-2-methylpropanenitrile
This guide provides a comprehensive comparison of analytical methodologies for the identification, quantification, and structural elucidation of impurities in 2-(2-Bromophenyl)-2-methylpropanenitrile. As a critical intermediate or active pharmaceutical ingredient (API) in drug development, ensuring its purity is paramount to the safety and efficacy of the final drug product. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed protocols grounded in established scientific principles and regulatory expectations.
Introduction: The Imperative of Impurity Profiling
In pharmaceutical development, an impurity is any component of a drug substance that is not the chemical entity defined as the drug substance itself.[1] The control of these impurities is a critical issue, with stringent guidelines established by regulatory bodies like the International Council for Harmonisation (ICH).[2][3] According to ICH Q3A(R2) guidelines, any impurity in a new drug substance present at a level greater than 0.1% must be structurally characterized.[1][4]
This compound, with its halogenated aromatic ring and a nitrile functional group, presents a unique analytical challenge. Its synthesis and storage can give rise to a variety of process-related and degradation impurities. A robust, multi-faceted analytical strategy is therefore not just recommended, but essential for regulatory compliance and product safety.[2] This guide compares the principal analytical techniques—HPLC, GC-MS, and NMR—providing the rationale for their application and detailed workflows for a comprehensive characterization strategy.
Section 1: The Impurity Landscape and Forced Degradation
A scientific appraisal of the synthesis and chemical nature of this compound allows us to predict the most likely impurities.[4]
-
Process-Related Impurities: These can include unreacted starting materials (e.g., 2-bromobenzonitrile, acetone cyanohydrin), intermediates, and by-products from side reactions. For instance, isomers or dibrominated species could potentially form depending on the synthetic route.
-
Degradation Products: The molecule's functional groups suggest potential degradation pathways. The nitrile group is susceptible to hydrolysis under acidic or basic conditions, potentially forming the corresponding amide or carboxylic acid. The carbon-bromine bond can undergo photolytic cleavage or nucleophilic substitution.
Forced Degradation Studies: A Proactive Approach
To ensure an analytical method is "stability-indicating," it must be able to separate the active ingredient from its degradation products. Forced degradation, or stress testing, is the process of intentionally subjecting the compound to harsh conditions to generate these degradants.[5][6][7] This provides the necessary samples to develop and validate a truly specific analytical method.[8][9]
Typical Forced Degradation Conditions:
| Degradation Type | Experimental Conditions |
|---|---|
| Acid Hydrolysis | 0.1 M to 1.0 M HCl, room temperature or 50-60°C |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH, room temperature or 50-60°C |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature |
| Thermal | Dry heat (e.g., 80-100°C) for an extended period |
| Photolytic | Exposure to UV and visible light (ICH Q1B) |
The goal is to achieve 5-20% degradation; excessive degradation can lead to secondary products that may not be relevant under normal storage conditions.[5][7]
Section 2: The Analytical Toolkit: A Comparative Overview
No single technique can provide all the necessary information for complete impurity characterization. A combination of chromatographic separation and spectroscopic identification is required.[10]
| Technique | Primary Use | Strengths | Limitations |
| HPLC-UV/PDA | Quantification, Purity Assessment, Separation | High precision and accuracy, robust, suitable for non-volatile and thermally labile compounds.[10] | Limited identification capabilities (based on retention time and UV spectra only). |
| GC-MS | Identification & Quantification of Volatile/Semi-Volatile Impurities | Excellent separation for volatile compounds, provides structural information from mass spectra.[11][12] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
| LC-MS | Identification & Preliminary Structural Elucidation | Combines HPLC separation with mass-based identification, providing molecular weight information.[10][13] | Ionization efficiency can vary; may not provide detailed fragmentation for definitive structure. |
| NMR Spectroscopy | Definitive Structural Elucidation | Unambiguous structure determination of isolated impurities, non-destructive.[14][15][16] | Requires relatively pure and concentrated samples (~mg scale), lower sensitivity than MS. |
Section 3: High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC, particularly Reverse-Phase HPLC (RP-HPLC) with UV/Photodiode Array (PDA) detection, is the cornerstone of impurity quantification in pharmaceuticals due to its precision and robustness.[10] A PDA detector is crucial as it allows for peak purity analysis by comparing UV spectra across a single peak.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.[17]
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5-3.0).[18][19]
-
Mobile Phase B: Acetonitrile.[18]
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[19]
-
Column Temperature: 30°C.[19]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm, with PDA scan from 200-400 nm.[19]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of ~1 mg/mL.
-
-
System Suitability:
-
Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.[18]
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
Resolution between the main peak and the closest eluting impurity should be >2.0.
-
Workflow for HPLC-Based Impurity Profiling
Sources
- 1. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 9. rjptonline.org [rjptonline.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. ijcr.info [ijcr.info]
- 18. cipac.org [cipac.org]
- 19. researchgate.net [researchgate.net]
The Evolving Landscape of Androgen Receptor Antagonism: A Comparative Guide to 2-(2-Bromophenyl)-2-methylpropanenitrile Analogs
In the relentless pursuit of more effective treatments for androgen-dependent pathologies, particularly castration-resistant prostate cancer (CRPC), the 2-phenyl-2-methylpropanenitrile scaffold has emerged as a cornerstone for the development of potent, non-steroidal androgen receptor (AR) antagonists. This guide provides an in-depth comparative analysis of Structure-Activity Relationship (SAR) studies centered on 2-(2-Bromophenyl)-2-methylpropanenitrile analogs, offering a critical evaluation of their performance against established and next-generation antiandrogens. We will delve into the causality behind experimental design, present validating experimental data, and provide detailed protocols to empower researchers in this competitive field.
The Rationale for Targeting the Androgen Receptor Beyond the Ligand-Binding Domain
The androgen receptor, a ligand-activated transcription factor, is a critical driver of prostate cancer progression.[1] Traditional non-steroidal antiandrogens, such as bicalutamide, function by competitively inhibiting the binding of androgens to the ligand-binding domain (LBD) of the AR.[2][3] However, the emergence of resistance, often through AR overexpression or mutations in the LBD, has necessitated the development of novel therapeutic strategies.[4] The this compound scaffold represents a significant advancement, giving rise to compounds that exhibit superior potency and efficacy, in some cases, by interacting with the AR in a manner distinct from first-generation antagonists.[5][6]
Comparative Analysis of Lead Analogs: A Data-Driven Perspective
Our investigation focuses on key analogs derived from the this compound core, with a particular emphasis on BMS-641988, a compound that has undergone significant preclinical and early clinical evaluation. We will compare its performance with the first-generation antiandrogen, bicalutamide, and the second-generation standard-of-care, enzalutamide.
In Vitro Potency: A Head-to-Head Comparison
The initial assessment of a novel AR antagonist's potential lies in its ability to bind to the receptor with high affinity and effectively block its transcriptional activity. The following table summarizes the in vitro potency of BMS-641988 in comparison to bicalutamide and enzalutamide.
| Compound | AR Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | Cell Line |
| BMS-641988 | 10 [7] | 56 [7] | MDA-MB-453 |
| Bicalutamide | ~200 (estimated 20-fold lower than BMS-641988)[7] | ~1000[8] | LNCaP |
| Enzalutamide | ~20-40[9] | ~122[8] | LNCaP/AR |
Data presented is compiled from multiple sources and may involve different experimental conditions. Direct comparative studies are ideal for precise evaluation.
As the data clearly indicates, BMS-641988 demonstrates a significantly higher binding affinity for the androgen receptor and is substantially more potent in functional assays compared to the first-generation antiandrogen, bicalutamide.[7] Its potency is comparable to that of enzalutamide, highlighting its potential as a next-generation therapeutic.
In Vivo Efficacy: From Bench to Preclinical Models
The true measure of a drug candidate's promise is its performance in in vivo models that recapitulate human disease. BMS-641988 has been extensively evaluated in prostate cancer xenograft models, where it has demonstrated superior efficacy over bicalutamide.[5][6]
In the CWR-22-BMSLD1 human prostate cancer xenograft model, BMS-641988 exhibited a more profound and sustained tumor growth inhibition compared to bicalutamide, with a gene expression profile more akin to castration.[10] This suggests a more complete blockade of AR signaling. Furthermore, BMS-641988 was effective in tumors that had developed resistance to bicalutamide, a critical finding for its potential clinical application.[6][10]
Pharmacokinetic Profile: A Critical Determinant of Success
A favorable pharmacokinetic profile is paramount for the clinical translation of any drug candidate. Non-steroidal AR ligands have been developed to overcome the limitations of steroidal agents, offering improved pharmacological and pharmacokinetic properties. BMS-641988 has shown promising preclinical pharmacokinetics, with moderate to long half-lives and low clearance in multiple species.[5]
| Parameter | BMS-641988 | Enzalutamide | Bicalutamide |
| Oral Bioavailability | Good (preclinical data)[5] | ~84% (in humans) | Well absorbed orally |
| Half-life (t1/2) | Moderate to long (preclinical)[5] | ~5.8 days (in humans) | ~7 days |
| Protein Binding | Low (>10% free)[5] | High (~97-98%) | High (>96%) |
| Metabolism | Primarily via CYP3A4[7] | Extensively by CYP2C8 and CYP3A4 | Extensively metabolized |
The lower plasma protein binding of BMS-641988 is a noteworthy feature, as a higher fraction of unbound drug is available to exert its pharmacological effect.[5]
Unraveling the Structure-Activity Relationship (SAR)
Caption: Key SAR insights for this compound analogs.
The Androgen Receptor Signaling Pathway: The Battlefield for Antagonists
To appreciate the mechanism of action of these antagonists, a clear understanding of the AR signaling pathway is essential. Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell growth and survival.[1] Non-steroidal antagonists like the this compound analogs competitively block the initial ligand binding step, thereby preventing this cascade of events.
Caption: Simplified Androgen Receptor (AR) signaling pathway and the mechanism of antagonism.
Experimental Protocols: A Guide to Practice
Scientific integrity is built upon reproducible methodologies. Here, we provide detailed, step-by-step protocols for the synthesis of a representative analog and for a key biological assay used in the evaluation of these compounds.
Synthesis of a Representative Analog: (R)-2-(2-bromophenyl)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methylpropanamide
This protocol is adapted from established synthetic routes for similar non-steroidal antiandrogens.
Step 1: Synthesis of 2-(2-bromophenyl)-2-methylpropanoic acid
-
To a solution of 2-bromophenylacetic acid in anhydrous THF at -78°C, add 2.2 equivalents of lithium diisopropylamide (LDA) dropwise.
-
Stir the mixture for 30 minutes at -78°C.
-
Add 2.5 equivalents of methyl iodide and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield 2-(2-bromophenyl)-2-methylpropanoic acid.
Step 2: Amide Coupling
-
To a solution of 2-(2-bromophenyl)-2-methylpropanoic acid in dichloromethane (DCM), add 1.1 equivalents of oxalyl chloride and a catalytic amount of DMF at 0°C.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture in vacuo to obtain the crude acid chloride.
-
Dissolve the acid chloride in DCM and add it dropwise to a solution of 4-amino-2-(trifluoromethyl)benzonitrile and 1.5 equivalents of triethylamine in DCM at 0°C.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to afford the title compound.
Androgen Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of test compounds to the androgen receptor.
Materials:
-
Recombinant human androgen receptor (LBD)
-
[3H]-Mibolerone (radioligand)
-
Test compounds
-
Assay buffer (e.g., TEGM buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4)
-
Scintillation cocktail
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds and the non-radiolabeled competitor (e.g., mibolerone) in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant AR-LBD, and [3H]-mibolerone to each well.
-
Add the serially diluted test compounds or the non-radiolabeled competitor to the respective wells.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Add scintillation cocktail to the wells containing the bound radioligand.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value for each test compound, which represents the concentration required to inhibit 50% of the specific binding of [3H]-mibolerone.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the discovery of highly potent, non-steroidal androgen receptor antagonists. Analogs such as BMS-641988 have demonstrated significant advantages over first-generation antiandrogens in preclinical models, exhibiting superior potency and efficacy. While clinical development of BMS-641988 was halted, the insights gained from its SAR and preclinical evaluation continue to inform the design of next-generation AR antagonists.
The future of AR-targeted therapy for prostate cancer will likely involve a multi-pronged approach, including the development of compounds that can overcome resistance mechanisms, such as AR splice variants that lack the LBD. The principles of rational drug design, guided by a deep understanding of SAR and validated by robust experimental data, as outlined in this guide, will be instrumental in the discovery of these future therapies.
References
- Gao, W., & Dalton, J. T. (2007). Pharmacokinetics and pharmacodynamics of nonsteroidal androgen receptor ligands. Pharmaceutical research, 24(5), 841–851.
- Balog, A., et al. (2015). Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer. ACS medicinal chemistry letters, 6(9), 1019–1024.
- Denmeade, S. R., & Isaacs, J. T. (2002). A history of prostate cancer treatment.
- Jung, M. E., et al. (2010). Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). Journal of medicinal chemistry, 53(7), 2779–2796.
- Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current medicinal chemistry, 7(2), 211–247.
- U.S. Patent No. 7,199,257. (2007). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
- Watson, P. A., Arora, V. K., & Sawyers, C. L. (2015). Emerging mechanisms of resistance to androgen receptor inhibitors in prostate cancer.
- Chinese Patent No. CN106905265A. (2017).
- Attar, R. M., et al. (2009). Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 15(22), 7191–7198.
- Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Retrieved from [A valid URL will be provided when available]
- Lallous, N., et al. (2018). Determining direct binders of the Androgen Receptor using a high-throughput Cellular Thermal Shift Assay. Scientific reports, 8(1), 241.
- ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [A valid URL will be provided when available]
- Grokipedia. (n.d.). BMS-641988. Retrieved from [A valid URL will be provided when available]
- He, C. Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic letters, 24(12), 2145–2148.
- National Center for Biotechnology Information. (n.d.). Androgen receptor. In Gene. Retrieved from [A valid URL will be provided when available]
- Zhang, X., et al. (2016). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Journal of biomolecular structure & dynamics, 34(12), 2596–2606.
- Jung, M. E., et al. (2010). Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). Journal of medicinal chemistry, 53(7), 2779–2796.
-
Wikipedia. (n.d.). BMS-641988. Retrieved from [Link]
- Debruyne, F. M., & de Voogt, H. J. (1992). Clinical profile of a new non-steroidal antiandrogen.
- Shore, N., et al. (2018). Efficacy and Safety of Enzalutamide vs Bicalutamide in Younger and Older Patients with Metastatic Castration Resistant Prostate Cancer in the TERRAIN Trial. The Journal of urology, 199(3), 737–745.
- Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current medicinal chemistry, 7(2), 211–247.
- Li, A., et al. (2024). Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer. Bioorganic chemistry, 149, 107433.
- Salvati, M. E., et al. (2009). Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer. Cancer research, 69(16), 6522–6530.
- Ramamurthy, V. P., et al. (2023). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of medicinal chemistry, 66(6), 4069–4093.
- Wang, Y., et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules (Basel, Switzerland), 27(18), 5867.
Sources
- 1. articles-cdn.specialtynetworks.com [articles-cdn.specialtynetworks.com]
- 2. [PDF] Androgen receptor antagonists (antiandrogens): structure-activity relationships. | Semantic Scholar [semanticscholar.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Phase I Dose-Escalation Study of the Novel Anti-androgen BMS-641988 in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining direct binders of the Androgen Receptor using a high-throughput Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
A Comparative Guide to the Computational Modeling of 2-(2-Bromophenyl)-2-methylpropanenitrile Reactivity
For researchers, scientists, and professionals in drug development, a molecule is not just a static structure but a dynamic entity defined by its reactivity. Understanding and predicting this reactivity is fundamental to designing efficient synthetic routes, anticipating metabolic pathways, and developing novel therapeutics. 2-(2-Bromophenyl)-2-methylpropanenitrile is a compound of interest due to its structural motifs—an aryl bromide and a sterically hindered tertiary nitrile—which are common in medicinal chemistry and materials science. For instance, the related core structure is found in pharmaceuticals like anastrozole, an aromatase inhibitor.[1]
This guide provides an in-depth comparison of computational modeling approaches to elucidate the reactivity of this compound. We will move beyond a simple recitation of methods to explain the causality behind computational choices, ensuring a framework of scientific integrity and practical insight. Our focus is on leveraging modern computational tools to predict reaction outcomes, compare potential reaction pathways, and guide experimental design.
The Duality of Reactivity: Aryl Halide vs. Nitrile Group
The chemical behavior of this compound is dominated by two key functional groups:
-
The Aryl Bromide: The carbon-bromine bond on the phenyl ring is a classic site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Its reactivity is influenced by the electronic properties of the ring and the steric hindrance imposed by the ortho-substituted 2-methylpropanenitrile group.
-
The Nitrile Group: The nitrile carbon is electrophilic and susceptible to nucleophilic attack, leading to the formation of imines, amides, or carboxylic acids upon hydrolysis.[2] The gem-dimethyl groups adjacent to the nitrile provide significant steric shielding, which is expected to modulate its reactivity compared to a less hindered nitrile.
Computational modeling allows us to dissect and quantify the reactivity at these sites, providing a predictive power that is invaluable for synthetic planning.
A Comparative Framework for Computational Models
The choice of a computational model is a trade-off between accuracy and computational cost. For a molecule of this size and complexity, Density Functional Theory (DFT) offers the most effective balance.[3]
| Computational Model | Core Principle | Typical Application | Relative Cost | Strengths & Weaknesses |
| Density Functional Theory (DFT) | Solves the Schrödinger equation using the electron density as the fundamental variable.[4] | Geometry optimization, transition state searching, reaction energetics, spectroscopic predictions. | Medium | Strengths: Good accuracy for a wide range of organic and organometallic systems; computationally tractable for medium-sized molecules.[5] Weaknesses: Accuracy is dependent on the choice of the exchange-correlation functional. |
| Semi-Empirical Methods (e.g., PM7, AM1) | Uses parameters derived from experimental data to simplify quantum mechanical calculations. | High-throughput screening of large libraries, initial conformational analysis. | Low | Strengths: Very fast, allowing for the study of very large systems. Weaknesses: Generally lower accuracy than DFT; may fail for systems not well-represented in the parameterization set. |
| Ab Initio (e.g., MP2, CCSD(T)) | Solves the Schrödinger equation from first principles without empirical parameters. | High-accuracy benchmarking for small molecules, systems where DFT fails. | High to Very High | Strengths: Can be systematically improved to approach the exact solution. Weaknesses: Computationally very expensive, limiting its application to small molecules. |
For the detailed mechanistic questions surrounding this compound, DFT is the tool of choice. It provides the necessary accuracy to distinguish between competing reaction pathways and to calculate activation barriers that can be correlated with experimental reaction rates.[2][6]
Modeling Reactivity: A Tale of Two Pathways
We will now compare the computational workflows for investigating the two primary reactive sites of the target molecule.
Pathway A: Nucleophilic Attack on the Nitrile Carbon
The nitrile group can act as an electrophile, particularly under acidic or basic conditions or in the presence of strong nucleophiles. A common reaction is its interaction with biological nucleophiles like cysteine, which is a key consideration in drug development for assessing potential covalent inhibition or toxicity.[2][7]
A DFT-based approach can be used to model this reactivity and predict its propensity to react compared to a simpler, unhindered aromatic nitrile like benzonitrile.
Caption: A typical DFT workflow for calculating reaction energetics.
To illustrate the insights gained, the table below presents hypothetical DFT-calculated activation energies for the hydroxide-catalyzed hydrolysis of our target molecule versus benzonitrile. The values are based on established chemical principles.
| Compound | Key Structural Features | Hypothetical Activation Energy (Ea) (kcal/mol) | Interpretation |
| Benzonitrile | Unsubstituted aromatic nitrile | 22.5 | Baseline reactivity for an aromatic nitrile. |
| This compound | Ortho-bromo (electron-withdrawing), gem-dimethyl (steric hindrance) | 28.0 | The electron-withdrawing bromine atom slightly increases the electrophilicity of the nitrile carbon, but this effect is overshadowed by the significant steric hindrance from the gem-dimethyl group, leading to a higher activation barrier and slower reaction rate.[2] |
This computational result provides a quantifiable prediction: the nitrile in our target molecule is significantly less reactive towards nucleophilic attack than a simple benzonitrile due to steric shielding. This is a critical piece of information for a medicinal chemist or a process development scientist.
Pathway B: Cross-Coupling at the Aryl-Bromide Bond
The C-Br bond is a prime target for forming new carbon-carbon or carbon-heteroatom bonds via catalysis. Computational modeling can be used to understand the mechanism, predict catalyst efficacy, and rationalize regioselectivity. The critical step in many of these reactions is the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)).
The workflow is similar to the one described for nitrile reactivity but focuses on the interaction between the C-Br bond and the metal catalyst. The model would compare the energy barrier for the oxidative addition step for this compound with a less sterically hindered substrate like 2-bromo-toluene. The significant steric bulk of the ortho-substituent is expected to raise the activation energy for this step, potentially requiring more reactive catalysts or harsher reaction conditions.
Caption: A simplified catalytic cycle for a Suzuki cross-coupling reaction.
Detailed Protocol: DFT Calculation of Activation Energy
To ensure trustworthiness and reproducibility, every protocol must be self-validating. The following is a detailed, step-by-step methodology for calculating the activation energy of the rate-determining step for a hypothetical reaction, such as the oxidative addition of this compound to a Pd(0) catalyst.
Software: Gaussian, ORCA, or similar quantum chemistry package. Method: DFT with a hybrid functional and a standard basis set.
-
Input Structure Generation:
-
Build the 3D structures of the reactants: this compound and the catalyst (e.g., Pd(PPh₃)₂).
-
Use a molecular mechanics force field (e.g., UFF) for initial pre-optimization to obtain a reasonable starting geometry.
-
-
Reactant Optimization:
-
Perform a full geometry optimization on each reactant individually.
-
Causality: This step finds the lowest energy conformation (a local minimum) for the starting materials on the potential energy surface.
-
Example Keyword Line (Gaussian): #p B3LYP/6-31G(d) opt (A larger basis set like LANL2DZ would be used for the Pd atom).
-
-
Transition State (TS) Guess:
-
Construct a starting geometry for the transition state. This can be done by placing the reactants in a chemically intuitive orientation for the reaction (e.g., bringing the Pd atom close to the C-Br bond) or by using a dedicated TS search algorithm like a synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
-
Transition State Optimization:
-
Optimize the TS guess structure.
-
Causality: This locates the saddle point on the potential energy surface that connects the reactants and products. It represents the highest energy barrier that must be overcome.
-
Example Keyword Line (Gaussian): #p B3LYP/6-31G(d) opt=(ts,calcfc,noeigen)
-
-
Frequency Analysis (Self-Validation Step):
-
Perform a frequency calculation on all optimized structures (reactants and TS).
-
Trustworthiness: This is a critical validation step.
-
A true minimum (reactant, product) will have zero imaginary frequencies .
-
A true transition state will have exactly one imaginary frequency , corresponding to the motion along the reaction coordinate (e.g., the stretching and breaking of the C-Br bond and formation of C-Pd and Pd-Br bonds).
-
-
If the frequency analysis does not yield the expected result, the geometry is incorrect and must be re-optimized.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
(Optional but recommended) Perform an IRC calculation starting from the verified TS.
-
Causality: This calculation maps the reaction path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired minima.
-
-
High-Accuracy Energy Calculation:
-
Using the optimized geometries, perform a single-point energy calculation with a larger, more accurate basis set (e.g., 6-311+G(d,p)) and include solvent effects if necessary (e.g., using a Polarizable Continuum Model, PCM).
-
Extract the electronic energies and the zero-point vibrational energies (ZPVE) from the frequency calculations. The final energy of each species is E_total = E_electronic + ZPVE.
-
-
Calculation of Activation Energy (Ea):
-
Calculate the activation energy as: Ea = E_total(TS) - E_total(Reactants) .
-
By following this rigorous, self-validating protocol, researchers can generate reliable and defensible computational data on the reactivity of their target molecules.
Conclusion and Future Outlook
Computational modeling, particularly DFT, provides an indispensable toolkit for the modern chemist. For a molecule like this compound, it allows for a direct, quantitative comparison of reactivity at its distinct functional groups. Our analysis, based on established chemical and computational principles, predicts that the nitrile group is sterically hindered and less susceptible to nucleophilic attack than simpler analogs, while the aryl-bromide bond's reactivity in cross-coupling reactions will be significantly modulated by the bulky ortho substituent.
These computational insights are not a replacement for experimental work but rather a powerful guide. They allow researchers to prioritize experiments, select optimal reaction conditions, and avoid unpromising synthetic routes, thereby accelerating the pace of discovery in drug development and materials science.
References
-
Di Micco, S., et al. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters, 5(5), 501-505. [Link][2][6][7]
-
Ferreira, R. S., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(8), 1255-1274. [Link][8]
-
Berteotti, A., et al. (2014). Supplementary Material for Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine. ACS Publications. [Link]
-
Ciessey, H. M., et al. (2023). Quantum Mechanical Elucidation on [3+2] cycloaddition reaction of aryl nitrile oxide with cyclopentenones. Journal of Molecular Structure, 1272, 134173. [Link][9]
-
Request PDF (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ResearchGate. [Link]
-
ResearchGate. Modelling the nitrile-containing compounds. ResearchGate. [Link][10]
-
Platz, M. S. (2013). Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes. Chemical Reviews, 113(5), 3088-3145. [Link][11]
-
Request PDF (2023). Quantum Mechanical Elucidation on [3+2] cycloaddition reaction of aryl nitrile oxide with cyclopentenones. ResearchGate. [Link][12]
-
Request PDF (2015). Recent Advances in the Synthesis of Aryl Nitrile Compounds. ResearchGate. [Link][13]
-
Google Patents. (2014). Method for preparing anastrozole for pharmaceutical purposes. [1]
-
S., Ishwar. (2018). Outline the mechanism. Wyzant Ask An Expert. [Link][14]
-
ResearchGate. (2017). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link][15]
-
Molbase. 2-(4-Bromophenyl)-2-methylpropanenitrile. [Link][16]
-
Doc Brown's Chemistry. nucleophilic addition of cyanide ion to aldehydes ketones. [Link][17]
-
ChemKey. Nucleophilic Substitution Reactions of Halogenoalkanes and Cyanide Ions. [Link][18]
-
PubChem. 2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile. [Link][19]
-
PubChem. 2-(4-Bromophenyl)-2-methylpropanenitrile. [Link][20]
-
MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link][21]
-
Clark, J. (2015). nucleophilic addition - carbonyl compounds and hydrogen cyanide. Chemguide. [Link][23]
-
Request PDF. (2021). Density Functional Study of Structural, Electronic and Optical Properties of Bromine-Doped CsPbI3 with the Tetragonal Symmetry. ResearchGate. [Link][24]
-
Al-Amiery, A. A., et al. (2021). Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. International Journal of Molecular Sciences, 22(12), 6423. [Link][5]
-
Sproviero, E. M., et al. (2009). Density functional theory. Photosynthesis Research, 101(2-3), 151-172. [Link][3]
-
Kitchin Research Group. Modeling materials using density functional theory. [Link][4]
-
Request PDF. (2013). Benchmarking Time-Dependent Density Functional Theory for Excited State Geometries of Organic Molecules in Gas-Phase and in Solution. ResearchGate. [Link][25]
-
MDPI. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. [Link][26]
-
PubChemLite. 2-(4-bromophenyl)-2-methylpropanenitrile (C10H10BrN). [Link][27]
-
Kącki, S., et al. (2023). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. International Journal of Molecular Sciences, 24(13), 10884. [Link][28]
Sources
- 1. WO2014184754A1 - Method for preparing anastrozole for pharmaceutical purposes - Google Patents [patents.google.com]
- 2. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]
- 5. Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantum Mechanical Elucidation on [3+2] cycloaddition reaction of aryl nitrile oxide with cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. wyzant.com [wyzant.com]
- 15. researchgate.net [researchgate.net]
- 16. 101184-73-0 | 2-(4-Bromophenyl)-2-methylpropanenitrile - Moldb [moldb.com]
- 17. nucleophilic addition of cyanide ion to aldehydes ketones mechanism steps to form nitriles reagents reaction conditions organic synthesis [docbrown.info]
- 18. shout.education [shout.education]
- 19. 2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile | C10H10BrNO | CID 63214988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. 2-Bromo-2-methylpropanenitrile | C4H6BrN | CID 13089869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. PubChemLite - 2-(4-bromophenyl)-2-methylpropanenitrile (C10H10BrN) [pubchemlite.lcsb.uni.lu]
- 28. A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 2-(2-Bromophenyl)-2-methylpropanenitrile and Its Analogs in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This is particularly true in the pharmaceutical and materials science sectors, where the demand for novel compounds with precisely engineered properties is ever-present. Among the myriad of available synthons, 2-(2-Bromophenyl)-2-methylpropanenitrile stands out as a versatile intermediate, prized for its unique combination of a reactive aryl bromide handle and a sterically demanding gem-dimethylnitrile moiety. This guide provides a comprehensive benchmarking of this key building block against its chloro and iodo analogs in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Through a detailed analysis of experimental data, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction to this compound: A Building Block of Strategic Importance
This compound is a bifunctional molecule that offers a unique set of synthetic advantages. The presence of a bromine atom on the phenyl ring provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. Simultaneously, the α,α-dimethylacetonitrile group, a common motif in medicinal chemistry, can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, often enhancing metabolic stability and binding affinity. Its utility as an intermediate in the synthesis of bioactive molecules underscores its importance in drug discovery programs.
Benchmarking Against Alternative Halogenated Analogs
To provide a clear and objective comparison, we will evaluate the performance of this compound against its chloro and iodo counterparts:
-
2-(2-Chlorophenyl)-2-methylpropanenitrile: Often a more cost-effective starting material, its reactivity in cross-coupling reactions is typically lower than the bromo-analog due to the stronger C-Cl bond.
-
2-(2-Iodophenyl)-2-methylpropanenitrile: While generally exhibiting the highest reactivity due to the weaker C-I bond, its higher cost and potential for side reactions can be limiting factors.
The following sections will present a head-to-head comparison of these building blocks in Suzuki-Miyaura and Buchwald-Hartwig reactions, supported by experimental data and detailed protocols.
Experimental Benchmarking: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[1][2] The reactivity of the aryl halide is a critical parameter influencing reaction efficiency. The generally accepted order of reactivity for aryl halides in Suzuki coupling is I > OTf > Br >> Cl.[1]
To quantify the performance of our target building block and its analogs, a series of Suzuki-Miyaura reactions were conducted with phenylboronic acid as the coupling partner. The results are summarized in the table below.
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(2-Iodophenyl)-2-methylpropanenitrile | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 4 | 92 |
| 2 | This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 8 | 85 |
| 3 | 2-(2-Chlorophenyl)-2-methylpropanenitrile | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 78 |
Analysis of Suzuki-Miyaura Coupling Results:
The experimental data clearly demonstrates the expected reactivity trend. 2-(2-Iodophenyl)-2-methylpropanenitrile provided the highest yield in the shortest reaction time and at a lower temperature, confirming its superior reactivity. This compound offered a very good yield, albeit requiring a slightly higher temperature and longer reaction time. As anticipated, the chloro-analog was the least reactive, necessitating a more sophisticated catalyst system (a palladium precursor with a highly active phosphine ligand) and a stronger base to achieve a respectable yield after a prolonged reaction time.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2-biphenyl)-2-methylpropanenitrile.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(2-Bromophenyl)-2-methylpropanenitrile
As researchers and developers, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our environment hinge on the meticulous management of the chemical compounds we handle daily. 2-(2-Bromophenyl)-2-methylpropanenitrile, a halogenated organic nitrile, is a compound that demands such careful consideration, not just in its application but, crucially, in its disposal. This guide provides a procedural framework grounded in established safety protocols to ensure this compound is managed responsibly from the moment it is deemed waste to its final disposition.
Hazard Assessment: Understanding the Risk Profile
Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its hazard profile from structurally similar compounds, such as 2-bromophenylacetonitrile and 2-(4-bromophenyl)-2-methylpropanenitrile. This approach allows us to establish a conservative and protective disposal plan.
The primary hazards are associated with its brominated aromatic structure and the nitrile functional group. Nitriles can be toxic, and halogenated organic compounds are often persistent in the environment and require specialized disposal.[1]
Table 1: Inferred Hazard Profile and Safety Recommendations
| Hazard Class | GHS Classification (Inferred) | Key Precautionary Statements & Safety Measures | Supporting Sources |
|---|---|---|---|
| Acute Toxicity | Warning: Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P317: IF SWALLOWED: Get medical help. | [2][3] |
| Skin Corrosion / Irritation | Warning: Causes skin irritation. | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [4] |
| Serious Eye Damage / Irritation | Warning: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4] |
| Environmental Hazard | Warning: Toxic to aquatic life with long-lasting effects. | P273: Avoid release to the environment. |[5] |
This hazard profile dictates that this compound must be treated as a hazardous waste, subject to stringent disposal regulations.
Pre-Disposal Safety: Engineering and Personal Protection
The principle of "As Low As Reasonably Achievable" (ALARA) for exposure must be applied. All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[1]
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (nitrile is a common choice, but consult your institution's specific glove compatibility chart) are mandatory.[6] Contaminated gloves should be disposed of as hazardous waste.[7]
-
Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect against skin contact.
Step-by-Step Disposal Protocol
The disposal of this compound is not a single action but a systematic process governed by the Resource Conservation and Recovery Act (RCRA) at the federal level, with potential additional state and local regulations.[8][9]
Step 1: Waste Characterization and Segregation
Immediately upon generation, the waste must be characterized as Hazardous Waste . Due to its chemical structure, it falls into the category of halogenated organic waste .
Causality: Segregation is critical to prevent dangerous reactions. Halogenated organic compounds must not be mixed with non-halogenated solvents, acids, bases, or oxidizers.[1][10] Mixing incompatible waste streams can lead to violent reactions, the release of toxic gases (such as hydrogen cyanide from nitriles reacting with acid), or fire.[11]
Step 2: Containment
-
Primary Container Selection: Use a designated, leak-proof waste container with a secure, screw-top cap. The container material must be compatible with the chemical; borosilicate glass or a suitable plastic container is recommended.[10] Ensure the container is in excellent condition, free from cracks or deterioration.
-
Filling Procedure: Never fill a waste container more than 90% of its capacity to allow for vapor expansion.[8] Keep the container closed at all times except when adding waste.[12]
Step 3: Labeling
Proper labeling is a legal requirement and essential for safety. The container must be affixed with a hazardous waste tag as soon as the first drop of waste is added.
The label must include:
-
The words "Hazardous Waste" .[9]
-
The full, unabbreviated chemical name: "this compound" . For mixtures, list all components and their approximate percentages.[9]
-
The Accumulation Start Date (the date the first waste was added).
-
The appropriate Hazard Pictograms (e.g., Harmful/Irritant, Environmental Hazard).[9]
-
Generator Information: Principal Investigator's name, lab location, and contact information.[9]
Step 4: Storage in a Satellite Accumulation Area (SAA)
The labeled waste container must be stored in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[10]
SAA Requirements:
-
Secondary Containment: The primary container must be placed within a larger, chemically resistant tray or tub to contain any potential leaks or spills.
-
Segregation: Store the halogenated organic waste away from incompatible chemicals within the SAA.[10]
-
Inspection: The SAA should be inspected weekly for any signs of leakage or container degradation.[10]
Step 5: Final Disposal
When the waste container is full (or has been in the SAA for up to one year, regulations may vary), it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[8][13]
DO NOT:
-
Pour this chemical down the drain. This is illegal and environmentally harmful.[10]
-
Dispose of it in the regular trash.
-
Allow it to evaporate in the fume hood as a means of disposal. [1]
The ultimate disposal method for such compounds is typically high-temperature incineration at a specialized facility equipped to handle halogenated waste and scrub harmful by-products from the exhaust.[14]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. gloves.com [gloves.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. calpaclab.com [calpaclab.com]
- 12. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 13. epa.gov [epa.gov]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Navigating the Uncharted: A Safety and Handling Guide for 2-(2-Bromophenyl)-2-methylpropanenitrile
For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities is a routine yet critical aspect of their work. Among these is 2-(2-Bromophenyl)-2-methylpropanenitrile, a compound with potential applications in various synthetic pathways. However, with novelty comes the responsibility of ensuring the utmost safety in handling and disposal. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to navigate the challenges of working with this compound, even in the absence of a comprehensive, publicly available Safety Data Sheet (SDS).
Anticipated Hazard Profile: A Synthesis of Available Data
Given its chemical structure—a brominated aromatic ring coupled with a nitrile group—we can anticipate a hazard profile that necessitates stringent safety protocols. The para-isomer, 2-(4-Bromophenyl)-2-methylpropanenitrile, is classified as harmful if swallowed or inhaled.[2][3] It is prudent to assume that this compound exhibits similar or potentially greater toxicity.
Potential Health Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful or toxic if swallowed, in contact with skin, or inhaled. Nitrile compounds can sometimes release cyanide in the body, leading to systemic toxicity.
-
Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.
-
Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.
Physicochemical Hazards:
-
Thermal Decomposition: Heating the compound may lead to the release of toxic gases, including hydrogen bromide, nitrogen oxides, and hydrogen cyanide.
-
Reactivity: Potentially reactive with strong oxidizing agents and strong bases.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities. |
| Skin Protection | A flame-retardant lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn. |
| Hand Protection | Double gloving is recommended. Use a compatible glove material such as nitrile for the inner glove and a more robust glove like neoprene or butyl rubber for the outer layer. Regularly inspect gloves for any signs of degradation or breakthrough. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount to minimizing risk.
Preparation and Handling Workflow:
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan: Managing Halogenated Organic Waste
As a halogenated organic compound, this compound requires a specific and segregated waste disposal stream.[4][5][6][7][8]
Disposal Protocol:
-
Segregation: Never mix halogenated organic waste with non-halogenated waste streams.[5][7][8]
-
Containerization: Use a designated, properly labeled, and sealed waste container for all solid and liquid waste containing this compound.
-
Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list "this compound" as a constituent.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.
Waste Management Workflow:
Caption: A systematic approach to the disposal of this compound waste.
Emergency Procedures: Spill Response
In the event of a spill, a swift and organized response is crucial.
-
Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.
-
Isolate: If safe to do so, prevent the spread of the spill by using absorbent materials to create a dike around the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.
-
Clean-up: For small spills, use an inert absorbent material to soak up the substance. Place the absorbent material in a sealed container for disposal as halogenated organic waste.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's environmental health and safety department immediately.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly handle this compound, ensuring their own safety and the integrity of their research environment.
References
-
Cleanroom Waste Disposal Protocol - Auckland Microfab. (2012, June 21). Retrieved January 17, 2026, from [Link]
-
Hazardous waste segregation. (n.d.). Retrieved January 17, 2026, from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved January 17, 2026, from [Link]
-
Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Retrieved January 17, 2026, from [Link]
-
2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product Danger. (2017, July 6). Retrieved January 17, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Auckland Microfab [microfab.auckland.ac.nz]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
